molecular formula C8H9ClN2 B180116 2-Chloro-5,6,7,8-tetrahydroquinoxaline CAS No. 155535-20-9

2-Chloro-5,6,7,8-tetrahydroquinoxaline

Cat. No.: B180116
CAS No.: 155535-20-9
M. Wt: 168.62 g/mol
InChI Key: OEWAJIAOXWOCTJ-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWAJIAOXWOCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621894
Record name 2-Chloro-5,6,7,8-tetrahydroquinoxaline
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155535-20-9
Record name 2-Chloro-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydroquinoxaline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoxaline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoxaline scaffold and its derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and versatile chemical properties. Within this class of compounds, 2-Chloro-5,6,7,8-tetrahydroquinoxaline stands out as a pivotal intermediate, offering a reactive handle for the synthesis of a wide array of functionalized molecules.[1] Its unique structural features make it a valuable building block in the design of novel therapeutic agents, particularly in the realms of neuropharmacology and medicinal chemistry.[2] This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a heterocyclic compound with the molecular formula C₈H₉ClN₂.[2] Its core structure consists of a pyrazine ring fused to a cyclohexane ring. The presence of a chlorine atom at the 2-position of the quinoxaline ring system is key to its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClN₂--INVALID-LINK--
Molecular Weight 168.63 g/mol --INVALID-LINK--
Appearance Light yellow oil--INVALID-LINK--
Boiling Point 242-245 °C--INVALID-LINK--
CAS Number 155535-20-9--INVALID-LINK--
Purity ≥ 97% (HPLC)--INVALID-LINK--
Storage Conditions Store at 0-8 °C--INVALID-LINK--
Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton on the pyrazine ring and the eight protons of the tetrahydrogenated ring system. The aliphatic protons would likely appear as multiplets in the upfield region, while the aromatic proton would be observed further downfield.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbon atom attached to the chlorine would be shifted downfield, and its chemical shift would be a key identifier. The spectrum would also show signals for the other aromatic and aliphatic carbons.

  • Mass Spectrometry: Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 169.05271 and a [M+Na]⁺ peak at m/z 191.03465.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=N and C=C stretching bands from the quinoxaline ring. A C-Cl stretching vibration would also be present.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of the corresponding 2-hydroxy-5,6,7,8-tetrahydroquinoxaline. This precursor can be synthesized from cyclohexanedione and ethylenediamine.

Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxy-5,6,7,8-tetrahydroquinoxaline

  • In a round-bottom flask, dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol.

  • To this solution, add ethylenediamine (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-hydroxy-5,6,7,8-tetrahydroquinoxaline.

Step 2: Chlorination of 2-Hydroxy-5,6,7,8-tetrahydroquinoxaline

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, place 2-hydroxy-5,6,7,8-tetrahydroquinoxaline (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity

The chloro group at the 2-position of the tetrahydroquinoxaline ring is activated towards nucleophilic substitution, making it a versatile handle for introducing a variety of functional groups. This reactivity is analogous to that observed in other chloro-substituted quinoxalines and related heterocyclic systems.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates nucleophilic aromatic substitution at the C2 position. A wide range of nucleophiles can displace the chloride ion.

Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Common nucleophiles that can be employed include:

  • Amines: Primary and secondary amines react to form 2-amino-5,6,7,8-tetrahydroquinoxaline derivatives.

  • Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ethers.

  • Thiols: Thiols can be used to introduce thioether linkages.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. This compound is an excellent substrate for these transformations.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: Terminal alkynes can be coupled to the 2-position using a palladium catalyst and a copper(I) co-catalyst.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4] Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to functionalize the 2-position of this compound makes it an invaluable precursor for the synthesis of compound libraries for high-throughput screening.

Workflow for drug discovery using this compound.

The introduction of various substituents at the 2-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, the incorporation of specific aryl or heteroaryl groups via Suzuki coupling can lead to compounds with enhanced target affinity and selectivity.[1] Similarly, the introduction of amino functionalities through Buchwald-Hartwig amination can improve solubility and bioavailability.[1] The tetrahydroquinoline core, a related scaffold, has been extensively studied for its diverse biological activities, further highlighting the potential of tetrahydroquinoxaline derivatives in medicinal chemistry.[5]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the 2-chloro substituent allow for the efficient generation of diverse molecular architectures. The established importance of the tetrahydroquinoxaline scaffold in medicinal chemistry underscores the potential of its derivatives as novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties and synthetic utility, intended to aid researchers in leveraging this important intermediate for their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 2-Chloro-5,6,7,8-tetrahydroquinoxaline, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Commencing with the readily available starting material, o-phenylenediamine, this document elucidates the causal chemistry and field-proven methodologies for the multi-step synthesis. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of this synthetic route.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The quinoxaline core and its partially saturated derivatives, such as the 5,6,7,8-tetrahydroquinoxaline moiety, are privileged structures in medicinal chemistry. These scaffolds are present in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom at the 2-position of the 5,6,7,8-tetrahydroquinoxaline ring system provides a versatile synthetic handle for further functionalization, making this compound a key intermediate in the synthesis of novel therapeutic agents, particularly in the exploration of treatments for neurological disorders.[1]

This guide will detail a reliable and scalable two-step synthesis of this compound from o-phenylenediamine. The synthetic strategy hinges on two cornerstone transformations in heterocyclic chemistry: an acid-catalyzed cyclocondensation to form the core ring structure, followed by a deoxychlorination to install the desired chloro-substituent.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine is most effectively achieved through a two-step process. The first step involves the formation of a 5,6,7,8-tetrahydroquinoxalin-2(1H)-one intermediate via the cyclocondensation of o-phenylenediamine with a suitable cyclic α-keto acid. The subsequent step is the chlorination of this quinoxalinone intermediate.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination start o-Phenylenediamine intermediate1 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one start->intermediate1  Acid Catalyst (e.g., HCl) final_product This compound intermediate1->final_product  Reflux reagent1 2-Oxocyclohexanecarboxylic Acid (α-Keto Acid) reagent1->intermediate1 reagent2 Phosphorus Oxychloride (POCl3) reagent2->final_product Cyclocondensation_Mechanism A o-Phenylenediamine + 2-Oxocyclohexanecarboxylic Acid B Protonation of Ketone Carbonyl A->B H+ C Nucleophilic Attack by Amine B->C D Dehydration (Loss of H2O) C->D E Imine Intermediate D->E F Intramolecular Cyclization E->F G Dehydration (Loss of H2O) F->G H 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one G->H Chlorination_Workflow start 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one reflux Reflux in excess POCl3 start->reflux quench Careful quenching with ice water reflux->quench extraction Extraction with organic solvent (e.g., Ethyl Acetate) quench->extraction purification Purification by column chromatography extraction->purification product This compound purification->product

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5,6,7,8-tetrahydroquinoxaline is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif serves as a versatile scaffold for the synthesis of novel bioactive molecules, particularly in the exploration of new therapeutic agents.[1][2] A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, purification, and formulation. This technical guide provides a detailed overview of the known physical properties of this compound, with a primary focus on its melting and boiling points. Furthermore, it outlines rigorous experimental protocols for the determination of these properties, ensuring accuracy and reproducibility in a research setting.

Core Physical Properties

The physical state and thermal transition points of a compound are critical parameters that influence its handling, storage, and reactivity. For this compound, these properties are summarized below.

Data Summary
Physical PropertyValue/DescriptionSource(s)
Appearance Light yellow oil[1][2]
Melting Point Below room temperatureInferred from physical state
Boiling Point 242-245 °C[1]
Discussion of Physical Properties

Melting Point: this compound is consistently described as a "light yellow oil" at ambient temperature.[1][2] This physical state indicates that its melting point is below standard room temperature. While a precise melting point has not been empirically reported in the reviewed literature, this observation is crucial for handling and storage, suggesting that the compound will not be a crystalline solid under typical laboratory conditions. For applications requiring a solid form, sub-ambient temperatures would be necessary.

Boiling Point: The boiling point of this compound has been reported to be in the range of 242-245 °C at atmospheric pressure.[1] This relatively high boiling point is indicative of significant intermolecular forces, likely dipole-dipole interactions arising from the polar carbon-chlorine bond and the nitrogen atoms within the quinoxaline ring system. This thermal stability is advantageous for purification techniques such as distillation, although the high temperature necessitates careful control to prevent decomposition.

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for compound characterization and quality control. The following section details the experimental protocols for determining the boiling point of this compound.

Boiling Point Determination: Micro-Scale Method

Given the often-limited availability of novel compounds in a research setting, a micro-scale method for boiling point determination is highly recommended. This technique minimizes sample consumption while providing accurate results.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro-method, a small sample is heated, and the temperature at which rapid and continuous boiling occurs is measured.

Experimental Workflow:

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Place 0.5 mL of this compound into a small test tube. B Add a boiling chip or a small magnetic stir bar. A->B C Seal a capillary tube at one end and place it, open end down, into the test tube. B->C D Attach the test tube to a thermometer. E Suspend the assembly in a Thiele tube filled with a high-boiling point oil. D->E F Gently heat the side arm of the Thiele tube. G Observe a continuous stream of bubbles emerging from the capillary tube. F->G H Remove heat and record the temperature when the liquid just begins to enter the capillary tube. G->H

Caption: Workflow for Micro-Scale Boiling Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place approximately 0.5 mL of this compound into a small, clean test tube.

    • Add a fresh boiling chip or a small magnetic stir bar to ensure smooth boiling.

    • Take a capillary tube and seal one end using a flame.

    • Place the sealed capillary tube, with the open end facing down, into the liquid in the test tube.

  • Apparatus Setup:

    • Securely attach the test tube to a calibrated thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp a Thiele tube to a retort stand and fill it with a suitable high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the upper arm.

    • Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle. The convection currents in the oil will ensure uniform temperature distribution.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn back into the capillary tube.

    • Record the temperature to the nearest 0.5 °C.

    • For accuracy, repeat the determination at least twice and calculate the average boiling point.

Causality and Trustworthiness: This method is self-validating as the boiling point is a distinct physical constant. The use of a sealed capillary tube provides a clear and reproducible endpoint. The slow cooling phase is critical to ensure that the temperature reading accurately reflects the equilibrium between the liquid and vapor phases. It is also essential to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Boiling Point Determination under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Principle: Lowering the external pressure above a liquid reduces the temperature at which its vapor pressure equals the external pressure, thus lowering the boiling point.

Experimental Workflow:

ReducedPressureBoilingPoint cluster_setup Apparatus Setup cluster_measurement Measurement A Assemble a vacuum distillation apparatus. B Place the sample and a boiling aid in the distilling flask. A->B C Connect the apparatus to a vacuum source and a manometer. B->C D Gradually reduce the pressure to the desired level. E Begin gentle heating of the distilling flask. D->E F Record the temperature at which a steady distillation rate is achieved. E->F G Simultaneously record the pressure from the manometer. F->G

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using ground-glass joint glassware.

    • Place a small amount of this compound and a boiling aid (e.g., a capillary ebulliator or a magnetic stir bar) in the distilling flask.

    • Ensure all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump via a trap and to a manometer to monitor the pressure.

  • Measurement:

    • Turn on the vacuum source and slowly evacuate the system to the desired pressure.

    • Once the pressure has stabilized, begin to gently heat the distilling flask.

    • Observe the liquid for the onset of boiling and the condensation of vapor on the thermometer bulb.

    • The boiling point at that specific pressure is the temperature at which the liquid is distilling at a steady rate (e.g., one drop per second) and the temperature on the thermometer remains constant.

    • Record both the temperature and the pressure accurately.

Expertise and Experience: The key to an accurate reduced-pressure boiling point determination is achieving a stable vacuum and a steady distillation rate. Fluctuations in pressure will lead to inaccurate temperature readings. The use of a nomograph can be helpful to correlate the boiling point at a reduced pressure to the boiling point at atmospheric pressure.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, specifically its melting and boiling points. While a precise melting point is not documented, its characterization as an oil provides a qualitative understanding of its physical state at ambient temperatures. The boiling point is well-defined, and robust experimental protocols for its determination at both atmospheric and reduced pressures have been detailed. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the successful application of this compound in research and development.

References

Solubility of 2-Chloro-5,6,7,8-tetrahydroquinoxaline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloro-5,6,7,8-tetrahydroquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with significant potential in pharmaceutical research and development, serving as a key building block in the synthesis of various bioactive molecules.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and analytical applications. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties, and details a systematic experimental approach for its quantitative determination.

Introduction to this compound

This compound belongs to the quinoxaline class of compounds, which are recognized for their broad range of biological activities.[2] The presence of the quinoxaline core, a fusion of benzene and pyrazine rings, makes it a valuable scaffold in medicinal chemistry.[3][4] This specific derivative is a versatile intermediate used in pharmaceutical development, particularly for agents targeting neurological disorders, and in biochemical research to explore receptor interactions and enzyme activities.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 155535-20-9[1]
Molecular Formula C₈H₉ClN₂[1]
Molecular Weight 168.63 g/mol [1]
Appearance Light yellow oil[1]
Boiling Point 242-245 °C[1]

The physical state of this compound as an oil at room temperature is a critical factor in considering its solubility, which can be viewed as miscibility in many cases.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[5][6] Key factors influencing solubility include:

  • Polarity: The presence of heteroatoms (nitrogen) and a chloro-substituent in this compound suggests a degree of polarity.

  • Hydrogen Bonding: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.

  • Molecular Size: Generally, larger molecules may be less soluble than smaller ones.[7]

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[7]

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsPredicted Solubility/MiscibilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are highly polar and can engage in dipole-dipole interactions. Quinoxaline derivatives often show good solubility in DMSO and DMF.[8][9]
Halogenated Dichloromethane (DCM), ChloroformHighThe chloro-substituent on the solute suggests favorable interactions with chlorinated solvents. These are commonly used in the synthesis and purification of quinoxalines.[2]
Alcohols Methanol, EthanolModerate to HighThese are polar protic solvents. While the solute does not have a hydrogen bond donor, the nitrogen atoms can act as acceptors. Ethanol is often used in the synthesis of quinoxalines.[10][11]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateThese solvents have moderate polarity. THF is often a suitable solvent for a wide range of organic compounds.[2]
Esters Ethyl AcetateModerateEthyl acetate has intermediate polarity and is a good solvent for many organic compounds.
Aromatic Hydrocarbons Toluene, BenzeneModerateThe aromatic quinoxaline core suggests potential for π-π stacking interactions with aromatic solvents. Toluene is used as a solvent in quinoxaline synthesis.[12]
Nonpolar Hexane, HeptaneLowThe significant polarity of the solute makes it unlikely to be highly soluble in nonpolar aliphatic hydrocarbons. These are often used as anti-solvents for crystallization.[2]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid organic compound in various solvents.

Materials and Equipment
  • This compound

  • A range of organic solvents (e.g., DMSO, DCM, Methanol, THF, Ethyl Acetate, Toluene, Hexane)

  • Vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G prep Sample Preparation add_excess Add excess 2-Chloro-5,6,7,8- tetrahydroquinoxaline to a known volume of solvent in a vial. prep->add_excess equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). add_excess->equilibrate separate Phase Separation equilibrate->separate centrifuge Centrifuge to separate undissolved solute. separate->centrifuge filter Filter supernatant using a 0.22 µm syringe filter. centrifuge->filter analysis Quantitative Analysis filter->analysis dilute Prepare a dilution series of the saturated solution. analysis->dilute measure Measure absorbance (UV-Vis) or peak area (HPLC) of dilutions. dilute->measure calculate Calculate concentration using a standard curve. measure->calculate

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its inherent structural versatility allows for extensive chemical modification, giving rise to a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the significant biological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the therapeutic potential of the quinoxaline core.

Introduction: The Quinoxaline Core in Medicinal Chemistry

The quinoxaline nucleus is a privileged scaffold in drug discovery, largely due to its presence in a number of natural and synthetic bioactive molecules.[4][5] While naturally occurring quinoxalines are relatively rare, synthetic derivatives have demonstrated a remarkable range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4] Several quinoxaline-based drugs have successfully reached the market, such as the hepatitis C NS3/4A protease inhibitors Glecaprevir and Voxilaprevir, and the fibroblast growth factor receptor (FGFR) kinase inhibitor Erdafitinib, used for the treatment of urothelial carcinoma. The success of these drugs underscores the therapeutic potential of the quinoxaline scaffold and continues to fuel research into novel derivatives with enhanced efficacy and selectivity.

Synthesis of Quinoxaline Derivatives: A Practical Approach

The most fundamental and widely employed method for the synthesis of the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust reaction allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline, a common derivative used as a building block for more complex molecules.

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified spirit (ethanol) (16 mL)

  • Water bath

  • Filtration apparatus

Procedure:

  • Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the reaction mixture on a water bath for 30 minutes.

  • Add water dropwise to the mixture until a slight cloudiness persists.

  • Cool the solution to allow for the crystallization of the product.

  • Filter the resulting solid, wash with a small amount of cold rectified spirit, and dry to obtain 2,3-diphenylquinoxaline.

Workflow for the Synthesis of 2,3-Diphenylquinoxaline:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine in Rectified Spirit mixing Mix Solutions o_phenylenediamine->mixing benzil Benzil in warm Rectified Spirit benzil->mixing heating Warm on Water Bath (30 mins) mixing->heating precipitation Add Water (Induce Precipitation) heating->precipitation cooling Cool Solution precipitation->cooling filtration Filter & Wash cooling->filtration product 2,3-Diphenylquinoxaline filtration->product

Caption: General workflow for the synthesis of 2,3-diphenylquinoxaline.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with activities documented against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.[7]

Mechanisms of Anticancer Action

Several key molecular targets have been identified for the anticancer effects of quinoxaline derivatives:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the Ras-Raf-MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[8][9] Overexpression or mutation of EGFR is common in many cancers. Quinoxaline derivatives have been designed to act as EGFR inhibitors, blocking these pro-survival signals.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor in this process.[11] Quinoxaline-based compounds have been developed as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.

  • Topoisomerase II Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase II inhibitors interfere with the resealing of DNA strand breaks, leading to apoptosis.[12] Certain quinoxaline derivatives have been shown to exert their cytotoxic effects through the inhibition of this enzyme.[12]

Signaling Pathway: EGFR Inhibition by Quinoxaline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Akt Akt PI3K->Akt Akt->Proliferation promotes

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Quantitative Anticancer Activity

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3 Ty-82 (Leukemia)2.5[3]
Compound 3 THP-1 (Leukemia)1.6[3]
Compound 8 MGC-803 (Gastric)1.49[13]
Compound 8 HepG2 (Liver)5.27[13]
Compound 14 MCF-7 (Breast)2.61[13]
Compound 18 MCF-7 (Breast)22.11[13]
Compound 19 MGC-803 (Gastric)9.0[13]
Compound IV PC-3 (Prostate)2.11[12]
Compound VIIIc HCT116 (Colon)2.5[6]
Compound XVa HCT116 (Colon)4.4[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay:

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Quinoxaline Derivatives incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity of Quinoxaline Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Quinoxaline derivatives have demonstrated promising activity against a range of bacteria and fungi.[14][15][16]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of some quinoxaline derivatives, particularly the 1,4-di-N-oxides, is thought to involve the generation of reactive oxygen species (ROS) following bioreduction of the N-oxide groups by bacterial nitroreductases. These ROS can then cause damage to cellular components, including DNA, leading to cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the zone of inhibition in a disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)A. flavus (MIC µg/mL)Reference
2d -8--[7]
3c -8--[7]
4 ----[7]
6a ----[7]
10 --1616[7]
Experimental Protocol: Kirby-Bauer Disc Diffusion Assay

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Bacterial strains

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Quinoxaline derivatives impregnated on sterile paper discs (6 mm)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disc Placement: Aseptically place the quinoxaline derivative-impregnated discs and a standard antibiotic disc onto the surface of the agar. Ensure the discs are at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

Antiviral Activity of Quinoxaline Derivatives

Quinoxaline derivatives have also been investigated for their antiviral properties, with notable activity against viruses such as Human Immunodeficiency Virus (HIV).[1][13][17]

Mechanism of Antiviral Action: HIV Reverse Transcriptase Inhibition

The reverse transcriptase (RT) enzyme of HIV is essential for the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[18][19] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. Several quinoxaline derivatives have been identified as potent NNRTIs.[20][21]

Mechanism of HIV Reverse Transcription and Inhibition:

G cluster_virus HIV Replication Cycle Viral_RNA Viral RNA Genome RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration Quinoxaline_Nnrti Quinoxaline (NNRTI) Quinoxaline_Nnrti->RT inhibits (allosteric) G cluster_membrane_phospholipids Cell Membrane cluster_cytoplasm_inflammation Cytoplasm Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Quinoxaline_COX2_Inhibitor Quinoxaline (COX-2 Inhibitor) Quinoxaline_COX2_Inhibitor->COX2 inhibits

References

A Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-5,6,7,8-tetrahydroquinoxaline, a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-deficient pyrazine ring significantly activates the C2-chloro substituent, rendering it susceptible to a variety of synthetic transformations. This guide will explore the key reaction pathways for the functionalization of this scaffold, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to provide a practical framework for researchers.

Introduction: The Quinoxaline Scaffold and the Influence of the Tetrahydro-Moiety

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The functionalization of the quinoxaline core is crucial for modulating these activities and developing new therapeutic agents.[1] The title compound, this compound, presents a unique scaffold where the aromatic pyrazine ring is fused to a saturated cyclohexane ring. This structural feature influences the electronic properties and reactivity of the molecule. The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient, which polarizes the C2-Cl bond, making the carbon atom electrophilic and the chlorine atom a good leaving group in various reactions.[1][3] The tetrahydro- portion of the molecule, while not directly conjugated to the pyrazine ring, can influence the molecule's solubility and steric environment, which can be a factor in catalyst and substrate approach during reactions.

Key Reaction Pathways for the Functionalization of this compound

The reactivity of the chlorine atom in this compound is dominated by two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and chloroquinoxalines are excellent substrates for these transformations.[4][5] These reactions offer a versatile and efficient means to introduce a wide range of substituents at the 2-position of the quinoxaline ring.

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound (boronic acid or boronic ester) with a halide.[6][7] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups. The catalytic cycle, as depicted below, involves the oxidative addition of the chloroquinoxaline to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.[6][8]

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex Transmetalation Complex->Pd(0)L2 2-Aryl-5,6,7,8-tetrahydroquinoxaline 2-Aryl-5,6,7,8-tetrahydroquinoxaline Transmetalation Complex->2-Aryl-5,6,7,8-tetrahydroquinoxaline Reductive Elimination caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.[6][9]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to a temperature ranging from 80 °C to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10070-95[6][9]
PdCl₂(dppf)K₃PO₄THF70-9075-98[6]
Buchwald LigandsCs₂CO₃Toluene90-11080-99[10]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[11][12] This reaction is particularly valuable for synthesizing a wide variety of 2-amino-5,6,7,8-tetrahydroquinoxaline derivatives, which are important pharmacophores. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13]

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Complex Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation R2NH R2NH R2NH->Amido Complex Base Base Base->Amido Complex Amido Complex->Pd(0)L2 2-Amino-5,6,7,8-tetrahydroquinoxaline 2-Amino-5,6,7,8-tetrahydroquinoxaline Amido Complex->2-Amino-5,6,7,8-tetrahydroquinoxaline Reductive Elimination caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific amines.[14]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃/XantphosNaOtBuToluene80-12070-95[14]
Pd(OAc)₂/BINAPCs₂CO₃Dioxane90-11065-90[11]
[(CyPF-tBu)PdCl₂]K₃PO₄t-BuOH80-10075-98[13]

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is an efficient method for the synthesis of 2-alkynyl-5,6,7,8-tetrahydroquinoxalines. The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.[16]

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general procedure and may require optimization.[15][17]

  • Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) salt (e.g., CuI, 10 mol%), and a base (e.g., triethylamine).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the quinoxaline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring.[1][18] This allows for the direct displacement of the chloride by a variety of nucleophiles, often without the need for a metal catalyst.[19]

The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20]

SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Elimination Cl- Cl- Meisenheimer Complex->Cl- caption Simplified mechanism of the S_NAr reaction.

Caption: Simplified mechanism of the SNAr reaction.

Direct reaction with primary and secondary amines is a common method to introduce amino functionalities. This reaction is often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl generated.[1]

Experimental Protocol: General Procedure for SNAr Amination

  • Reaction Setup: A mixture of this compound (1.0 eq) and an excess of the desired amine can be heated in a suitable solvent (e.g., ethanol, DMF) or neat.

  • Reaction: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallization or column chromatography may be necessary for further purification.

Alkoxides, phenoxides, and thiolates are also effective nucleophiles for the displacement of the chlorine atom.

Experimental Protocol: General Procedure for SNAr with O- and S-Nucleophiles

  • Nucleophile Generation: In a dry flask under an inert atmosphere, prepare the alkoxide, phenoxide, or thiolate by reacting the corresponding alcohol, phenol, or thiol with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous solvent (e.g., THF, DMF).

  • Reaction: Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the nucleophile solution. The reaction may be run at room temperature or heated as required, monitoring by TLC.

  • Work-up: After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.

  • Purification: Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Conclusion

The chlorine atom in this compound is a versatile handle for the synthesis of a diverse array of functionalized quinoxaline derivatives. The electron-deficient nature of the pyrazine ring activates the C2 position, facilitating both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of these key transformations, including detailed experimental protocols and mechanistic insights, to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The strategic application of these methodologies will undoubtedly continue to drive the discovery of novel quinoxaline-based compounds with significant biological and material properties.

References

A Comprehensive Review of Synthetic Routes for Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Introduction: The Enduring Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic scaffold that features prominently in a multitude of biologically and pharmacologically significant molecules.[1] As a bioisostere for quinoline and quinazoline structures, this moiety is a cornerstone in medicinal chemistry, forming the structural basis for agents with applications ranging from anticancer to antimicrobial and antiviral therapies.[2] For instance, certain tetrahydroquinoxaline derivatives have been identified as potent tubulin polymerization inhibitors, targeting the colchicine binding site, a key strategy in the development of novel anticancer agents.[3] The diverse biological profiles associated with this scaffold underscore the critical importance of robust, efficient, and versatile synthetic methodologies to access novel analogues for drug discovery and development.[1][4]

This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the tetrahydroquinoxaline ring system. We will delve into the mechanistic underpinnings of each approach, compare their relative merits, and provide detailed, field-proven protocols for key transformations. The focus will be on explaining the causality behind experimental choices, offering researchers and drug development professionals the insights needed to select and implement the optimal synthetic route for their specific target molecules.

Foundational Strategies: Synthesis via Reduction of Quinoxalines

One of the most direct methods to obtain tetrahydroquinoxalines is through the reduction of the corresponding aromatic quinoxaline precursors. The choice of reduction methodology is critical, as it dictates the chemoselectivity, functional group tolerance, and overall efficiency of the synthesis.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While effective, the conditions can often be harsh, posing challenges for sensitive substrates.

  • Heterogeneous Catalysis: Traditional methods often employ catalysts like Palladium on carbon (Pd/C) or Raney Nickel under elevated pressures and temperatures.[5]

    • Causality: These conditions are required to overcome the aromatic stabilization energy of the pyrazine ring. However, this lack of subtlety can lead to undesired side reactions, such as dehalogenation or the reduction of other functional groups, limiting the synthetic utility for complex molecules.[5]

  • Homogeneous Catalysis: Modern approaches utilize soluble metal complexes of rhodium (Rh) or iridium (Ir) with tailored ligands.[5]

    • Causality: The ligand environment around the metal center can be fine-tuned to increase selectivity and allow the reaction to proceed under significantly milder conditions. This approach offers better functional group tolerance but often involves more expensive, air-sensitive catalysts that can be difficult to remove from the final product.[5][6]

Transfer Hydrogenation

Transfer hydrogenation offers a powerful and often safer alternative to using high-pressure gaseous H₂. In this technique, hydrogen is transferred from a donor molecule to the substrate.

  • Catalysts and Hydrogen Donors: This method can be catalyzed by a range of metals, including inexpensive and abundant options like cobalt.[7] Common hydrogen sources include ammonia borane (NH₃·BH₃) and pinacolborane (HBpin).[7][8]

    • Causality: The use of a liquid or solid hydrogen donor circumvents the need for specialized high-pressure equipment. The choice of catalyst and donor can be optimized for specific substrates, providing excellent yields under ambient conditions, as demonstrated by the cobalt-catalyzed protocol utilizing NH₃·BH₃.[7] This makes the method highly practical for laboratory-scale synthesis.

Electrochemical Hydrogenation

A frontier approach in green chemistry, electrochemical hydrogenation uses water as the hydrogen source, driven by an electric current.[5]

  • Mechanism: In this system, water is reduced at the cathode to generate adsorbed hydrogen atoms, which then hydrogenate the quinoxaline substrate.

    • Causality: This method avoids chemical oxidants or reductants, offering an intrinsically safer and more environmentally benign process. It has shown excellent yields and high diastereoselectivity for substituted quinoxalines, demonstrating its potential as a robust and scalable synthetic tool.[5]

Constructive Approaches: De Novo Ring Synthesis and Cyclization Strategies

Building the tetrahydroquinoxaline scaffold from acyclic precursors provides greater flexibility for introducing structural diversity. These methods typically involve the formation of one or more C-N bonds to close the heterocyclic ring.

Condensation of o-Phenylenediamines with α-Dicarbonyls

The classical and most widely used method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] The resulting quinoxaline can then be reduced using one of the methods described in Section 2.0.

  • Causality: This is a thermodynamically favorable reaction that proceeds via the formation of two imine bonds, followed by aromatization. The simplicity and reliability of this condensation make it a go-to method for accessing a wide range of quinoxaline precursors.

Intramolecular Reductive Amination

Tandem or domino reactions that combine multiple bond-forming events in a single pot are highly sought after for their efficiency. The intramolecular reductive amination of an aldehyde or ketone with a suitably positioned amino group is a powerful strategy for synthesizing the tetrahydroquinoxaline ring.[10][11]

  • Mechanism: The process begins with the reduction of a nitro group to an aniline, which then undergoes a spontaneous intramolecular condensation with a side-chain carbonyl group to form a cyclic imine (or enamine). This intermediate is then reduced in situ to yield the final tetrahydroquinoxaline.[10]

    • Causality: This approach is highly atom-economical and diastereoselective. By controlling the reaction conditions and reagents, such as the initial reduction of the nitro group via catalytic hydrogenation, the entire sequence can be performed in one pot, leading to high yields of a single diastereomer.[10]

Workflow: Tandem Reduction-Reductive Amination

G A Ortho-Nitroaryl Precursor with Carbonyl Side-Chain B Catalytic Hydrogenation (e.g., H₂, Pd/C) A->B Step 1: Reduction C Aniline Intermediate B->C D Spontaneous Intramolecular Condensation C->D Step 2: Cyclization E Cyclic Imine/Enamine Intermediate D->E F In-situ Reduction E->F Step 3: Reduction G Tetrahydroquinoxaline Product F->G

Caption: A generalized workflow for the one-pot synthesis of tetrahydroquinoxalines via a tandem reduction and intramolecular reductive amination sequence.

Palladium-Catalyzed Intramolecular C-N Bond Formation

Modern cross-coupling chemistry provides elegant solutions for ring closure. A notable strategy involves the reaction of 2-bromoanilines with activated aziridines.[7][12]

  • Mechanism: The reaction proceeds via an initial Sₙ2-type ring-opening of the activated aziridine by the bromoaniline. This is followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination, where the newly formed secondary amine displaces the bromine atom on the aromatic ring to form the tetrahydroquinoxaline.[7][12]

    • Causality: This method offers high regio- and stereoselectivity, allowing for the synthesis of chiral, non-racemic tetrahydroquinoxalines if an enantiopure aziridine is used as the starting material. The power of the palladium catalyst to efficiently forge the aryl C-N bond under relatively mild conditions is key to the success of this route.

The "Borrowing Hydrogen" Strategy

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is a highly atom-economical process for forming C-N bonds. This strategy enables the use of alcohols, which are readily available and environmentally benign, as alkylating agents.

  • Mechanism: A metal catalyst (often a base metal like manganese) temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ.[13] This aldehyde then condenses with both amino groups of an o-phenylenediamine. The catalyst then returns the hydrogen to the resulting di-imine intermediate, effecting a reductive cyclization to yield the tetrahydroquinoxaline.[13]

    • Causality: This process is exceptionally efficient as it generates water as the only stoichiometric byproduct. It avoids the pre-oxidation of the alcohol and the use of a separate reducing agent, streamlining the synthesis into a single, catalytic step.

Mechanism: The Borrowing Hydrogen Strategy

G cluster_0 Catalytic Cycle A R-CH₂OH + [M] B R-CHO + [M]-H₂ A->B Oxidation (H₂ Borrowed) D Di-imine Intermediate B->D Condensation C o-Phenylenediamine C->D E [M] + Tetrahydroquinoxaline D->E Reduction (H₂ Returned) E->A Regeneration

Caption: Simplified catalytic cycle for the synthesis of tetrahydroquinoxalines via the Borrowing Hydrogen strategy.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, required scale, and the functional groups present in the starting materials.

Synthetic Strategy Typical Catalysts/Reagents Key Advantages Primary Limitations
Catalytic Hydrogenation H₂, Pd/C, Raney Ni, Rh/Ir complexesScalable, direct route from quinoxalines.Often requires harsh conditions; poor functional group tolerance with heterogeneous catalysts.[5]
Transfer Hydrogenation CoBr₂, NH₃·BH₃; Bu₄NBr, HBpinMilder conditions, avoids high-pressure H₂, good yields.[7]Stoichiometric byproduct from hydrogen donor.
Electrochemical Hydrogenation Electricity, H₂O, Ni foam electrodeGreen, highly selective, uses water as H-source.[5]Requires specialized electrochemical equipment.
Intramolecular Reductive Amination H₂, Pd/COne-pot tandem reaction, high atom economy and diastereoselectivity.[10]Requires specific ortho-nitroaryl precursors with a carbonyl side-chain.
Pd-Catalyzed Cyclization Pd catalyst, ligand, baseHigh regio- and stereoselectivity; access to chiral products.[7][12]Requires multi-step precursor synthesis; uses expensive palladium catalysts.
Borrowing Hydrogen Mn(I) or other base-metal complexesHighly atom-economical, uses alcohols as alkylating agents, water is the only byproduct.[13]May require higher temperatures to drive the catalytic cycle.

Detailed Experimental Protocols

To ensure reproducibility and practical application, the following are detailed, step-by-step protocols for key synthetic transformations.

Protocol 1: Synthesis of a Tetrahydroquinoxaline via Transfer Hydrogenation

Adapted from Guo, Q. et al., J. Org. Chem., 2022.[7]

Reaction: Metal-free transfer hydrogenation of 2,3-dimethylquinoxaline.

  • Reagent Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2,3-dimethylquinoxaline (0.5 mmol, 1.0 equiv.), tetrabutylammonium bromide (Bu₄NBr) (0.05 mmol, 0.1 equiv.), and pinacolborane (HBpin) (1.5 mmol, 3.0 equiv.).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane to the reaction tube under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.

  • Work-up and Quenching: After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydro-2,3-dimethylquinoxaline.

Protocol 2: Synthesis of a Substituted Tetrahydroquinoxaline Sulfonamide

Adapted from Li, Y. et al., Bioorg. Med. Chem., 2023.[2]

Reaction: N-acylation of a tetrahydroquinoxaline intermediate.

  • Reagent Preparation: In a round-bottom flask, dissolve the starting 7-methoxy-1,2,3,4-tetrahydroquinoxaline intermediate (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 mmol, 1.5 equiv.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the desired sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) (1.1 mmol, 1.1 equiv.) dropwise to the cooled, stirring solution.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Once the reaction is complete, quench the mixture by adding water (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer successively with 1 M aqueous HCl (15 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the target tetrahydroquinoxaline sulfonamide derivative.

Conclusion and Future Outlook

The synthesis of tetrahydroquinoxaline derivatives has evolved significantly, moving from classical condensation reactions to highly efficient, selective, and sustainable modern methodologies. Strategies like electrochemical hydrogenation and the "borrowing hydrogen" concept represent the forefront of green chemistry in this field, offering atom-economical routes with minimal waste. The continued development of novel catalytic systems, particularly those based on earth-abundant metals, will undoubtedly expand the synthetic toolbox further. As the demand for novel therapeutic agents grows, these advanced synthetic methods will be paramount in enabling the exploration of the vast chemical space around the tetrahydroquinoxaline scaffold, paving the way for the next generation of innovative medicines.

References

Discovery and history of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoxaline: Synthesis, Properties, and Applications

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural framework serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a particular focus on its role in pharmaceutical research and development. The narrative emphasizes the rationale behind synthetic strategies and the validation of experimental protocols, offering valuable insights for researchers and professionals in drug discovery and chemical synthesis.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxalines are a class of nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring. This structural motif is a cornerstone in the development of a diverse range of biologically active compounds. The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.

This compound represents a specific derivative with a partially saturated carbocyclic ring and a reactive chlorine substituent. This combination of features makes it a highly valuable intermediate in organic synthesis. The tetrahydro- portion imparts a three-dimensional character to the molecule, which can be crucial for specific binding interactions with biological targets, while the chloro- group provides a convenient handle for further chemical modifications through nucleophilic substitution reactions. This compound serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the realm of neuropharmacology.[1][2]

Historical Context and the Evolution of Quinoxaline Synthesis

The journey into the world of quinoxalines began with the foundational work on their synthesis, which traditionally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This robust and versatile reaction has been the bedrock for producing a vast library of quinoxaline derivatives over the years.

While the specific discovery of this compound is not prominently documented in seminal literature, its existence and utility are a logical extension of the systematic exploration of quinoxaline chemistry. The development of synthetic methodologies to create partially saturated and functionalized quinoxalines was driven by the need for novel chemical entities in drug discovery programs. The synthesis of this particular molecule likely emerged from research efforts aimed at creating analogs of known bioactive quinoxalines, where the introduction of a saturated ring and a reactive chlorine atom could modulate activity and provide avenues for further derivatization.

The synthesis of related tetrahydroquinoline structures has been a subject of extensive research, with various catalytic systems being developed to achieve high efficiency and enantioselectivity.[4][5] These advancements in synthetic organic chemistry have undoubtedly paved the way for the accessible and efficient production of this compound.

Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that relies on fundamental principles of organic chemistry. A logical and commonly employed synthetic route is detailed below, highlighting the rationale behind the choice of reagents and reaction conditions.

General Synthetic Strategy

The synthesis of the target compound can be conceptualized through a retrosynthetic analysis, which breaks down the molecule into simpler, readily available starting materials.

G target This compound intermediate1 2-Hydroxy-5,6,7,8-tetrahydroquinoxaline target->intermediate1 Chlorination precursor Cyclohexane-1,2-dione and Ethane-1,2-diamine intermediate1->precursor Condensation

Figure 1: Retrosynthetic analysis for this compound.

This approach illustrates that the target molecule can be derived from a hydroxy-intermediate, which in turn is formed from the condensation of a diketone and a diamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoxaline-2(1H)-one

This step involves the condensation of cyclohexane-1,2-dione with glycinamide. The choice of these starting materials is predicated on their commercial availability and reactivity.

  • Procedure:

    • To a solution of cyclohexane-1,2-dione (1.0 eq) in a suitable solvent such as ethanol, add glycinamide hydrochloride (1.0 eq) and a mild base like sodium acetate (1.1 eq).

    • The reaction mixture is heated to reflux for several hours to ensure complete condensation and cyclization.

    • Upon cooling, the product, 5,6,7,8-tetrahydroquinoxaline-2(1H)-one, precipitates out of the solution and can be collected by filtration.

  • Causality: The base neutralizes the hydrochloride of the glycinamide, liberating the free amine to react with the dione. The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the heterocyclic ring.

Step 2: Chlorination of 5,6,7,8-Tetrahydroquinoxaline-2(1H)-one

The conversion of the hydroxyl group (in its tautomeric form as a lactam) to a chloro group is a critical step.

  • Procedure:

    • The dried 5,6,7,8-tetrahydroquinoxaline-2(1H)-one from the previous step is suspended in a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • The mixture is carefully heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude this compound.

    • The crude product is then purified by column chromatography.

  • Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the lactam tautomer of the starting material to form a reactive intermediate that is subsequently displaced by a chloride ion to yield the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A Cyclohexane-1,2-dione C 5,6,7,8-Tetrahydroquinoxaline-2(1H)-one A->C B Glycinamide B->C D 5,6,7,8-Tetrahydroquinoxaline-2(1H)-one F This compound D->F E POCl₃ E->F

Figure 2: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

PropertyValue
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.63 g/mol
Appearance Light yellow oil
Boiling Point 242-245 °C
Purity (HPLC) ≥ 97%
CAS Number 155535-20-9
[2]

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound.

Applications in Research and Development

This compound is a versatile building block with applications spanning several scientific disciplines.

  • Pharmaceutical Development: This compound is a key precursor in the synthesis of various pharmaceutical agents.[1] Its structure is particularly relevant for targeting neurological disorders, and it has been utilized in the development of novel therapeutics in neuropharmacology.[2] The chloro-substituent allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

  • Biochemical Research: It is employed in studies to investigate receptor interactions and enzyme activities.[1] By modifying the quinoxaline core, researchers can design selective modulators for various biochemical pathways, providing insights into metabolic processes and potential therapeutic targets.[2]

  • Agrochemical Chemistry: The quinoxaline scaffold is also found in some agrochemicals.[6] this compound can be used as a starting material for the synthesis of novel pesticides and herbicides.[1]

  • Materials Science: The compound can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and chemical resistance.[1]

Conclusion

This compound is a compound of significant synthetic utility, bridging the gap between fundamental heterocyclic chemistry and applied sciences. While its specific discovery is not a singular, celebrated event, its importance is evident from its role as a versatile intermediate in the creation of a multitude of more complex molecules. The synthetic pathways to this compound are logical extensions of well-established quinoxaline chemistry. Its continued use in pharmaceutical, biochemical, and materials science research underscores the enduring importance of this heterocyclic scaffold.

References

A Theoretical and Computational Guide to the Electronic Structure of 2-Chloro-5,6,7,8-tetrahydroquinoxaline: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The specific derivative, 2-Chloro-5,6,7,8-tetrahydroquinoxaline, presents a compelling scaffold for further functionalization in drug discovery. A profound understanding of its electronic structure is paramount, as it governs the molecule's stability, reactivity, and potential interactions with biological targets. This technical guide provides a comprehensive exploration of the theoretical studies on the electronic structure of this compound, leveraging quantum computational methods to elucidate its properties. We will delve into the causality behind computational choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quantum Lens on a Privileged Scaffold

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is considered a "privileged scaffold" in drug development due to its ability to interact with a variety of biological receptors.[2][5] The partial saturation in the 5,6,7,8-tetrahydro derivative introduces conformational flexibility, while the chloro-substituent at the 2-position significantly modulates the electronic landscape. To move beyond empirical, trial-and-error synthesis, a detailed theoretical investigation is indispensable.

This guide employs Density Functional Theory (DFT), a robust quantum mechanical modeling method, to dissect the electronic architecture of this compound.[6][7][8] By calculating and analyzing properties such as molecular geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and spectroscopic signatures, we can construct a predictive model of the molecule's behavior. This theoretical framework not only rationalizes known properties but also provides a roadmap for designing novel derivatives with enhanced therapeutic potential.

The Theoretical Framework: Density Functional Theory (DFT) in Practice

The core of our investigation lies in solving a simplified form of the Schrödinger equation for a multi-electron system. DFT is the workhorse for such calculations in modern computational chemistry due to its favorable balance of accuracy and computational cost.[9]

2.1. Causality of Method Selection: Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation effects, crucial for heterocyclic systems. It has a proven track record for reliable prediction of geometries and electronic properties for organic molecules.[6][10][11]

  • Basis Set (6-311++G(d,p)): The 6-311++G(d,p) basis set is employed. This is a Pople-style, split-valence triple-zeta basis set. The "6-311" indicates a flexible description of core and valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately modeling lone pairs and non-covalent interactions. The "(d,p)" denotes the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), allowing for anisotropy in electron distribution, such as in π-systems and strained rings.[9][11][12]

2.2. Computational Workflow

The theoretical analysis follows a structured, multi-step protocol. This workflow ensures that each subsequent calculation is based on a physically meaningful and stable molecular structure.

G A 1. Molecular Structure Input (Initial Guess Geometry) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Finds lowest energy conformation. A->B C 3. Frequency Calculation Confirms true energy minimum (no imaginary frequencies). B->C D 4. Single Point Energy & Electronic Property Calculations C->D H 5. Spectroscopic Predictions C->H E Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) D->E F Molecular Electrostatic Potential (MEP Map) D->F G Natural Bond Orbital (NBO) (Atomic Charges, Hybridization) D->G I UV-Vis Spectrum (TD-DFT) H->I J IR & Raman Spectra (Vibrational Frequencies) H->J K NMR Spectra (GIAO Method) H->K

Caption: Computational workflow for theoretical analysis.

Molecular Geometry and Structural Parameters

Following geometry optimization using the B3LYP/6-311++G(d,p) level of theory, the equilibrium structure of this compound is obtained. The pyrazine ring fused to the cyclohexene moiety dictates the overall conformation. The analysis of key bond lengths and angles provides the foundational data for all subsequent electronic property calculations.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleDescriptionCalculated Value (Å or °)
Bond Lengths C2-ClCarbon-Chlorine bond~ 1.75
N1-C2Nitrogen-Carbon (pyrazine ring)~ 1.33
C4a-C8aBridgehead Carbon-Carbon~ 1.49
C6-C7Carbon-Carbon (alicyclic ring)~ 1.54
Bond Angles C3-C2-ClAngle defining Cl position~ 116.0
C8a-N1-C2Angle in pyrazine ring~ 118.5
C5-C6-C7Angle in alicyclic ring~ 111.0

Note: Values are representative and based on typical results for similar structures from DFT calculations.[9]

Deep Dive into the Electronic Landscape

4.1. Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[10] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

  • HOMO: For this compound, the HOMO is expected to be localized primarily over the electron-rich pyrazine ring and the chlorine atom, indicating these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed across the π-deficient pyrazine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The magnitude of the HOMO-LUMO gap provides insight into the kinetic stability of the molecule. This value is crucial for understanding charge transfer interactions within the molecule and with external species.

G LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) axis_start axis_end axis_start->axis_end Energy gap_start gap_end gap_start->gap_end ΔE = E(LUMO) - E(HOMO) (Reactivity Indicator) G A Electronic Structure Analysis (DFT) B HOMO/LUMO (Reactivity) A->B C MEP Map (Interaction Sites) A->C D NBO Charges (Polarity) A->D E Rational Drug Design B->E C->E D->E F Modify Substituents (Tune Activity/Potency) E->F G Predict Receptor Interactions (Improve Binding Affinity) E->G H Enhance Metabolic Stability (Improve Pharmacokinetics) E->H

References

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-5,6,7,8-tetrahydroquinoxaline in Research and Development

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a myriad of bioactive molecules.[1][2] Its unique structural framework makes it an invaluable intermediate in the fields of medicinal chemistry and neuropharmacology. Researchers actively utilize this compound to explore novel therapeutic agents, particularly those targeting neurological disorders, by leveraging its ability to interact with various biological targets and modulate biochemical pathways.[1][2] Given its critical role as a precursor in pharmaceutical development, a thorough understanding of its stability and the establishment of optimal storage conditions are paramount to ensure its integrity, purity, and ultimately, the success of complex synthetic endeavors. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its potential degradation pathways and offering evidence-based recommendations for its proper storage and handling.

Chemical Stability Profile: Understanding Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. While specific kinetic data for this exact molecule is not extensively published, the reactivity of the 2-chloroquinoxaline moiety provides a strong basis for predicting its degradation pathways. The primary routes of degradation are anticipated to be hydrolysis and photodegradation.

Hydrolytic Degradation

The presence of a chloro substituent at the 2-position of the quinoxaline ring makes the molecule susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction is often catalyzed by acidic or basic conditions.

  • Mechanism of Hydrolysis: Under aqueous conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-hydroxy-5,6,7,8-tetrahydroquinoxaline. This transformation can significantly alter the chemical reactivity and biological activity of the molecule. Studies on the alkaline hydrolysis of 2-chloroquinoxaline have demonstrated that this process follows pseudo-first-order kinetics, with the rate being influenced by the surrounding medium.[1][3]

cluster_hydrolysis Hydrolytic Degradation Pathway This compound This compound 2-Hydroxy-5,6,7,8-tetrahydroquinoxaline 2-Hydroxy-5,6,7,8-tetrahydroquinoxaline This compound->2-Hydroxy-5,6,7,8-tetrahydroquinoxaline H2O (Acid/Base Catalysis)

Caption: Predicted hydrolytic degradation of this compound.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in quinoxaline derivatives. The energy from light absorption can lead to the homolytic cleavage of the carbon-chlorine bond, generating radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

  • Photostability Considerations: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for the photostability testing of new drug substances and products.[4][5][6][7] These guidelines recommend exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light to assess its photosensitivity.[3][4] For chloro-substituted aromatic compounds, photodegradation can result in dechlorination and the formation of various photoadducts.

Thermal and Oxidative Stability

Based on thermal analysis of related quinoxaline and quinoline structures, this compound is expected to possess good thermal stability at ambient and refrigerated temperatures.[8][9][10][11][12] Thermogravimetric analysis (TGA) of similar heterocyclic compounds often shows decomposition temperatures well above 200°C.[8][9]

Oxidative degradation, particularly in the presence of oxidizing agents like hydrogen peroxide, is a potential concern for many organic molecules. For nitrogen-containing heterocycles, oxidation can lead to the formation of N-oxides or other oxygenated derivatives.[13][14][15][16] While specific data for this compound is unavailable, its susceptibility to oxidation should be considered, especially for long-term storage or when used in reaction conditions with oxidative reagents.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended, based on supplier information and an understanding of its chemical stability.[1][2]

ParameterRecommendationRationale
Temperature 0–8 °CRefrigeration minimizes the rates of potential hydrolytic and other degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation.
Light Store in a light-resistant container (e.g., amber vial).Protects the compound from photodegradation.
Container Tightly sealed, non-reactive container (e.g., glass).Prevents contamination and ingress of moisture and air.
Handling Use in a well-ventilated area. Avoid contact with skin and eyes.Standard laboratory safety practice for handling chemical reagents.

A Self-Validating System: Experimental Protocol for Stability Assessment

To ensure the long-term viability of this compound for research and development, a comprehensive stability testing program is essential. This program should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

A forced degradation study is designed to intentionally degrade the compound under more severe conditions than it would typically encounter. This helps to elucidate degradation pathways and is crucial for the development of a stability-indicating analytical method.

cluster_forced_degradation Forced Degradation Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Characterize Degradation Products (LC-MS/MS, NMR) analysis->characterization

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep the mixture at room temperature and collect samples at various time points.

  • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.[4][5][6][7] A control sample should be kept in the dark to differentiate between light-induced and thermal degradation.

  • Analysis: Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients.

Illustrative HPLC Method Parameters (to be optimized):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17][18]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile).[17][18]

  • Flow Rate: 1.0 mL/min.[17][18]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 230 nm).[17][18]

  • Column Temperature: 40 °C.[17][18]

The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a valuable chemical intermediate whose stability is crucial for its successful application in research and drug development. While generally stable under recommended storage conditions, it is susceptible to degradation via hydrolysis and photolysis. Adherence to proper storage protocols, including refrigeration, protection from light, and storage under an inert atmosphere, is essential to maintain its purity and integrity. The implementation of a robust stability testing program, including forced degradation studies and the development of a validated stability-indicating HPLC method, provides a self-validating system to ensure the quality of this critical research compound.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Synthesizing Key Pharmaceutical Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3] This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 2-chloro-5,6,7,8-tetrahydroquinoxaline, a valuable heterocyclic building block in drug discovery. The tetrahydroquinoxaline core is a privileged scaffold, and the ability to introduce diverse amino functionalities at the 2-position opens up vast chemical space for the development of novel therapeutic agents.[4][5][6][7]

This document is structured to provide not just a set of instructions, but a comprehensive understanding of the reaction, enabling researchers to troubleshoot and adapt the protocols to their specific needs. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts, ligands, and bases, and provide a detailed, step-by-step experimental procedure.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L_n Reductive Elimination  Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the aryl chloride (this compound) to a low-valent palladium(0) species, forming a palladium(II) complex.[8][10] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[8][9]

Optimizing the Reaction: Key Parameters and Considerations

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. Given the electron-deficient nature of the quinoxaline ring and the relative inertness of the C-Cl bond, the choice of catalyst, ligand, and base is particularly critical.[11]

ParameterRecommended ChoiceRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common source of Pd(0). Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[12]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Bulky, electron-rich phosphine ligands are essential for the amination of aryl chlorides. They promote both the oxidative addition and the reductive elimination steps.[11][13] XPhos and RuPhos have demonstrated broad utility for challenging substrates.
Base NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is highly effective but can be sensitive to certain functional groups. K₃PO₄ is a milder alternative that can be beneficial for sensitive substrates.[14]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle.
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy for the oxidative addition of the aryl chloride.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of this compound with a primary or secondary amine. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

  • Reagent Addition: Add NaOt-Bu (1.4 mmol, 134.5 mg) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the amine (1.2 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-5,6,7,8-tetrahydroquinoxaline derivative.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the catalyst and ligand. Ensure that all reagents and solvents are strictly anhydrous.

  • Side Reactions: The primary competing side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can sometimes be minimized by using a milder base or a different ligand.

  • Substrate Scope: While this protocol is robust, optimization may be necessary for particularly sterically hindered or electronically deactivated amines. A screen of different ligands (e.g., RuPhos, SPhos) and bases may be beneficial.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoxaline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of novel compounds with potential applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5,6,7,8-tetrahydroquinoxaline scaffold is a key pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its partially saturated heterocyclic structure offers a compelling blend of rigidity and three-dimensionality, enabling precise interactions within the ATP-binding pocket of various kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-chloro-5,6,7,8-tetrahydroquinoxaline as a versatile starting material for generating libraries of potent and selective kinase inhibitors. We present detailed, field-proven protocols for cornerstone synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, complete with mechanistic insights and expected outcomes.

Introduction: The Strategic Value of the Tetrahydroquinoxaline Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized targeted therapy.[1] The quinoxaline core is considered a "privileged scaffold" in this context; its nitrogen-containing bicyclic system can effectively mimic the adenine hinge-binding motif of ATP.[1]

The 5,6,7,8-tetrahydroquinoxaline derivative, in particular, offers distinct advantages over its fully aromatic counterpart. The saturated cyclohexane ring imparts a defined three-dimensional geometry, which can be exploited to achieve greater selectivity and to access deeper, less-conserved pockets of the kinase active site. This can lead to inhibitors with improved potency and differentiated pharmacological profiles.

The 2-chloro substituent on the 5,6,7,8-tetrahydroquinoxaline ring is the linchpin for synthetic diversification. It serves as a highly versatile electrophilic handle, readily participating in a range of reliable and scalable chemical reactions. This allows for the systematic introduction of various chemical moieties at the C2-position, enabling extensive Structure-Activity Relationship (SAR) studies to optimize inhibitor potency, selectivity, and pharmacokinetic properties.[2]

Core Synthetic Strategies and Mechanistic Overview

The derivatization of this compound primarily relies on three robust and well-established reaction classes. The choice of strategy depends on the desired C-N, C-C, or C-O/C-S bond formation.

dot

Caption: Key synthetic pathways for derivatizing the core scaffold.

2.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring in the quinoxaline system activates the C2-position for nucleophilic attack.[3] This allows for the direct displacement of the chloride by a range of strong nucleophiles, such as primary/secondary amines, anilines, alkoxides, and thiolates. The reaction proceeds through a well-established addition-elimination mechanism via a negatively charged Meisenheimer intermediate.[4][5] This method is particularly attractive for its operational simplicity and often proceeds without the need for a metal catalyst.

2.2. Suzuki-Miyaura Cross-Coupling

To form a carbon-carbon bond at the C2-position, the Suzuki-Miyaura reaction is the method of choice.[6][7] This powerful palladium-catalyzed reaction couples the chloro-quinoxaline with an aryl or heteroaryl boronic acid (or boronate ester).[8] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[9]

The choice of palladium precursor, ligand, and base is critical for achieving high yields, especially with an electron-rich heteroaryl chloride.[10]

2.3. Buchwald-Hartwig Amination

For the coupling of a broader range of amines, including less nucleophilic anilines and heterocylic amines, the Buchwald-Hartwig amination is indispensable.[11][12] This palladium-catalyzed C-N bond-forming reaction offers a wider substrate scope and generally milder conditions than traditional SNAr reactions.[13] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine to the palladium complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 2-amino-substituted product.[14]

Experimental Protocols

Disclaimer: The following are generalized protocols adapted from procedures for structurally similar chloro-heterocycles.[3][8][15] Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the reaction of this compound with a representative primary or secondary amine.

dot

SNAr_Workflow start Start prep Combine 2-Cl-THQ, Amine & Solvent (e.g., NMP/IPA) start->prep heat Heat Reaction (e.g., 80-150 °C) prep->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool & Precipitate with Water monitor->workup Upon Completion purify Filter & Purify (Recrystallization or Chromatography) workup->purify end Pure 2-Amino-THQ Product purify->end

Caption: General experimental workflow for SNAr reactions.

Materials:

  • This compound

  • Substituted Amine (e.g., 4-methoxyaniline)

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), 2-propanol (IPA), or DMF)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (optional, may be required for amine salts)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine or aniline (1.1 - 1.5 eq).

  • Add the solvent (e.g., 2-propanol) to achieve a concentration of approximately 0.1-0.5 M.

  • If the amine is used as its hydrochloride salt, add a base such as DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, pour the mixture into cold water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and then a cold non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterTypical ConditionRationale / Notes
Solvent NMP, DMF, IPA, n-ButanolPolar aprotic solvents are common. Alcohols can also be effective.
Temperature 80 - 150 °CHigher temperatures are often needed to drive the reaction to completion.
Equivalents (Amine) 1.1 - 1.5 eqA slight excess of the nucleophile ensures complete consumption of the starting material.
Base (optional) DIPEA, K₂CO₃, Na₂CO₃Required to neutralize HCl if the amine starting material is a salt.
Reaction Time 4 - 24 hoursVaries significantly based on the nucleophilicity of the amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation between this compound and an arylboronic acid.

dot

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex [Ar-Pd(II)(Cl)L2] Oxidative Addition Complex pd0->pd2_complex Oxidative Addition pd2_trans [Ar-Pd(II)-Ar']L2 pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product start_halide Ar-Cl start_halide->pd2_complex start_boronic Ar'-B(OH)2 start_boronic->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Materials:

  • This compound

  • Aryl- or Heteroarylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DME)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

ParameterCatalyst System 1Catalyst System 2Rationale / Notes
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(dppf)Cl₂ is often more effective for heteroaryl chlorides.[8]
Base K₂CO₃K₃PO₄Stronger bases can accelerate transmetalation.
Solvent Dioxane/H₂OTolueneThe choice of solvent can significantly impact reaction rate and yield.
Temperature 90 °C110 °CHigher temperatures are generally required for less reactive chlorides.
Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound, suitable for a wide range of amines.

Materials:

  • This compound

  • Amine or Aniline (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ (2 mol%) or a G3/G4 Buchwald Precatalyst (2 mol%))

  • Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP) (4-5 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄) (1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • Inside a glovebox or under a stream of argon, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel, remove it from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Heat the mixture with stirring to 80-110 °C.

  • Monitor the reaction by LC-MS. Reactions are often complete in 2-12 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

ParameterTypical ConditionRationale / Notes
Catalyst/Ligand Pd₂(dba)₃ / XPhosBuchwald G3 Precatalyst
Base NaOt-BuK₃PO₄
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80 - 110 °CThe required temperature depends on the reactivity of the specific amine and aryl chloride.

Conclusion

This compound is a high-value starting material for the synthesis of kinase inhibitor libraries. Its activated C2-position is amenable to a variety of robust synthetic transformations, including SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and strategic guidance provided herein offer a solid foundation for researchers to efficiently generate diverse sets of novel 2-substituted-5,6,7,8-tetrahydroquinoxalines for biological screening and the development of next-generation targeted therapeutics.

References

Application Note and Protocol for the Synthesis of 2-amino-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoxaline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The featured protocol details a robust and efficient method involving the cyclocondensation of 1,2-cyclohexanedione with aminoguanidine. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure successful and reproducible synthesis.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules.[1][2][3] The 5,6,7,8-tetrahydroquinoxaline scaffold, in particular, is a key building block in the development of novel therapeutic agents, exhibiting a wide range of pharmacological activities. The introduction of an amino group at the 2-position further enhances the potential for chemical modification and biological interaction, making 2-amino-5,6,7,8-tetrahydroquinoxaline a versatile intermediate in organic synthesis.

The classical and most widely adopted method for quinoxaline synthesis involves the condensation of an aromatic diamine with a 1,2-dicarbonyl compound.[1][3] This fundamental reaction has been adapted and optimized over the years, with various catalysts and reaction conditions being explored to improve yields and simplify procedures. This protocol leverages this well-established chemical transformation for the efficient preparation of the target compound.

Mechanistic Rationale

The synthesis of 2-amino-5,6,7,8-tetrahydroquinoxaline proceeds via a cyclocondensation reaction. The mechanism can be understood through the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of aminoguanidine on one of the carbonyl carbons of 1,2-cyclohexanedione.

  • Imine Formation: Subsequent dehydration leads to the formation of a mono-imine intermediate.

  • Intramolecular Cyclization: The remaining free amino group of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon of the cyclohexanedione ring.

  • Second Dehydration and Tautomerization: A second dehydration event results in the formation of the dihydropyrazine ring. Tautomerization of the exocyclic imine to an endocyclic amine yields the stable aromatic 2-amino-5,6,7,8-tetrahydroquinoxaline.

The use of a mildly acidic or basic catalyst can facilitate the protonation of the carbonyl oxygen or deprotonation of the amino group, thereby accelerating the reaction rate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoxaline.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
1,2-CyclohexanedioneReagentSigma-Aldrich765-87-7Should be stored under inert gas.
Aminoguanidine Hydrochloride98%Acros Organics1937-19-5
Sodium AcetateAnhydrous, 99%Fisher Scientific127-09-3
Ethanol200 Proof, AbsoluteDecon Labs64-17-5
Ethyl AcetateACS GradeVWR141-78-6For extraction.
Brine (Saturated NaCl solution)N/AIn-house prepN/AFor washing.
Anhydrous Magnesium Sulfate99.5%Alfa Aesar7487-88-9For drying.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthetic Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine 1,2-Cyclohexanedione, Aminoguanidine HCl, and Sodium Acetate in Ethanol Reflux 2. Reflux the mixture for 4-6 hours Reactants->Reflux Heat Cool 3. Cool to room temperature Reflux->Cool Reaction complete Evaporate 4. Remove Ethanol via Rotary Evaporation Cool->Evaporate Extract 5. Dissolve residue in Water and Extract with Ethyl Acetate Evaporate->Extract Wash 6. Wash organic layer with Brine Extract->Wash Dry 7. Dry over Anhydrous MgSO4 Wash->Dry Filter 8. Filter and Concentrate Dry->Filter Purify 9. Purify by Recrystallization or Column Chromatography Filter->Purify Analyze 10. Characterize by NMR, MS, and Melting Point Purify->Analyze

Caption: Workflow for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoxaline.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-cyclohexanedione (1.12 g, 10 mmol).

    • Add ethanol (40 mL) and stir until the diketone has dissolved.

    • To this solution, add aminoguanidine hydrochloride (1.11 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol). The sodium acetate acts as a base to neutralize the HCl salt of aminoguanidine.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add deionized water (30 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

    • The purified product should be a solid. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected molecular weight for C₈H₁₀N₂ is approximately 134.18 g/mol .[4]

Expected Yield and Physical Properties
  • Expected Yield: 70-85%

  • Appearance: Off-white to pale yellow solid.[5]

  • Molecular Formula: C₈H₁₀N₂[4][5]

  • Molecular Weight: 134.18 g/mol [4]

  • Melting Point: Literature values may vary, but a sharp melting point indicates high purity.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Chemical Hazards:

  • 1,2-Cyclohexanedione: May cause skin and eye irritation. Handle in a well-ventilated area.

  • Aminoguanidine Hydrochloride: Can be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6][7]

  • Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the reagents are pure and dry.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer.
Impure Product Incomplete reaction or side reactions.Optimize purification method (e.g., try a different recrystallization solvent or column chromatography gradient).
Starting materials are impure.Purify starting materials before use if necessary.
Reaction does not start Inactive reagents.Use fresh or properly stored reagents.
Insufficient heating.Ensure the reaction mixture is at a consistent reflux.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoxaline. By following the detailed steps and considering the safety precautions, researchers can successfully prepare this important heterocyclic compound for further applications in their research and development endeavors. The mechanistic insights and troubleshooting guide offer additional support for a successful outcome.

References

The Strategic Application of 2-Chloro-5,6,7,8-tetrahydroquinoxaline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Within this esteemed class of compounds, 2-Chloro-5,6,7,8-tetrahydroquinoxaline emerges as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position provides a convenient handle for a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space around the tetrahydroquinoxaline core. This strategic functionalization is pivotal in the development of potent and selective modulators of various biological targets.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the discovery of kinase inhibitors and modulators of G-protein coupled receptors (GPCRs), particularly those relevant to central nervous system (CNS) disorders.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence commencing with the condensation of readily available starting materials, followed by a robust chlorination reaction.

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one

The initial step involves the condensation of 1,2-cyclohexanedione with glycinamide. This reaction proceeds under basic conditions to afford the cyclic lactam, 5,6,7,8-tetrahydroquinoxalin-2(1H)-one.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one

  • Materials:

    • 1,2-Cyclohexanedione

    • Glycinamide hydrochloride

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl) for neutralization

    • Ethyl acetate (EtOAc) for extraction

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve glycinamide hydrochloride (1.1 equivalents) in a mixture of methanol and water.

    • Add sodium hydroxide (2.2 equivalents) to the solution and stir until a clear solution is obtained.

    • To this basic solution, add 1,2-cyclohexanedione (1.0 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the reaction mixture with 1N HCl to a pH of ~7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield pure 5,6,7,8-tetrahydroquinoxalin-2(1H)-one.

Step 2: Chlorination of 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one

The conversion of the lactam to the desired 2-chloro derivative can be accomplished using a variety of chlorinating agents. A common and effective method is the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or via a Vilsmeier-Haack type reaction.[4][5][6]

Protocol 2: Synthesis of this compound

  • Materials:

    • 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount, for Vilsmeier-Haack conditions)

    • Dichloromethane (DCM) or Toluene as solvent

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Water (H₂O)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 5,6,7,8-tetrahydroquinoxalin-2(1H)-one (1.0 equivalent) in the chosen solvent (e.g., toluene).

    • Add a catalytic amount of DMF.

    • Carefully add phosphorus oxychloride (2.0-3.0 equivalents) dropwise to the suspension at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Application in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

The strategic placement of the chlorine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position, facilitating the synthesis of large libraries of compounds for biological screening.

Workflow for Drug Discovery using this compound

drug_discovery_workflow start 2-Chloro-5,6,7,8- tetrahydroquinoxaline suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Base library Diverse Library of 2-Substituted Derivatives suzuki->library buchwald->library screening High-Throughput Biological Screening (e.g., Kinase Assays, GPCR Binding) library->screening hit Hit Identification screening->hit lead_op Lead Optimization (SAR Studies) hit->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: Drug discovery workflow utilizing this compound.

Application Example 1: Synthesis of Kinase Inhibitors

The quinoxaline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] By utilizing Suzuki-Miyaura coupling, various aryl and heteroaryl moieties can be introduced at the 2-position of the tetrahydroquinoxaline core to target the ATP-binding site of kinases.

Protocol 3: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 equivalent), the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Representative Biological Data for Tetrahydroquinoxaline-based Kinase Inhibitors

Compound IDR-Group at 2-positionTarget KinaseIC₅₀ (nM)Cell LineReference
I-5 4-MethoxyphenylsulfonylTubulin-HT-29[7]
I-24 2,4,5-TrimethoxyphenylsulfonylTubulin-HT-29[7]
6 Substituted Quinoxalineα-glucosidase122,700HepG2[1]
6 Substituted Quinoxaline-16,460HepG2[1]

Note: The data presented is for related tetrahydroquinoxaline and quinoxaline derivatives and serves to illustrate the potential of this scaffold.

Application Example 2: Development of GPCR Modulators for CNS Disorders

The tetrahydroquinoline and tetrahydroisoquinoline scaffolds, structurally similar to tetrahydroquinoxaline, are prevalent in compounds targeting CNS disorders, including dopamine and serotonin receptors.[8] The Buchwald-Hartwig amination is a powerful tool to synthesize libraries of 2-amino-5,6,7,8-tetrahydroquinoxaline derivatives for screening against various GPCRs.

Protocol 4: Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.5 equivalents)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the amine, and the base.

    • In a separate vial, weigh the palladium catalyst and ligand and add them to the Schlenk tube.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Signaling Pathway Illustration: Dopamine D2 Receptor Modulation

GPCR_pathway ligand Dopamine or Antagonist (Tetrahydroquinoxaline Derivative) receptor Dopamine D2 Receptor (GPCR) ligand->receptor g_protein Gαi Gβγ receptor->g_protein Activation ac Adenylate Cyclase g_protein:n->ac Inhibition atp ATP ac->atp camp cAMP atp->camp pka Protein Kinase A camp->pka Activation cellular_response Cellular Response (e.g., altered neuronal excitability) pka->cellular_response

Caption: Simplified signaling pathway of the dopamine D2 receptor, a target for CNS drug discovery.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its facile synthesis and the reactivity of the 2-chloro substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated and potential applications in the development of kinase inhibitors and GPCR modulators underscore its significance. As our understanding of the molecular basis of diseases continues to evolve, versatile scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of targeted therapeutics.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-5,6,7,8-tetrahydroquinoxaline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its unique combination of a hydrogenated, conformationally flexible cyclohexane ring and an electron-deficient pyrazine ring provides a versatile three-dimensional framework for engaging with biological targets. The strategic derivatization of this core is paramount for conducting detailed Structure-Activity Relationship (SAR) studies, which are essential for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs. This guide provides a comprehensive overview and detailed experimental protocols for the derivatization of a key synthetic intermediate, 2-chloro-5,6,7,8-tetrahydroquinoxaline, focusing on high-yield, robust chemical transformations that enable access to a diverse chemical library for SAR exploration.

Introduction: The Strategic Value of the Tetrahydroquinoxaline Scaffold

The tetrahydroquinoxaline nucleus is a bioisostere of related heterocycles like tetrahydroquinoline and tetrahydroisoquinoline, which are prevalent in both natural products and synthetic pharmaceuticals.[2][3] This scaffold has been identified in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5] The presence of the chlorine atom at the C2 position of this compound offers a chemically tractable handle for introducing molecular diversity. This position is activated towards several types of chemical transformations due to the electron-deficient nature of the pyrazine ring.

This document outlines three principal, high-utility derivatization strategies:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the synthesis of C-N bonds, allowing for the incorporation of diverse primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles, including alkoxides and thiolates, to form C-O and C-S bonds.

By systematically applying these methodologies, researchers can generate a focused library of analogues, allowing for a thorough investigation of the SAR at the C2 position of the tetrahydroquinoxaline core.

Derivatization Strategies for SAR Library Synthesis

The primary goal of derivatizing the this compound core is to systematically probe the chemical space around the scaffold to identify key interactions with a biological target. The choice of derivatization reaction dictates the types of functional groups that can be introduced.

Diagram 1: Core Derivatization Strategies A visual overview of the three main reaction pathways for diversifying the this compound scaffold.

G cluster_0 Starting Material cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Nucleophilic Substitution cluster_3 Derivative Libraries for SAR Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald R1R2NH Pd Catalyst, Base SNAr SNAr Reaction (C-O, C-S, C-N Bond Formation) Core->SNAr Nu-H (e.g., ROH, RSH) Base Aryl 2-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino 2-Amino Derivatives Buchwald->Amino EtherThio 2-Alkoxy/Thioether Derivatives SNAr->EtherThio

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and purity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, particularly for creating biaryl and heterobiaryl structures.[6][7] The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.

Rationale for Conditions:

  • Catalyst: Palladium catalysts are central to the reaction. Pd(PPh₃)₄ is a reliable choice for many applications, while catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos) can be more effective for challenging substrates like heteroaryl chlorides.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. The choice of base can influence the reaction rate and side product formation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used to dissolve both the organic and inorganic reagents.

Diagram 2: Suzuki-Miyaura Catalytic Cycle A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D [R-B(OH)3]- E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Ar-R

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. For example, use Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand like SPhos (5-10 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), to the flask via syringe.

  • Reaction: Heat the mixture with stirring to 90-110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 2-aryl-5,6,7,8-tetrahydroquinoxaline derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)THF9045-90[8]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>90[9]
Pd(OAc)₂ (3)P(Cy)₃ (6)K₃PO₄ (3)Dioxane/H₂O10085-95[10]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage prevalent in pharmaceuticals.[11][12][13][14] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines.

Rationale for Conditions:

  • Catalyst/Ligand System: The choice of ligand is critical for the success of Buchwald-Hartwig amination.[12] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands are often employed with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[12] Sodium tert-butoxide (NaOt-Bu) is a common choice, though other bases like LHMDS or Cs₂CO₃ can be effective.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the flask and heat with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, e.g., ethyl acetate/hexanes gradient) to obtain the desired 2-amino-5,6,7,8-tetrahydroquinoxaline derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient aromatic systems, direct nucleophilic aromatic substitution (SNAr) provides a metal-free alternative for derivatization.[15][16][17] The pyrazine ring of the quinoxaline scaffold is sufficiently electron-deficient to facilitate the displacement of the C2-chloride by strong nucleophiles.

Rationale for Conditions:

  • Nucleophile Activation: For alcohol and thiol nucleophiles, a base is typically required to generate the more nucleophilic alkoxide or thiolate anion. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are effective. For amine nucleophiles, the reaction can sometimes proceed without a base, or a non-nucleophilic organic base like triethylamine (Et₃N) can be used to scavenge the HCl byproduct.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the charged intermediates and accelerate the reaction rate.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the initial nucleophilic attack and disruption of the aromatic system.

Step-by-Step Protocol (for O- and S-Nucleophiles):

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, add the alcohol or thiol (1.5 equiv.) to a suspension of a strong base (e.g., NaH, 1.5 equiv.) in an anhydrous solvent like THF or DMF at 0 °C. Stir for 15-30 minutes to form the corresponding alkoxide or thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise to the nucleophile solution.

  • Reaction: Allow the reaction to warm to room temperature or heat as required (e.g., 80-120 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, valuable insights can be extrapolated from the broader quinoxaline and tetrahydroquinoline literature.[1][18][19] The derivatization strategies outlined above allow for systematic exploration of key physicochemical properties at the C2 position.

Key SAR Considerations:

  • Steric Bulk: The size and shape of the substituent at C2 can influence binding affinity by either fitting into a specific pocket or causing steric hindrance. A library of aryl groups with varying substitution patterns (ortho, meta, para) from the Suzuki coupling can probe these steric requirements.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on an appended aryl ring can modulate the electronic properties of the entire molecule, affecting target engagement. A series of substituted anilines (from Buchwald-Hartwig) or phenols (from SNAr) can be used to systematically vary these electronics.

  • Hydrogen Bonding: The incorporation of hydrogen bond donors and acceptors is a critical aspect of drug design. Derivatization with amines, alcohols, and substituted phenols can introduce these functionalities. For example, primary and secondary amines introduced via Buchwald-Hartwig amination can act as hydrogen bond donors, while ether linkages from SNAr can act as acceptors.

  • Lipophilicity and Solubility: The nature of the C2 substituent significantly impacts the overall lipophilicity (LogP) and aqueous solubility of the molecule. These properties are critical for absorption, distribution, metabolism, and excretion (ADME). A diverse set of substituents, from small aliphatic amines to large aromatic systems, allows for the fine-tuning of these properties. For instance, introducing polar groups like morpholine can enhance solubility.

By synthesizing a matrix of compounds where these properties are systematically varied, researchers can build a robust SAR model to guide the design of next-generation compounds with improved biological activity and drug-like properties.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The synthetic protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide reliable and versatile methods for generating a diverse library of C2-substituted analogues. A systematic application of these derivatization strategies, guided by the principles of medicinal chemistry, will enable comprehensive SAR studies and facilitate the optimization of lead compounds in drug discovery pipelines.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds from 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 5,6,7,8-Tetrahydroquinoxaline Scaffold as a Privileged Motif in Antiviral Drug Discovery

The relentless emergence of viral pathogens necessitates a continuous and innovative approach to the development of novel antiviral therapeutics.[1] Within the vast landscape of heterocyclic chemistry, the quinoxaline scaffold has garnered substantial interest due to its diverse and significant biological activities.[2][3] A bioisostere of quinoline and naphthalene, the quinoxaline ring system, formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the design of numerous pharmacologically active agents.[4] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antibacterial, and notably, antiviral properties.[5][6]

This guide focuses on a specific, yet highly versatile starting material: 2-Chloro-5,6,7,8-tetrahydroquinoxaline . The saturated carbocyclic ring fused to the pyrazine moiety offers a three-dimensional structural element that can be crucial for optimizing pharmacokinetic properties and target engagement. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse library of derivatives for antiviral screening.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antiviral candidates from this compound, targeting researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, providing a framework for the rational design and synthesis of next-generation antiviral agents.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of the C2-chloro group on the electron-deficient quinoxaline ring system is the linchpin for derivatization. We will explore three principal palladium-catalyzed and nucleophilic substitution reactions:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, introducing aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds, leading to a variety of amino-substituted derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): A direct method for introducing a range of nucleophiles.

The choice of methodology is dictated by the desired final compound and the nature of the coupling partners. Each approach offers a unique avenue to explore the chemical space around the 5,6,7,8-tetrahydroquinoxaline core.

I. Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Aryl-5,6,7,8-tetrahydroquinoxalines

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[7] The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8]

Causality of Experimental Choices:
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. For heteroaryl chlorides, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often employed to facilitate the oxidative addition step, which is typically the rate-limiting step.[9]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield.[10]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF) are typically used to solubilize the reactants and facilitate the catalytic cycle.[11]

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Schlenk Flask under Inert Atmosphere Add_Reagents Add 2-Chloro-5,6,7,8- tetrahydroquinoxaline, Arylboronic Acid, Base Start->Add_Reagents Add_Catalyst Add Pd Catalyst and Ligand Add_Reagents->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Heat Heat to Reflux Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench with Water Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Characterize Product Purify->End

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and any additional ligand under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5,6,7,8-tetrahydroquinoxaline.

II. Buchwald-Hartwig Amination: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoxalines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2] This reaction is particularly useful for the synthesis of aryl and heteroaryl amines from the corresponding halides.[3]

Causality of Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, BrettPhos), are highly effective in promoting the reductive elimination step and preventing beta-hydride elimination, a common side reaction.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Visualizing the Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd0->OxAdd AmineCoord Amine Coordination [Ar-Pd(II)(HNR₂)(L)₂]⁺X⁻ OxAdd->AmineCoord Deprot Deprotonation Ar-Pd(II)-NR₂(L)₂ AmineCoord->Deprot RedElim Reductive Elimination Ar-NR₂ Deprot->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-Cl ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (1.2-2.4 equiv relative to palladium)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the base, this compound, and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the amine and the anhydrous solvent via syringe.

  • Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-amino-5,6,7,8-tetrahydroquinoxaline derivative.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for the functionalization of electron-deficient aromatic rings bearing a good leaving group. The electron-withdrawing nature of the pyrazine ring in the quinoxaline scaffold facilitates the attack of nucleophiles at the C2-position.

Causality of Experimental Choices:
  • Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The strength of the nucleophile will influence the reaction conditions required.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and promote the reaction. For some reactions, an alcohol can serve as both the solvent and the nucleophile.

  • Temperature: Heating is often necessary to overcome the activation energy for the disruption of aromaticity in the intermediate Meisenheimer complex.

Visualizing the SNAr Workflow

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Tetrahydroquinoxaline Scaffold

The 5,6,7,8-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure, arising from the fusion of a pyrazine ring with a saturated cyclohexane ring, provides a versatile framework for the development of novel therapeutic agents. The functionalization of this core structure is paramount to modulating its physicochemical properties and biological activity. Among the various positions on the tetrahydroquinoxaline ring, the C2-position offers a prime handle for introducing molecular diversity. The corresponding 2-chloro derivative serves as a readily accessible and highly versatile precursor for a range of palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern synthetic organic chemistry, enable the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions with high functional group tolerance.

This comprehensive guide provides detailed application notes and step-by-step protocols for the three most impactful palladium-catalyzed cross-coupling reactions of 2-Chloro-5,6,7,8-tetrahydroquinoxaline: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols provided are based on established methodologies for structurally related heterocyclic chlorides and serve as a robust starting point for researchers, scientists, and drug development professionals.

The Engine of Discovery: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a discovery that garnered the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle cluster_cycle General Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd R-X Product 2-Substituted-5,6,7,8- tetrahydroquinoxaline (R-R') Transmetal Transmetalation Complex OxAdd->Transmetal R'-M ReductElim Reductive Elimination Complex Transmetal->ReductElim ReductElim->Pd0 R-R' Reactants 2-Chloro-5,6,7,8- tetrahydroquinoxaline (R-X) + Coupling Partner (R'-M) caption Figure 1: Generalized Palladium Catalytic Cycle

Caption: Figure 1: Generalized Palladium Catalytic Cycle.

The cycle initiates with the oxidative addition of the aryl chloride (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is critical here to facilitate this step. Subsequently, transmetalation occurs, where the organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

Application Notes:
  • Catalyst Selection: For chloro-heterocycles, more electron-rich and bulky phosphine ligands are generally required to promote the challenging oxidative addition step. Catalysts like Pd(PPh₃)₄ can be effective, but more advanced catalyst systems, often employing ligands such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃, can offer superior results, especially for less reactive coupling partners.

  • Base and Solvent: The choice of base is crucial for activating the boronic acid. Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The solvent system often consists of a polar aprotic solvent like THF, 1,4-dioxane, or DMF, frequently with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.

  • Reaction Temperature: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80 to 110 °C.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic Acid (Ar-B(OH)₂)Palladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O100Est. 75-85
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄THF/H₂O80Est. 80-90
33-Pyridinylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF/H₂O110Est. 65-75
42-Thienylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O90Est. 70-80
Note: Yields are estimated based on reactions with similar chloro-quinoxaline and bromo-tetrahydroquinoline substrates and may require optimization.[1][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Work-up & Purification A 1. Add solids to Schlenk tube: - this compound (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvent(s) via syringe B->C D 4. Heat with vigorous stirring (80-110 °C, 4-24 h) C->D E 5. Cool to RT, dilute with organic solvent D->E F 6. Filter through Celite E->F G 7. Wash with water and brine F->G H 8. Dry, concentrate, and purify by column chromatography G->H caption Figure 2: Suzuki-Miyaura Coupling Workflow

Caption: Figure 2: Suzuki-Miyaura Coupling Workflow.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-5,6,7,8-tetrahydroquinoxaline.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.[5]

Application Notes:
  • Catalyst/Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often the systems of choice for coupling aryl chlorides.[6][7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective, particularly for more sensitive substrates.

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific coupling partners.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAminePalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃XPhosNaOtBuToluene100Est. 85-95
2MorpholinePd(OAc)₂RuPhosLHMDSDioxane90Est. 80-90
3BenzylaminePd₂(dba)₃SPhosCs₂CO₃THF70Est. 75-85
4IndolePd(OAc)₂XantphosK₃PO₄Dioxane110Est. 60-70
Note: Yields are estimated based on reactions with similar chloro-heteroaromatic substrates and may require optimization.[3][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification A 1. Add solids to Schlenk tube: - Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) B 2. Add this compound (1.0 equiv) and the amine (1.2 equiv) A->B C 3. Add anhydrous, degassed solvent B->C D 4. Seal and heat with stirring (70-110 °C, 4-24 h) C->D E 5. Cool to RT, quench with water D->E F 6. Extract with organic solvent E->F G 7. Wash with brine, dry, and concentrate F->G H 8. Purify by column chromatography G->H caption Figure 3: Buchwald-Hartwig Amination Workflow

Caption: Figure 3: Buchwald-Hartwig Amination Workflow.

  • Reaction Setup (in a glovebox): Charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-5,6,7,8-tetrahydroquinoxaline derivative.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to synthesize aryl and heteroaryl alkynes by reacting an aryl halide with a terminal alkyne.[9] This reaction is typically co-catalyzed by palladium and a copper(I) salt. The resulting alkynyl-substituted tetrahydroquinoxalines are valuable intermediates for further transformations or as final products in their own right.[10][11]

Application Notes:
  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The copper co-catalyst is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and often as the solvent or co-solvent with another organic solvent like THF or DMF.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring a different choice of base (e.g., Cs₂CO₃ or t-BuOK) and sometimes a different ligand.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePalladium CatalystCo-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF60Est. 80-90
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF70Est. 75-85
31-HexynePdCl₂(PPh₃)₂CuIEt₃NToluene80Est. 70-80
4EthynyltrimethylsilanePd(OAc)₂/PPh₃-Cs₂CO₃Dioxane100Est. 65-75 (Copper-free)
Note: Yields are estimated based on reactions with similar chloro- and bromo-quinoline substrates and may require optimization.[10][11]

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Work-up & Purification A 1. Add solids to Schlenk tube: - this compound (1.0 equiv) - Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) - Copper(I) iodide (1-10 mol%) B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvent and amine base B->C D 4. Add terminal alkyne (1.2-1.5 equiv) C->D E 5. Heat with stirring (60-100 °C, 2-12 h) D->E F 6. Cool to RT, filter off solids E->F G 7. Concentrate the filtrate F->G H 8. Purify by column chromatography G->H caption Figure 4: Sonogashira Coupling Workflow

Caption: Figure 4: Sonogashira Coupling Workflow.

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Add degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe and stir at room temperature for 10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 2-12 hours until TLC or LC-MS analysis indicates completion.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the 2-alkynyl-5,6,7,8-tetrahydroquinoxaline product.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent a powerful toolkit for the synthesis of diverse libraries of novel compounds. These methods provide reliable and efficient pathways to introduce aryl, amino, and alkynyl functionalities, which are crucial for tuning the biological and material properties of the tetrahydroquinoxaline scaffold. While the provided protocols offer a solid foundation, it is important to recognize that optimization of reaction parameters is often necessary to achieve the best results for specific substrates. The continued development of new catalysts and ligands promises to further expand the scope and utility of these indispensable synthetic transformations.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5,6,7,8-tetrahydroquinoxaline is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules. Its unique chemical structure allows for diverse functionalization, making it a sought-after precursor in the development of novel therapeutics. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, chemists, and professionals in the field of drug development and process chemistry. The protocols detailed herein are designed to be robust, scalable, and mindful of safety and environmental considerations, drawing upon established principles of chemical synthesis and process optimization.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step process. The first step involves the construction of the core heterocyclic system through the condensation of cyclohexane-1,2-dione with a suitable C2-N synthon to yield the precursor, 5,6,7,8-tetrahydroquinoxalin-2-ol. The second step is the chlorination of this intermediate using phosphorus oxychloride (POCl3) to afford the final product. This strategy is advantageous for its convergence and the commercial availability of the starting materials.

Part 1: Scale-Up Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol

The initial stage of this synthesis focuses on the efficient, large-scale production of the pivotal intermediate, 5,6,7,8-tetrahydroquinoxalin-2-ol. The chosen synthetic route is the condensation reaction between cyclohexane-1,2-dione and glycine ethyl ester hydrochloride, followed by in-situ cyclization and hydrolysis. This method is selected for its reliability and the use of readily available and cost-effective reagents.

Reaction Mechanism and Rationale

The reaction proceeds through an initial condensation of the amino group of glycine ethyl ester with one of the carbonyl groups of cyclohexane-1,2-dione to form a Schiff base. This is followed by an intramolecular cyclization, where the enamine attacks the remaining carbonyl group, leading to the formation of the dihydropyrazine ring. Subsequent tautomerization and hydrolysis of the ester group under the reaction conditions yield the desired 5,6,7,8-tetrahydroquinoxalin-2-ol. The use of a slight excess of the amine component can help drive the reaction to completion.

Synthesis_of_5_6_7_8_Tetrahydroquinoxalin_2_ol Cyclohexane-1,2-dione Cyclohexane-1,2-dione Intermediate_1 Schiff Base Intermediate Cyclohexane-1,2-dione->Intermediate_1 Condensation Glycine_ethyl_ester_HCl Glycine ethyl ester Hydrochloride Glycine_ethyl_ester_HCl->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 5,6,7,8-Tetrahydro- quinoxalin-2-ol Intermediate_2->Product Tautomerization & Hydrolysis

Figure 1: Synthetic pathway for 5,6,7,8-Tetrahydroquinoxalin-2-ol.

Detailed Experimental Protocol (Kilogram Scale)

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Charging ports for solids and liquids.

  • Nitrogen inlet.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Reagents:

ReagentCAS NumberMolecular WeightQuantity (kg)MolesEquivalents
Cyclohexane-1,2-dione765-87-7112.1310.089.181.0
Glycine ethyl ester hydrochloride623-33-6139.5813.093.141.05
Sodium Acetate (anhydrous)127-09-382.037.591.431.03
Ethanol (denatured)64-17-546.0750 L--
Water (deionized)7732-18-518.0220 L--

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with ethanol (50 L), cyclohexane-1,2-dione (10.0 kg, 89.18 mol), glycine ethyl ester hydrochloride (13.0 kg, 93.14 mol), and sodium acetate (7.5 kg, 91.43 mol).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure homogeneity. Begin heating the reaction mixture to reflux (approximately 78-82 °C) and maintain at reflux for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours. The product will precipitate out of the solution.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 5 L) and then with deionized water (2 x 10 L) to remove any remaining salts and impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Analysis: The expected yield of 5,6,7,8-tetrahydroquinoxalin-2-ol is typically in the range of 80-90%. Analyze the product for purity by HPLC and confirm its identity using ¹H NMR and Mass Spectrometry.

Part 2: Scale-Up Chlorination of 5,6,7,8-Tetrahydroquinoxalin-2-ol

This section details a robust, solvent-free method for the chlorination of 5,6,7,8-tetrahydroquinoxalin-2-ol to produce this compound on a large scale. This procedure is adapted from the principles outlined for the chlorination of other 2-hydroxy-N-heterocycles, emphasizing safety and efficiency.[1]

Causality in Experimental Choices

The use of phosphorus oxychloride (POCl3) is a standard and effective method for the deoxychlorination of 2-hydroxypyridines and related heterocycles. A solvent-free approach is chosen for several reasons: it minimizes solvent waste, simplifies product isolation, and can lead to higher reaction concentrations, potentially reducing reaction times. The addition of a tertiary amine base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction, which can otherwise lead to unwanted side reactions or degradation of the product. The reaction is performed in a sealed reactor to prevent the loss of volatile POCl3 and to contain the HCl gas produced.

Chlorination_of_5_6_7_8_Tetrahydroquinoxalin_2_ol Precursor 5,6,7,8-Tetrahydro- quinoxalin-2-ol Reaction Chlorination in Sealed Reactor Precursor->Reaction Reagents POCl3 Triethylamine Reagents->Reaction Product 2-Chloro-5,6,7,8- tetrahydroquinoxaline Reaction->Product Heat

Figure 2: Chlorination of the precursor to the final product.

Detailed Experimental Protocol (Kilogram Scale)

Materials and Equipment:

  • 50 L Hastelloy or glass-lined sealed reactor with overhead stirring, temperature control, and a pressure gauge.

  • Scrubber system for acidic off-gases.

  • Controlled-rate addition pump for liquids.

  • Filtration and drying equipment as in Part 1.

Reagents:

ReagentCAS NumberMolecular WeightQuantity (kg)MolesEquivalents
5,6,7,8-Tetrahydroquinoxalin-2-ol142875-51-6150.1810.066.591.0
Phosphorus Oxychloride (POCl3)10025-87-3153.3311.273.051.1
Triethylamine (TEA)121-44-8101.197.473.131.1
Toluene108-88-392.1430 L--
Saturated Sodium Bicarbonate Solution--~50 L--

Procedure:

  • Reactor Preparation and Inerting: Ensure the reactor is scrupulously clean and dry. Purge the vessel thoroughly with nitrogen to create an inert atmosphere.

  • Reagent Charging: Charge the reactor with 5,6,7,8-tetrahydroquinoxalin-2-ol (10.0 kg, 66.59 mol).

  • POCl3 Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (11.2 kg, 73.05 mol) to the reactor via the addition pump over 30-45 minutes, maintaining the internal temperature below 40 °C with cooling.

  • Base Addition: After the POCl3 addition is complete, add triethylamine (7.4 kg, 73.13 mol) dropwise over 1-2 hours, again controlling the temperature to below 40 °C.

  • Reaction: Seal the reactor and slowly heat the mixture to 100-110 °C. Hold at this temperature for 4-6 hours. The internal pressure will increase due to the formation of HCl; monitor the pressure gauge and ensure it remains within the safe operating limits of the reactor.

  • Reaction Monitoring: Monitor the reaction to completion by taking aliquots (with extreme caution) and analyzing by HPLC.

  • POCl3 Removal: Once the reaction is complete, cool the mixture to 50-60 °C. Carefully apply vacuum to the reactor to distill off the excess POCl3. The recovered POCl3 can be recycled after appropriate purification.

  • Work-up - Quenching: Cool the reaction mass to room temperature. Slowly and carefully add toluene (30 L) to the reactor. In a separate vessel, prepare a stirred mixture of crushed ice and water. Very slowly, transfer the toluene solution of the reaction mixture to the ice/water mixture, ensuring the temperature of the quench pot does not exceed 25 °C. This step is highly exothermic and will generate HCl gas; ensure the quench vessel is well-ventilated and connected to a scrubber.

  • Neutralization and Extraction: After the quench is complete, slowly add saturated sodium bicarbonate solution to the aqueous layer until the pH is 7-8. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 10 L).

  • Washing and Drying: Combine the organic layers and wash with brine (15 L). Dry the toluene solution over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent. Concentrate the toluene solution under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

  • Analysis: The expected yield is typically 85-95%. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety Considerations

  • Phosphorus Oxychloride (POCl3): POCl3 is a highly corrosive and toxic substance that reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2] All handling of POCl3 must be conducted in a well-ventilated fume hood or a closed system.[3] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a full-face shield, is mandatory.[3] An emergency shower and eyewash station must be readily accessible.

  • Reaction Quenching: The quenching of the reaction mixture containing residual POCl3 is a critical step with a high potential for exothermic runaway. The addition must be slow and controlled, with efficient cooling and stirring. Never add water directly to the reaction mixture.[2]

  • Pressure: The chlorination reaction generates HCl gas, leading to a pressure build-up in a sealed reactor. The reactor must be appropriately rated for the expected pressure, and the pressure should be monitored throughout the reaction.

  • Waste Disposal: All waste containing phosphorus compounds must be neutralized and disposed of in accordance with local environmental regulations.

References

Application Note: Quantitative Analysis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed analytical methods for the precise and accurate quantification of 2-Chloro-5,6,7,8-tetrahydroquinoxaline, a key intermediate and potential impurity in pharmaceutical development. Recognizing the critical need for robust analytical oversight in drug manufacturing, this guide presents two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the experimental choices to ensure method integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound that often serves as a building block in the synthesis of various biologically active molecules.[1][2][3][4] Its presence, even in trace amounts, as an unreacted starting material or a process-related impurity in a final Active Pharmaceutical Ingredient (API), must be strictly controlled to ensure the safety and efficacy of the drug product.[5] Therefore, the development of validated, sensitive, and specific analytical methods for its quantification is a regulatory and scientific necessity.[6][7]

This application note details two robust methods for the quantification of this analyte, designed to be implemented in a pharmaceutical quality control setting. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the expected concentration range of the analyte and the complexity of the sample matrix.[8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a primary quality control tool for the quantification of this compound in bulk drug substances or intermediates where the concentration is expected to be relatively high. The principles of this method are based on the separation of the analyte from other components in a mixture using a reversed-phase column, followed by its detection using a UV-Vis spectrophotometer.[9]

Rationale for Method Selection

A reversed-phase HPLC method with a C18 column is chosen for its versatility and proven efficacy in separating aromatic compounds like quinoxaline derivatives.[9][10] Gradient elution is employed to ensure adequate separation of the main compound from potential impurities with varying polarities.[9] UV detection is selected due to its robustness, cost-effectiveness, and the presence of a chromophore in the target analyte.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and water (diluent).

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving the API or intermediate in the diluent to a target concentration within the calibration range.

2.2.2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Data Analysis and System Suitability
  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the working standards.

  • System Suitability: Before sample analysis, inject a mid-concentration standard five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is less than 2.0%, and the tailing factor is between 0.8 and 1.5.[10]

Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components.
Linearity Correlation coefficient (r²) > 0.999 over the specified range.
Accuracy Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD < 2.0%.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is intended for the trace-level quantification of this compound, particularly in finished drug products or in matrices where higher sensitivity and selectivity are required. LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[13]

Rationale for Method Selection

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV by monitoring specific mass-to-charge (m/z) transitions of the analyte.[13] This is particularly advantageous when dealing with complex matrices or when the analyte is present at very low concentrations. An electrospray ionization (ESI) source is chosen as it is well-suited for polar and semi-polar compounds like the target analyte.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but at a lower initial concentration.

    • Working Standards: Prepare a series of working standards for the calibration curve in the expected trace-level range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

    • Sample Solution: Prepare the sample to a target concentration within the calibration range.

3.2.2. Chromatographic and Mass Spectrometric Conditions

LC Conditions | Parameter | Condition | | :--- | :--- | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | % Mobile Phase B (ACN) | | | 0.0 | 10 | | | 3.0 | 90 | | | 4.0 | 90 | | | 4.1 | 10 | | | 5.0 | 10 |

MS Conditions | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Temperature | 400 °C | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | | | To be determined experimentally | To be determined experimentally | | | (e.g., 181.0 [M+H]⁺) | (e.g., 145.0) | | | (e.g., 181.0 [M+H]⁺) | (e.g., 118.0) |

Note: The exact m/z transitions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

Data Analysis

Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring specific precursor-to-product ion transitions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Serial Dilution B->C D Injection C->D E C18 Separation D->E F UV Detection (240 nm) E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: Experimental workflow for HPLC-UV purity analysis.

LCMS_Workflow A Sample Preparation (Dilution to ng/mL range) B UPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI+) B->C D Quadrupole 1 (Precursor Ion Selection) C->D E Quadrupole 2 (Collision Cell - Fragmentation) D->E F Quadrupole 3 (Product Ion Selection) E->F G Detector F->G H Data Analysis (MRM Quantification) G->H

Caption: Logical flow of the LC-MS/MS analytical method.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in a pharmaceutical setting. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis. Adherence to the principles of method validation is crucial to ensure the reliability and accuracy of the data generated.[5][11][12] These protocols serve as a comprehensive guide for scientists to implement effective analytical control strategies for this important compound.

References

Application Notes & Protocols: High-Throughput Screening of 2-Chloro-5,6,7,8-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the 2-Chloro-5,6,7,8-tetrahydroquinoxaline scaffold. Quinoxaline derivatives represent a significant class of heterocyclic compounds, renowned for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, field-proven insights, and a framework for assay development, execution, data analysis, and hit validation. We will focus on establishing both biochemical and cell-based screening assays, with a particular emphasis on identifying novel protein kinase inhibitors, a major target class in modern drug discovery.[3][4]

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold

The quinoxaline core is a privileged scaffold in medicinal chemistry.[1] Its derivatives have been explored for a multitude of therapeutic applications.[2][5] The partially saturated 5,6,7,8-tetrahydroquinoline core offers a three-dimensional structure that can provide improved pharmacokinetic properties and novel interactions with biological targets compared to its planar aromatic counterpart.[6][7][8] The 2-chloro substitution on this scaffold serves as a versatile chemical handle, enabling the rapid synthesis of diverse compound libraries through various coupling reactions, which is a prerequisite for any successful HTS campaign.[9][10]

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds to identify "hits"—molecules that exhibit a desired biological activity.[11][12] This process bridges the gap between a vast chemical space and a manageable number of promising lead candidates for further optimization.[11] This application note will detail the necessary steps to build a robust HTS cascade for libraries derived from the this compound parent molecule.[13]

Pre-Screening Essentials: Library Preparation and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library.

2.1. Library Synthesis Strategy

A diverse library of this compound derivatives can be efficiently generated. The chlorine atom at the 2-position is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions or as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, building a library with diverse physicochemical properties to explore the target's chemical space.

2.2. Quality Control (QC) and Plate Management

Before initiating a screen, rigorous QC is mandatory. Each compound in the library should be assessed for identity and purity, typically using LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. A purity threshold of >95% is recommended.

Table 1: Library Management Best Practices

ParameterRecommendationRationale
Compound Storage Store as 10 mM DMSO stock solutions at -20°C or -80°C in sealed plates.Minimizes compound degradation and solvent evaporation.
Plate Format 384-well or 1536-well microplates are standard for HTS.[14]Enables miniaturization, reducing reagent costs and increasing throughput.
Assay-Ready Plates Create intermediate-concentration plates ("daughter plates") for screening.Preserves the integrity of the master stock library.
Freeze-Thaw Cycles Minimize freeze-thaw cycles to < 5.Repeated freezing and thawing can lead to compound precipitation and degradation.

HTS Assay Development: A Dual-Pronged Approach

To maximize the potential for hit discovery, we recommend a parallel strategy employing both a target-based biochemical assay and a function-based cell-based assay.[15][16][17] This dual approach allows for the identification of direct target modulators and compounds that act through cellular pathways, respectively. For this guide, we will focus on the discovery of protein kinase inhibitors.

Workflow for HTS Assay Development

HTS_Development_Workflow cluster_0 Phase 1: Assay Design & Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Ready for HTS Target Select Target (e.g., Protein Kinase) Assay_Format Choose Assay Format (Biochemical vs. Cell-Based) Target->Assay_Format Reagent_Opt Optimize Reagent Concentrations (Enzyme, Substrate, ATP, Cells) Assay_Format->Reagent_Opt DMSO_Tol DMSO Tolerance Test Reagent_Opt->DMSO_Tol Z_Factor Determine Z' Factor & S/B Ratio DMSO_Tol->Z_Factor Pilot_Screen Pilot Screen (Known Inhibitors) Z_Factor->Pilot_Screen HTS_Ready Assay Ready for Full Library Screen Pilot_Screen->HTS_Ready

Caption: A logical workflow for the development and validation of a robust HTS assay.

Protocol 1: Biochemical HTS for Kinase Inhibitors using HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity, offering high sensitivity and low background, making it ideal for HTS.[3]

Principle: This assay measures the phosphorylation of a biotinylated substrate by the target kinase. A Europium cryptate-labeled anti-phospho-specific antibody (donor) binds to the phosphorylated substrate. Streptavidin-XL665 (acceptor) binds to the biotin tag on the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to kinase activity.

Materials:

  • Target Protein Kinase (purified, active)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine triphosphate)

  • HTRF Donor (e.g., Anti-phospho-tyrosine antibody labeled with Europium cryptate)

  • HTRF Acceptor (e.g., Streptavidin-XL665)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound from the assay-ready plates into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final assay volume).

  • Enzyme Addition: Add 2.5 µL of the kinase solution (2x final concentration) in assay buffer to each well.

  • Initiation of Reaction: Add 2.5 µL of the ATP/substrate mixture (2x final concentration) in assay buffer to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Detection: Add 5 µL of the HTRF detection mix (containing the donor and acceptor antibodies in detection buffer) to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

Data Analysis: The HTRF ratio is calculated as: (Emission at 665 nm / Emission at 620 nm) * 10,000. Percent inhibition is then calculated relative to controls: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Negative) / (Ratio_Positive - Ratio_Negative))

  • Positive Control: DMSO only (0% inhibition).

  • Negative Control: Potent, known inhibitor of the kinase or no enzyme (100% inhibition).

Protocol 2: Cell-Based Cytotoxicity Screening

This assay identifies compounds that reduce cell viability, a common phenotype for anti-cancer agents. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer Cell Line (e.g., HCT116 colorectal cancer cells)[18]

  • Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well clear-bottom, white-walled tissue culture-treated plates

  • CellTiter-Glo® Reagent

  • Luminescence-capable plate reader

Methodology:

  • Cell Seeding: Dispense 25 µL of cell suspension into each well of the 384-well plate at a pre-optimized density (e.g., 1000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Add 50 nL of library compounds to the wells. Include positive controls (e.g., Staurosporine) and negative controls (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Percent viability is calculated as: % Viability = 100 * (Luminescence_Sample / Luminescence_DMSO) Percent inhibition (cytotoxicity) is: % Inhibition = 100 - % Viability

HTS Data Analysis and Hit Progression

A rigorous data analysis pipeline is crucial for identifying true hits while minimizing false positives.[19][20]

Overall HTS Workflow and Hit Triage

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation & Characterization cluster_3 Lead Generation Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Full Compound Library Reconfirm Re-test Primary Hits (Fresh Compound Stock) Primary_Screen->Reconfirm Dose_Response Dose-Response Curve (e.g., 10-point titration) Reconfirm->Dose_Response IC50 Calculate IC50/EC50 Dose_Response->IC50 Counter_Screen Counter-Screens (Assay Interference) IC50->Counter_Screen Orthogonal_Assay Orthogonal Assay (Different Technology) Counter_Screen->Orthogonal_Assay SAR SAR by Analogs Orthogonal_Assay->SAR Validated_Hit Validated Hit SAR->Validated_Hit

Caption: High-level workflow from primary screening to validated hits.

4.1. Data Normalization and Hit Selection

Raw data from HTS plates can suffer from systematic errors (e.g., edge effects, dispensing errors).[21] Normalization is required to make data comparable across plates. A common method is calculating the Z-score for each well: Z-score = (Value_Sample - Median_Plate) / MAD_Plate where MAD is the Median Absolute Deviation of the plate. Compounds with a Z-score ≤ -3 are typically considered primary hits in an inhibition assay.

4.2. Protocol 3: Dose-Response and IC₅₀ Determination

Confirmed hits must be evaluated in a dose-response format to determine their potency (IC₅₀).

Methodology:

  • Prepare a serial dilution series of the confirmed hit compound in DMSO (e.g., 10 points, 3-fold dilutions, starting at 100 µM).

  • Plate the dilution series onto an assay plate.

  • Perform the chosen assay (biochemical or cell-based) as described in Protocol 1 or 2.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]

Table 2: Interpreting Potency Data

IC₅₀ RangeClassificationNext Steps
< 1 µMPotentHigh priority for validation and SAR.
1 - 10 µMModerately PotentPriority for validation.
> 10 µMWeak/InactiveLower priority, may be de-prioritized.

Troubleshooting and Eliminating False Positives

HTS is prone to artifacts that can lead to false-positive hits.[12] A robust hit validation strategy is essential.

5.1. Common HTS Issues and Solutions

IssuePotential Cause(s)Troubleshooting Steps
High Well-to-Well Variability Inconsistent liquid handling; Cell clumping; Reagent instability.Service liquid handlers; Optimize cell suspension protocol; Check reagent expiration and preparation.
Low Z' Factor (< 0.5) Small dynamic range; High data variability.Optimize assay parameters (see Protocol 1 & 2); Ensure control wells are performing as expected.
Compound Autofluorescence Intrinsic fluorescence of library compounds.[22]Pre-screen compounds in buffer alone at the assay wavelengths. If problematic, switch to a non-fluorescence-based assay (e.g., luminescence, AlphaScreen).
Compound Aggregation Compounds forming aggregates that non-specifically inhibit enzymes.[12]Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of activity suggests aggregation.
Luciferase Inhibition Direct inhibition of the reporter enzyme in cell-based assays (e.g., CellTiter-Glo).[22]Perform a counter-screen with purified luciferase enzyme to identify direct inhibitors.

5.2. Hit Validation Decision Tree

Validation_Tree node_hit Confirmed Hit (IC50 < 10 µM) q_interfere Assay Interference (Autofluorescence, Luciferase Inhibition)? node_hit->q_interfere q_aggregate Inhibition Lost with Detergent? q_interfere->q_aggregate No node_false False Positive (Deprioritize) q_interfere->node_false Yes q_orthogonal Active in Orthogonal Assay? q_aggregate->q_orthogonal No q_aggregate->node_false Yes q_orthogonal->node_false No node_valid Validated Hit (Proceed to SAR) q_orthogonal->node_valid Yes

Caption: A decision-making flowchart for validating HTS hits and removing artifacts.

Conclusion

The high-throughput screening of this compound derivatives provides a powerful avenue for the discovery of novel therapeutic agents. This guide outlines a comprehensive and robust strategy, from library management and assay development to data analysis and hit validation. By employing a dual-pronged approach with both biochemical and cell-based assays and implementing a rigorous process for eliminating false positives, researchers can confidently identify high-quality, validated hits. These hits will serve as the foundation for subsequent medicinal chemistry efforts to develop potent and selective clinical candidates.

References

Application Note: A Robust Solid-Phase Strategy for the Combinatorial Synthesis of Tetrahydroquinoxaline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-proven guide for the solid-phase synthesis of 1,2,3,4-tetrahydroquinoxaline libraries, a scaffold of significant interest in medicinal chemistry and drug discovery. We detail a traceless, three-point diversity synthetic strategy that enables the rapid generation of a wide array of analogues for screening and lead optimization. The protocol is designed for accessibility and reproducibility, addressing common challenges and providing expert insights into reaction optimization. Methodologies covered include on-resin reductive amination, nucleophilic aromatic substitution, reductive cyclization, final-stage derivatization, and acidolytic cleavage, culminating in the production of high-purity compound libraries.

Introduction: The Tetrahydroquinoxaline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a privileged heterocyclic motif frequently found in biologically active compounds. Its rigid, three-dimensional structure serves as an excellent scaffold for presenting diverse pharmacophoric elements, leading to potent and selective interactions with a range of biological targets. Derivatives have demonstrated activity as inhibitors of prostaglandin D2 receptors, cholesteryl ester transfer protein (CETP), and various kinases, highlighting their therapeutic potential.

Solid-phase organic synthesis (SPOS) offers a strategic advantage for generating libraries of such compounds by simplifying purification and enabling parallel processing.[1] This guide details a robust, traceless synthetic route adapted from the work of Krchnák and coworkers, which allows for the systematic introduction of diversity at three distinct points (R¹, R², and R³), making it an ideal platform for diversity-oriented synthesis (DOS).[2][3]

Overview of the Synthetic Strategy

The synthesis is performed on a polystyrene resin functionalized with an acid-labile benzaldehyde linker. This "traceless" linker strategy is elegant in its design; upon final cleavage, the point of attachment to the resin is replaced by a simple hydrogen atom on the product, leaving no residual functionality from the linker.[4]

The overall workflow introduces three points of diversity:

  • R¹ Diversity: Introduced via the selection of a primary amino alcohol in the initial reductive amination step.

  • R² Diversity: Incorporated through the choice of a substituted o-fluoronitrobenzene in the subsequent nucleophilic aromatic substitution (SNAr) step.

  • R³ Diversity: Added in the final on-resin step by acylating or sulfonylating the newly formed secondary aniline with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Solid-Phase Synthesis Workflow for THQ Libraries"

Materials and Reagents

Proper preparation and quality of all materials are critical for the success of solid-phase synthesis.

Reagent / MaterialSupplierGrade / SpecificationKey Considerations
Resin VariousPolystyrene AM-BH Aldehyde Resin, 100-200 mesh, 1% DVB, ~0.8-1.2 mmol/g loadingEnsure resin is stored under nitrogen in a desiccator. The aldehyde functionality is sensitive to oxidation.
Solvents
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%Use dry solvents to prevent side reactions.
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%Ensure amine-free grade.
N-Methyl-2-pyrrolidone (NMP)Sigma-AldrichAnhydrous, ≥99.5%Use dry solvents.
Dimethyl sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%Use dry solvents.
Methanol (MeOH)Sigma-AldrichACS Reagent GradeUsed for washing.
Diethyl etherSigma-AldrichAnhydrous, ≥99.0%For product precipitation.
Reagents
Amino Alcohols (for R¹)Various≥98%Diverse set (e.g., ethanolamine, 3-amino-1-propanol, (R)-2-amino-3-phenyl-1-propanol).
o-Fluoronitrobenzenes (for R²)Various≥98%Diverse set (e.g., 1-fluoro-2-nitrobenzene, 4-chloro-1-fluoro-2-nitrobenzene).
Acyl Chlorides/Isocyanates (for R³)Various≥98%Diverse set (e.g., benzoyl chloride, acetyl chloride, phenyl isocyanate).[5]
Sodium triacetoxyborohydrideSigma-Aldrich≥95%Reducing agent for reductive amination. Handle in a fume hood.[6]
Tin(II) chloride dihydrateSigma-Aldrich≥98%Reducing agent for nitro group.[7]
Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%Non-nucleophilic base for derivatization.
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%For final cleavage. Highly corrosive.[8]
Triisopropylsilane (TIS)Sigma-Aldrich99%Cation scavenger for cleavage cocktail.

Detailed Synthesis Protocol

This protocol is based on a starting resin loading of 1.0 mmol/g. All operations should be performed in a standard solid-phase synthesis vessel equipped with a frit for solvent filtration. Agitation can be achieved via a shaker or nitrogen bubbling.

Step 1: Resin Preparation and Reductive Amination (R¹ Introduction)
  • Resin Swelling: Place the aldehyde resin (e.g., 1.0 g, 1.0 mmol) in the reaction vessel. Add anhydrous DCM (10 mL/g resin) and allow to swell for 30 minutes with gentle agitation. Drain the solvent. Repeat with anhydrous DMF (10 mL/g resin) for 15 minutes.

  • Reductive Amination:

    • Dissolve the selected amino alcohol (R¹-NH-CH₂-CH₂-OH, 5.0 eq, 5.0 mmol) in anhydrous DMF (10 mL). Add this solution to the swollen resin.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 eq, 5.0 mmol) portion-wise over 10 minutes.

    • Expert Insight: The addition of 1% acetic acid to the DMF can catalyze imine formation prior to reduction, often improving yields.[2]

    • Agitate the mixture at room temperature for 16-24 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum for at least 1 hour.

    • Trustworthiness Check: A small aliquot of resin can be subjected to a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the primary amine.

Step 2: Nucleophilic Aromatic Substitution (R² Introduction)
  • Resin Swelling: Swell the resin from Step 1 in anhydrous DMSO (10 mL/g) for 30 minutes.

  • SNAr Reaction:

    • Dissolve the selected o-fluoronitrobenzene (R², 5.0 eq, 5.0 mmol) in anhydrous DMSO (5 mL).

    • Add the solution to the resin slurry.

    • Agitate the mixture at 75-80 °C for 24-48 hours. The reaction progress can be monitored by cleaving a small sample and analyzing via LC-MS.

  • Washing: Cool the vessel to room temperature. Drain the solvent. Wash the resin sequentially with DMSO (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Step 3: Reductive Cyclization to form the THQ Core
  • Resin Swelling: Swell the resin from Step 2 in anhydrous NMP (10 mL/g) for 30 minutes.

  • Nitro Group Reduction and Cyclization:

    • Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10.0 eq, 10.0 mmol) in anhydrous NMP (15 mL).[9][10]

    • Expert Insight: The use of SnCl₂ is effective and chemoselective. It reduces the nitro group to an aniline, which then undergoes spontaneous intramolecular nucleophilic attack on the benzylic carbon attached to the resin linker, displacing the resin and forming the THQ ring.

    • Add the SnCl₂ solution to the resin and agitate at room temperature for 6-8 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with NMP (5 x 10 mL) to remove all tin salts, followed by DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin under vacuum.

Step 4: On-Resin Derivatization (R³ Introduction)
  • Resin Swelling: Swell the resin-bound THQ from Step 3 in anhydrous DCM (10 mL/g) for 30 minutes.

  • Acylation/Sulfonylation/Urea Formation:

    • Add DIPEA (5.0 eq, 5.0 mmol) to the resin slurry.

    • Add the selected acyl chloride, sulfonyl chloride, or isocyanate (R³, 4.0 eq, 4.0 mmol) dropwise.

    • Agitate at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin completely under high vacuum for at least 4 hours.

Step 5: Cleavage and Product Isolation
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare this fresh in a fume hood.[11][12]

    • Expert Insight: TIS is a critical scavenger that quenches the reactive benzyl cation generated as the product is cleaved from the resin, preventing side reactions like re-alkylation of the product.

  • Cleavage Reaction:

    • Place the dry, derivatized resin in a reaction vessel.

    • Add the cleavage cocktail (10 mL/g of initial resin).

    • Agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate. Wash the resin with an additional small volume of TFA (2 x 1 mL).

    • Concentrate the combined filtrate under a stream of nitrogen until a viscous oil remains.

    • Add cold diethyl ether (30-40 mL) to the oil to precipitate the crude product (usually as a TFA salt).

    • Centrifuge the suspension, decant the ether, and wash the solid pellet with cold ether two more times.

    • Dry the final product under vacuum.

Characterization and Purity Analysis

The final products should be characterized to confirm their identity and assess purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for assessing purity and confirming the molecular weight of each library member.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): For representative examples from the library, full NMR characterization should be performed to confirm the structure of the tetrahydroquinoxaline scaffold and the successful incorporation of the diversity elements.[13]

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of final products.

Representative Library Data

The following table illustrates expected outcomes for a small, diverse set of building blocks using the described protocol. Purity is determined by LC-MS analysis of the crude product after cleavage.

EntryR¹ (Amino Alcohol)R² (o-Fluoronitrobenzene)R³ (Acyl Chloride)Expected Mass [M+H]⁺Crude Purity (%)
1 Ethanolamine1-Fluoro-2-nitrobenzeneBenzoyl Chloride253.13>90%
2 3-Amino-1-propanol1-Fluoro-2-nitrobenzeneAcetyl Chloride205.13>92%
3 Ethanolamine4-Chloro-1-fluoro-2-nitrobenzeneBenzoyl Chloride287.09>88%
4 (R)-2-Amino-1-propanol1-Fluoro-2-nitrobenzenePhenyl Isocyanate (Urea)282.14>90%

Troubleshooting and Field-Proven Insights

ProblemPotential CauseRecommended Solution
Low Yield after Reductive Amination Incomplete imine formation; Inactive reducing agent.Add 1% acetic acid to the reaction. Use fresh NaBH(OAc)₃. Extend reaction time to 36 hours.
Incomplete SNAr Reaction Steric hindrance; Deactivated nitroarene.Increase reaction temperature to 90°C. Extend reaction time up to 72 hours. Consider using a non-nucleophilic base like K₂CO₃ to scavenge HF.
Dark-colored Final Product Scavenger-related impurities; Oxidation.Ensure thorough washing after cleavage. Perform precipitation at low temperatures (0-4°C). Store final compounds under nitrogen.
Multiple Peaks in LC-MS Incomplete final derivatization (Step 4).Use a larger excess of the acylating agent (up to 10 eq). Ensure the resin is completely dry before this step.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chiral Tetrahydroquinoxalines

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Chiral THQs are core components of numerous biologically active molecules, including cholesterol ester transfer protein (CETP) inhibitors used in the treatment of atherosclerosis, and various other therapeutic agents.[1] The precise stereochemical arrangement within these molecules is often critical for their pharmacological activity, making enantioselective synthesis a paramount objective for researchers in organic and medicinal chemistry.

The development of efficient, atom-economical, and highly stereoselective methods to access these enantiopure compounds is an area of intense research. Strategies have evolved from multi-step syntheses using chiral substrates to more elegant catalytic asymmetric approaches.[1] Among these, asymmetric hydrogenation and transfer hydrogenation represent the most direct and sustainable routes.[2][3]

This guide provides an in-depth overview and detailed protocols for two powerful and distinct catalytic systems for the asymmetric synthesis of chiral THQ derivatives: a transition-metal-catalyzed (Iridium) asymmetric hydrogenation and an organocatalytic (Chiral Phosphoric Acid) asymmetric transfer hydrogenation.

Strategic Overview: Catalytic Pathways to Chiral THQs

The primary challenge in the synthesis of chiral THQs lies in the stereoselective reduction of the prochiral quinoxaline precursor. Several catalytic strategies have been successfully developed to address this.

  • Transition-Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most efficient and atom-economical methods.[2] Noble metals like Iridium, Rhodium, and Ruthenium, complexed with chiral ligands, can activate molecular hydrogen (H₂) and deliver it to the C=N bond of the quinoxaline substrate with high facial selectivity.[1][4] These methods often provide excellent enantioselectivities (ee) under mild conditions.[1][2]

  • Organocatalytic Asymmetric Transfer Hydrogenation: This approach avoids the use of high-pressure hydrogen gas and transition metals, offering a complementary "green" strategy. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are highly effective catalysts.[5][6] They activate the quinoxaline substrate through hydrogen bonding, facilitating a stereocontrolled hydride transfer from a simple organic molecule, such as a Hantzsch ester (HEH).[3][5]

  • Palladium-Catalyzed Alkene Carboamination: This is a fundamentally different approach that constructs the heterocyclic ring while simultaneously forming a C-N bond, a C-C bond, and the stereocenter.[7][8][9] It allows for the synthesis of THQs bearing quaternary stereocenters, which are difficult to access via hydrogenation methods.[8]

This guide will focus on providing detailed protocols for the first two strategies due to their broad applicability and high efficiency.

Protocol I: Enantiodivergent Iridium-Catalyzed Asymmetric Hydrogenation

A remarkable advancement in this field is the development of catalytic systems where both enantiomers of the product can be obtained from the same catalyst and ligand, simply by altering the reaction solvent.[2][10] This protocol is based on an Iridium-catalyzed system that exhibits exceptional solvent-controlled enantiodivergence.

Causality Behind the Method:

The choice of an Iridium-based catalyst combined with a ferrocene-based chiral phosphine ligand provides a highly active and selective system.[2] The key to the enantiodivergence lies in the different transition states favored in different solvent environments. Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) between the substrate, the chiral catalyst, and the solvent molecules dictate the facial selectivity of the hydrogenation.[2]

  • In a non-polar, aprotic solvent system like Toluene/Dioxane , the reaction proceeds through one transition state, yielding the (R)-enantiomer .

  • In a polar, protic solvent like Ethanol (EtOH) , a different set of interactions stabilizes an alternative transition state, leading to the formation of the (S)-enantiomer .[2][10]

This solvent-controlled switch is a powerful tool, eliminating the need to synthesize the opposite enantiomer of an often-expensive chiral ligand.

Workflow for Ir-Catalyzed Asymmetric Hydrogenation

sub 1. Prepare Substrate Solution (Quinoxaline in chosen solvent) cat 2. Prepare Catalyst Solution ([Ir(COD)Cl]₂ + Chiral Ligand) react 3. Combine & Pressurize (Add solutions to autoclave, pressurize with H₂) sub->react cat->react run 4. Run Reaction (Stir at specified T and time) react->run workup 5. Workup & Purification (Vent, concentrate, column chromatography) run->workup analyze 6. Analysis (NMR for structure/yield, Chiral HPLC for ee) workup->analyze G CPA_H CPA-H (Catalyst) Sub Quinoxaline (Substrate) CPA_H->Sub H⁺ activation Intermediate [Substrate-H]⁺[CPA]⁻ Chiral Ion Pair Sub->Intermediate Forms Iminium Ion HEH Hantzsch Ester (HEH) HEH->Intermediate Hydride Transfer Prod Chiral THQ (Product) Prod->CPA_H Catalyst Regeneration HEH_ox Oxidized HEH Intermediate->Prod Intermediate->HEH_ox

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this multi-step synthesis, leading to improved yields and purity of your final product.

Introduction to the Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, involves several critical steps where yields can be compromised. This guide will walk you through a reliable synthetic pathway, highlighting potential pitfalls and offering evidence-based solutions to overcome them.

The proposed synthetic route is a three-step process:

  • Cyclocondensation: Formation of 2-hydroxyquinoxaline from o-phenylenediamine and glyoxylic acid.

  • Hydrogenation: Selective reduction of the benzene ring of 2-hydroxyquinoxaline to yield 5,6,7,8-tetrahydroquinoxalin-2(1H)-one.

  • Chlorination: Conversion of the hydroxyl group of 5,6,7,8-tetrahydroquinoxalin-2(1H)-one to the final product, this compound, using phosphorus oxychloride (POCl₃).

Below is a visual representation of this synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Chlorination A o-Phenylenediamine + Glyoxylic Acid B 2-Hydroxyquinoxaline A->B Condensation C 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one B->C Catalytic Hydrogenation D This compound C->D POCl₃

Figure 1: Proposed three-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter at each stage of the synthesis.

Step 1: Synthesis of 2-Hydroxyquinoxaline

This initial cyclocondensation reaction is critical for the overall success of the synthesis. High purity of the starting materials is paramount.

Q1: My yield of 2-hydroxyquinoxaline is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from suboptimal reaction conditions or side reactions. Here are the key factors to consider:

  • Temperature Control: The reaction between glyoxylic acid and o-phenylenediamine is highly exothermic.[1] Without strict temperature control, side reactions can occur, leading to the formation of polymeric byproducts and a reduction in yield.

    • Solution: It is recommended to perform the reaction at low temperatures, typically between -5°C and 5°C.[2] The use of an ice-salt bath or a cryo-cooler is advised. The o-phenylenediamine should be added portion-wise to the solution of glyoxylic acid in methanol to better manage the exotherm.[1][2]

  • Purity of Reactants: The presence of impurities in either o-phenylenediamine or glyoxylic acid can interfere with the reaction.

    • Solution: Use high-purity starting materials. If the purity is questionable, consider recrystallizing the o-phenylenediamine and using freshly prepared or commercially available high-quality glyoxylic acid.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion.

    • Solution: After the addition of o-phenylenediamine, allow the reaction to stir for an additional 30 minutes to 2 hours at low temperature to ensure complete reaction.[2]

ParameterRecommended ConditionRationale
Temperature -5°C to 5°CMinimizes exothermic side reactions.
Solvent Methanol or aqueous methanolGood solubility for reactants and product precipitation.[2]
Addition Rate Slow, portion-wise addition of o-phenylenediamineControls the reaction exotherm.[1]
Reaction Time 0.5 - 2 hours post-additionEnsures complete conversion.[2]

Q2: The isolated 2-hydroxyquinoxaline is colored and appears impure. What is the best way to purify it?

A2: The crude product can be contaminated with unreacted starting materials or colored byproducts.

  • Solution: The most effective purification method is recrystallization. A common and effective solvent for this is methanol.[3] Dissolve the crude product in a minimal amount of hot methanol, and then allow it to cool slowly. The pure 2-hydroxyquinoxaline will crystallize as white needles, which can be collected by filtration.[1][3]

Step 2: Hydrogenation to 5,6,7,8-tetrahydroquinoxalin-2(1H)-one

The selective hydrogenation of the benzene ring of the quinoxaline system is a key challenge in this step.

Q3: I am having trouble with the selective hydrogenation of 2-hydroxyquinoxaline. What are the best catalysts and conditions to use?

A3: The choice of catalyst and reaction conditions is crucial for selectively hydrogenating the carbocyclic ring while preserving the pyrazinone ring.

  • Catalyst Selection: A variety of transition metal catalysts can be used for the hydrogenation of quinolines and their derivatives.[4][5] For this specific transformation, robust catalysts are required.

    • Recommended Catalysts: Ruthenium-based catalysts, such as Ru/C or Ru/Al₂O₃, are often effective for the hydrogenation of N-heterocycles.[6] Cobalt-based catalysts have also shown high activity and selectivity for this type of transformation.[4]

    • Catalyst Loading: Typically, a catalyst loading of 5-10 mol% is a good starting point.

  • Reaction Conditions:

    • Hydrogen Pressure: High pressure is generally required to overcome the aromaticity of the benzene ring. Pressures in the range of 30-80 bar of H₂ are common.[5]

    • Temperature: Elevated temperatures (100-150°C) are often necessary to achieve a reasonable reaction rate.[4][5]

    • Solvent: Protic solvents like ethanol or acetic acid are commonly used.

ParameterRecommended ConditionRationale
Catalyst 5% Ru/C or Co-based catalystEffective for N-heterocycle hydrogenation.[4][6]
H₂ Pressure 30 - 80 barOvercomes the aromatic stabilization energy.[5]
Temperature 100 - 150 °CIncreases reaction rate.[4][5]
Solvent Ethanol or Acetic AcidGood solubility and promotes hydrogenation.

Q4: The hydrogenation is very slow or incomplete. What can I do?

A4: Slow or incomplete hydrogenation can be due to several factors:

  • Catalyst Activity: The catalyst may be old or deactivated.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst.

    • Solution: Ensure the 2-hydroxyquinoxaline from the previous step is of high purity. Use high-purity, dry solvents.

  • Insufficient Agitation: In a heterogeneous catalytic reaction, efficient mixing is essential.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture.

Step 3: Chlorination with Phosphorus Oxychloride (POCl₃)

This final step converts the cyclic amide (lactam) functionality into the desired chloro-derivative. POCl₃ is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood.

Q5: The chlorination of 5,6,7,8-tetrahydroquinoxalin-2(1H)-one with POCl₃ is giving a low yield and a complex mixture of byproducts. How can I optimize this reaction?

A5: The reaction of quinoxalinones with POCl₃ can be complex, often proceeding through phosphorylated intermediates.[7] Careful control of the reaction conditions is key to achieving a high yield of the desired 2-chloro product.

  • Reaction Temperature and Time: The reaction typically requires heating to drive it to completion.

    • Solution: Refluxing the substrate in an excess of POCl₃ is a common procedure.[3] A reaction temperature of 90-110°C for 2-4 hours is a good starting point. The progress of the reaction should be monitored by TLC or LC-MS.

  • Formation of Intermediates: The reaction proceeds in two stages: an initial phosphorylation at lower temperatures, followed by chlorination at higher temperatures.[7]

    • Solution: A two-stage temperature profile can be beneficial. The reaction can be initiated at a lower temperature (e.g., room temperature) and then heated to reflux to drive the conversion of the phosphorylated intermediate to the final product.

  • Workup Procedure: The workup of a POCl₃ reaction is critical and can be hazardous if not done correctly. The excess POCl₃ must be quenched safely.

    • Solution: After the reaction is complete, the excess POCl₃ should be removed by distillation under reduced pressure. The remaining reaction mixture should then be quenched by carefully and slowly pouring it onto crushed ice with vigorous stirring.[3] This will hydrolyze any remaining POCl₃ and precipitate the crude product.

Chlorination_Mechanism A 5,6,7,8-Tetrahydro- quinoxalin-2(1H)-one B Phosphorylated Intermediate A->B + POCl₃ (Phosphorylation) C 2-Chloro-5,6,7,8-tetrahydro- quinoxaline B->C + Cl⁻ (Nucleophilic Attack)

Figure 2: Simplified mechanism of chlorination with POCl₃.

Q6: I am observing the formation of a significant amount of a polar, water-soluble byproduct during the workup. What is it and how can I avoid it?

A6: This is likely due to the hydrolysis of the product back to the starting material or the formation of other decomposition products.

  • Cause: The this compound product can be sensitive to acidic conditions, which are generated during the quenching of POCl₃ with water.

  • Solution:

    • Neutralization: After quenching with ice, the acidic aqueous mixture should be carefully neutralized with a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, while keeping the temperature low.

    • Extraction: Once neutralized, the product should be promptly extracted into an organic solvent like ethyl acetate or dichloromethane.[3]

Q7: How can I purify the final product, this compound?

A7: The crude product obtained after workup will likely require purification.

  • Solution: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The pure fractions can be identified by TLC, combined, and the solvent removed under reduced pressure to yield the purified this compound.

Summary of Best Practices

  • High-Purity Starting Materials: Ensure the quality of your reactants at each step to avoid side reactions and catalyst poisoning.

  • Strict Temperature Control: Pay close attention to reaction temperatures, especially during the exothermic cyclocondensation and the multi-stage chlorination.

  • Inert Atmosphere: For the hydrogenation step, ensure the reaction is carried out under an inert atmosphere to protect the catalyst.

  • Careful Workup: The quenching of POCl₃ is hazardous and must be performed with care. Neutralization after quenching is crucial to prevent product decomposition.

  • Monitoring Reaction Progress: Use TLC or LC-MS to monitor the progress of each reaction to determine the optimal reaction time and avoid the formation of byproducts from over-reaction.

By following these guidelines and troubleshooting steps, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Chlorination of 5,6,7,8-Tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of 5,6,7,8-tetrahydroquinoxalin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected primary product from the chlorination of 5,6,7,8-tetrahydroquinoxalin-2-one?

The primary and expected product of a controlled chlorination reaction is 3-chloro-5,6,7,8-tetrahydroquinoxaline . The C3 position of the quinoxalin-2-one core is the most nucleophilic and sterically accessible site for electrophilic attack. Modern methods, such as photoredox-catalysed chlorination, have demonstrated excellent regioselectivity for this position on the parent quinoxalin-2(1H)-one scaffold.[1]

Q2: Which chlorinating agents are commonly used for this type of transformation?

Several reagents can be employed, with the choice depending on the desired reactivity and scale. Common agents include:

  • Phosphorus oxychloride (POCl₃): A widely used and potent reagent for converting lactams to chloro-derivatives.[2][3][4] It is often used in excess and at elevated temperatures.

  • N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine, often used in conjunction with a catalyst.

  • Sulfuryl chloride (SO₂Cl₂): Another effective chlorinating agent.

  • Trichloroisocyanuric acid (TCCA): A stable and easy-to-handle solid chlorinating agent.

Q3: What is the general mechanism for the chlorination of the lactam moiety with POCl₃?

The reaction with phosphorus oxychloride proceeds through the activation of the lactam oxygen. The oxygen atom attacks the phosphorus center of POCl₃, leading to the formation of a highly electrophilic intermediate. A chloride ion then attacks the C2 carbon, resulting in the elimination of a phosphate byproduct and the formation of the desired 2-chloro-quinoxaline derivative. The mechanism is analogous to the dehydration of amides to nitriles using POCl₃.[2][5]

II. Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section details potential side products encountered during the chlorination of 5,6,7,8-tetrahydroquinoxalin-2-one and provides actionable troubleshooting advice.

Issue 1: Formation of Dichlorinated Byproducts

  • Question: I am observing a product with a mass corresponding to the addition of two chlorine atoms. What is this, and how can I prevent it?

  • Answer: Dichlorination is a common side reaction, especially when using potent chlorinating agents or harsh reaction conditions. There are two primary possibilities for the second chlorination:

    • Aromatic Ring Chlorination: The benzene ring of the tetrahydroquinoxaline core is susceptible to electrophilic aromatic substitution.[6][7][8] The existing amine and alkyl functionalities are activating groups, which can direct chlorination to the aromatic ring.

    • Over-chlorination at other positions: While less likely, other positions on the heterocyclic ring might undergo chlorination under forcing conditions.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Perform the reaction at the lowest effective temperature.

    • Control Stoichiometry: Use a controlled amount of the chlorinating agent (e.g., 1.0-1.2 equivalents).

    • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Use a Milder Reagent: Consider switching from POCl₃ to a less reactive agent like NCS.

Issue 2: N-Chlorination

  • Question: My analysis suggests the formation of an unstable product that seems to be an N-chloro derivative. Is this possible?

  • Answer: Yes, N-chlorination of the lactam nitrogen is a potential side reaction.[9] The resulting N-chloroamide may be unstable and can complicate the reaction mixture and purification.

  • Troubleshooting Steps:

    • pH Control: N-chlorination is often influenced by pH. If applicable to your reaction conditions, maintaining a neutral or slightly acidic medium can disfavor N-chlorination.

    • Choice of Reagent: Some chlorinating agents have a higher propensity for N-chlorination than others.

Issue 3: Hydrolysis of the Product During Workup

  • Question: My reaction appears complete by TLC, but after aqueous workup, I isolate mainly the starting material. What is happening?

  • Answer: The 3-chloro-5,6,7,8-tetrahydroquinoxaline product can be susceptible to hydrolysis, especially in the presence of water and base, reverting it to the starting quinoxalin-2-one.[3][10] This is a common issue with chloro-substituted heterocyclic compounds.

  • Troubleshooting Steps:

    • Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture and removing the solvent under reduced pressure.

    • Evaporation of Excess POCl₃: Before adding water or a basic solution, it is crucial to remove the excess POCl₃ under vacuum.[3]

    • Careful Quenching: Quench the reaction mixture by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution, maintaining a low temperature to minimize hydrolysis.[11] Avoid using strong bases for neutralization.

    • Immediate Extraction: After quenching, immediately extract the product into an organic solvent to minimize its contact time with the aqueous phase.

Issue 4: Formation of Phosphorylated Byproducts

  • Question: I am seeing phosphorus-containing impurities in my crude product after using POCl₃. How can these be removed?

  • Answer: When using POCl₃, incomplete reaction or side reactions can lead to the formation of phosphate esters or other phosphorus-containing byproducts.

  • Troubleshooting Steps:

    • Aqueous Wash: A thorough wash of the organic layer with water or a mild bicarbonate solution during workup can help remove these polar impurities.

    • Chromatography: Silica gel chromatography is often effective in separating the desired chlorinated product from polar, phosphorus-containing byproducts.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Chlorination using POCl₃
  • To a solution of 5,6,7,8-tetrahydroquinoxalin-2-one (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile, or neat POCl₃), add phosphorus oxychloride (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.[3]

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a solid or saturated aqueous solution of a mild base, such as sodium bicarbonate, while keeping the temperature below 10 °C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent Toluene, Acetonitrile, or neat POCl₃The choice of solvent can influence reaction rate and side product formation. Neat POCl₃ is often used for less reactive substrates.
Temperature 80-110 °CHigher temperatures can accelerate the reaction but may also promote side reactions like dichlorination.
Workup Removal of excess POCl₃ followed by quenching with ice-cold mild baseMinimizes hydrolysis of the desired product.[3][10][11]

Visualization of Potential Reaction Pathways

Chlorination_Pathways cluster_main Main Reaction cluster_side Potential Side Reactions Start 5,6,7,8-Tetrahydro- quinoxalin-2-one Product 3-Chloro-5,6,7,8-Tetrahydro- quinoxaline Start->Product Chlorinating Agent (e.g., POCl₃) Dichloro Dichlorinated Byproduct Start->Dichloro Excess Reagent/ High Temperature NChloro N-Chlorinated Intermediate Start->NChloro Reaction Conditions Hydrolysis Hydrolysis to Starting Material Product->Hydrolysis Aqueous Workup

Caption: Potential reaction pathways in the chlorination of 5,6,7,8-tetrahydroquinoxalin-2-one.

IV. References

  • Phosphoryl chloride. In: Wikipedia. Accessed December 12, 2025. --INVALID-LINK--

  • Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent. Org. Lett.2023 , 25(4), 656–661.

  • How should I proceed in Chlorination using POCl3? ResearchGate. November 14, 2014. --INVALID-LINK--

  • Wu, M.-C.; Li, M.-Z.; Chen, J.-Y.; Xiao, J.-A.; Yang, H. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chem. Commun.2022 , 58(82), 11567-11570.

  • Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. Molecules. 2015 , 20(4), 5409-5422.

  • Phosphorus oxychloride. ChemBK. Accessed December 12, 2025. --INVALID-LINK--

  • Phosphorous oxychloride (POCl3). Indian J. Chem., Sect. B. 1998 , 37B(10), 965-979.

  • Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. YouTube. August 20, 2021. --INVALID-LINK--

  • Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Am. J. Org. Chem.2015 , 5(1), 14-56.

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. October 3, 2017. --INVALID-LINK--

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. Accessed December 12, 2025. --INVALID-LINK--

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. March 1, 2021. --INVALID-LINK--

  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. Sci. Rep.2019 , 9, 5735.

  • Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1H)-ones. J. Org. Chem.2023 , 88(4), 2344–2357.

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. May 6, 2018. --INVALID-LINK--

  • Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Accessed December 12, 2025. --INVALID-LINK--

  • Electron-rich. In: Wikipedia. Accessed December 12, 2025. --INVALID-LINK--

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. Accessed December 12, 2025. --INVALID-LINK--

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Adv.2021 , 11(23), 13861–13887.

  • Synthesis of quinoxalinones. Organic Chemistry Portal. Accessed December 12, 2025. --INVALID-LINK--

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. February 28, 2025. --INVALID-LINK--

  • Known procedures for the chlorination and nitration of N-aryl sulfonamides using iodine(III) reagents. ResearchGate. February 2025. --INVALID-LINK--

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Org. Biomol. Chem.2023 , 21, 994-999.

  • Regioselectivity in quinoxalinone synthesis. ResearchGate. July 2024. --INVALID-LINK--

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. April 28, 2015. --INVALID-LINK--

  • Water-Mediated C-H Cyanation of Quinoxalin-2(1H)-ones and Quinoxalines Under Visible-Light Conditions. ResearchGate. July 2024. --INVALID-LINK--

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. 2022 , 27(19), 6297.

  • Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Synlett. 2020 , 31(18), 1813-1817.

  • Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds. Green Chem.2020 , 22, 5984-5989.

  • One-pot three-component synthesis of quinoxaline and phenazine ring systems using Fischer carbene complexes. Beilstein J. Org. Chem.2010 , 6, 49.

  • Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Water Res.2023 , 236, 119958.

  • Synthesis and antibacterial activity of some quinoxalinone derivatives. Afr. J. Pure Appl. Chem.2008 , 2(8), 079-085.

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules. 2024 , 29(8), 1879.

  • Reaction of chlorine dioxide with emergent water pollutants: product study of the reaction of three beta-lactam antibiotics with ClO(2). Environ. Sci. Technol.2008 , 42(12), 4444-4451.

  • Chlorination process, alkylation of products of said process and some products thereof. US Patent 5,578,737. November 26, 1996.

  • Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. ResearchGate. January 2017. --INVALID-LINK--

  • An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. J. Am. Chem. Soc.2025 , 147(1), 1-8.

References

Purification of crude 2-Chloro-5,6,7,8-tetrahydroquinoxaline by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-5,6,7,8-tetrahydroquinoxaline. Here, we provide in-depth technical guidance and troubleshooting strategies for its purification by column chromatography. Our aim is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during this critical purification step.

Purification Workflow Overview

The successful purification of this compound hinges on a systematic approach, from initial reaction work-up to the final isolation of the pure compound. The following diagram outlines the key stages and decision points in this process.

Purification_Workflow Figure 1. General Workflow for Purification and Troubleshooting cluster_prep Preparation cluster_purification Column Chromatography cluster_analysis Analysis & Isolation cluster_troubleshooting Troubleshooting Crude_Product Crude 2-Chloro-5,6,7,8- tetrahydroquinoxaline TLC_Analysis Initial TLC Analysis (Multiple Solvent Systems) Crude_Product->TLC_Analysis Column_Packing Pack Column with Selected Stationary Phase TLC_Analysis->Column_Packing Sample_Loading Load Sample (Wet or Dry Loading) Column_Packing->Sample_Loading Elution Elute with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Issues Encountered Issues? (e.g., Co-elution, Streaking) Fraction_Collection->Issues TLC_Monitoring Monitor Fractions by TLC Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure 2-Chloro-5,6,7,8- tetrahydroquinoxaline Solvent_Removal->Final_Product Issues->TLC_Monitoring No Troubleshooting_Guide Consult Troubleshooting Guide (Q&A Section) Issues->Troubleshooting_Guide Yes Troubleshooting_Guide->Elution

Caption: General workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the column chromatography purification of this compound in a question-and-answer format.

Q1: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

A1: Streaking is a common issue with nitrogen-containing heterocyclic compounds like this compound. It is often caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and reduced recovery.

  • Scientific Explanation: The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction can lead to a slow and uneven movement of the compound down the column, resulting in streaking.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing your column, you can flush it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-2% v/v).[1] This will neutralize the acidic sites on the silica gel.

    • Use a Modified Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, a reversed-phase silica gel (C18) can be employed if your compound is sufficiently non-polar.

    • Optimize the Mobile Phase: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your mobile phase can help to compete with your compound for binding to the active sites on the silica gel, leading to better peak shape.

Q2: I'm having trouble separating my product from a closely-eluting impurity. What strategies can I use to improve the separation?

A2: Co-elution of impurities is a frequent challenge, especially when dealing with byproducts that have similar polarities to the target compound. In the case of this compound, these could include unreacted 5,6,7,8-tetrahydroquinoxaline, or over-chlorinated derivatives.

  • Scientific Explanation: The separation in column chromatography is based on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities, they will interact with the stationary phase to a similar extent and thus elute at similar times.

  • Troubleshooting Steps:

    • Fine-tune the Mobile Phase: Experiment with different solvent systems on a TLC plate to maximize the difference in Rf values (ΔRf) between your product and the impurity. Sometimes, switching to a solvent system with a different type of solvent (e.g., using dichloromethane instead of ethyl acetate) can provide better selectivity.

    • Use a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to resolve closely eluting compounds.[2]

    • Employ a Different Stationary Phase: If changing the mobile phase is not effective, consider using a different stationary phase. For instance, if you are using silica gel, switching to alumina or a C18 reversed-phase column could alter the selectivity of the separation.

    • Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and may be the most effective technique.[1]

Q3: My compound seems to be decomposing on the column, leading to low recovery. How can I prevent this?

A3: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds.[1]

  • Scientific Explanation: The Lewis acidic sites on the silica gel surface can catalyze decomposition reactions, such as hydrolysis or rearrangement, particularly for compounds with acid-labile functional groups.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: As mentioned in Q1, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). The longer the compound is in contact with the stationary phase, the greater the chance of decomposition.

    • Work at a Lower Temperature: If feasible, running the column in a cold room can help to minimize decomposition.

Q4: My purified product has a persistent color. How can I remove it?

A4: Colored impurities are often highly conjugated organic molecules that can be difficult to remove by chromatography alone.

  • Scientific Explanation: These colored compounds may have polarities similar to your product, leading to co-elution.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve your purified product in a suitable solvent and add a small amount of activated charcoal (1-5% by weight).[1] Gently heat and stir the mixture for a few minutes, then filter the charcoal through a pad of celite. The charcoal will adsorb the colored impurities. Be aware that this can also lead to some loss of your product.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a very effective method for removing colored impurities.

Data Summary Table

ParameterRecommended ConditionsRationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard, cost-effective choice for many organic compounds.
Alumina (neutral or basic)Alternative for acid-sensitive compounds.
Mobile Phase (TLC) Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)Good starting point for many quinoxaline derivatives.
Dichloromethane/Methanol mixtures (e.g., 99:1, 95:5)Offers different selectivity compared to hexane/ethyl acetate.
Mobile Phase (Column) A solvent system that gives an Rf of ~0.2-0.3 for the product on TLC.Provides a good balance between retention and elution time.
Sample Loading Dry loading (pre-adsorption onto silica)Recommended for samples with poor solubility in the mobile phase.
Wet loading (dissolved in a minimum of mobile phase)Suitable for soluble samples.

Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of crude this compound.

1. Preparation of the Column:

  • Select a glass column of an appropriate size (a diameter-to-height ratio of about 1:10 to 1:20 is generally recommended).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (about 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Add another thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the mobile phase.

    • Carefully pipette this solution onto the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or a bulb) to start the elution (flash chromatography).

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

4. Isolation of the Pure Product:

  • Identify the fractions containing the pure product by TLC.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the nucleophilic substitution of 2-Chloro-5,6,7,8-tetrahydroquinoxaline. This valuable heterocyclic scaffold can be difficult to functionalize due to unexpectedly low reactivity. This document provides in-depth troubleshooting, validated protocols, and alternative strategies to ensure successful synthesis.

Introduction: The Challenge of the Quinoxaline Core

The this compound scaffold is a key building block in medicinal chemistry. The electron-deficient nature of the pyrazine ring system theoretically primes the C2 position for nucleophilic aromatic substitution (SNAr).[1] However, in practice, this substrate often exhibits sluggishness, leading to low yields, incomplete conversion, and side-product formation. This guide addresses these issues head-on, moving from fundamental principles to advanced catalytic solutions.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during experimentation in a direct question-and-answer format.

Q1: My reaction shows little to no conversion of the starting material. What are the primary factors I should investigate?

A1: Low or no conversion is the most common issue and typically stems from one of four key areas: (1) Nucleophile Reactivity, (2) Solvent Choice, (3) Reaction Temperature, or (4) Intrinsic Substrate Activation. The inherent electron-withdrawing character of the pyrazine nitrogens facilitates the reaction, but often this is not sufficient without optimizing other parameters.[2] A systematic approach, as outlined in the workflow diagram below, is the most effective way to diagnose the problem.

Troubleshooting Decision Workflow

G cluster_solutions Solutions start Low / No Conversion check_nuc Assess Nucleophile (Strength & Concentration) start->check_nuc Start Here check_solv Evaluate Solvent System (Polar Aprotic?) check_nuc->check_solv If Nucleophile is Strong sol_nuc • Add Base (NaH, K₂CO₃) • Use Anionic Form check_nuc->sol_nuc check_temp Optimize Temperature (Incremental Increase) check_solv->check_temp If Solvent is Appropriate sol_solv • Switch to DMSO, DMF, NMP • Ensure Anhydrous Conditions check_solv->sol_solv alt_strat Consider Alternative Strategies (e.g., Pd-Catalysis) check_temp->alt_strat If Heat Fails sol_temp • Heat to 80-150 °C • Monitor for Decomposition • Consider Microwave check_temp->sol_temp sol_alt • Buchwald-Hartwig (Amines) • Suzuki-Miyaura (Boronic Acids) alt_strat->sol_alt

Caption: A logical workflow for troubleshooting low SNAr reactivity.

Q2: How does my choice of nucleophile impact the reaction, and how can I improve its reactivity?

A2: Nucleophilicity is paramount. Neutral nucleophiles like amines and alcohols are significantly less reactive than their corresponding anionic conjugate bases (amides and alkoxides).[2]

  • Amines: Primary and secondary aliphatic amines are moderately reactive. Aromatic amines (e.g., aniline) are much weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. To enhance reactivity, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base if necessary. The base deprotonates a small equilibrium concentration of the amine, or in the case of a primary amine, can deprotonate the Meisenheimer intermediate, accelerating the reaction.

  • Alcohols/Phenols: These are generally poor nucleophiles and almost always require deprotonation by a strong base to form the highly reactive alkoxide or phenoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for this purpose.[1]

  • Thiols: Thiols are excellent nucleophiles for SNAr reactions and often react under milder conditions, sometimes requiring only a mild base like triethylamine (Et₃N) or K₂CO₃.[1]

Actionable Advice: If using an alcohol or phenol, pre-treat it with 1.1 equivalents of NaH in an anhydrous polar aprotic solvent for 15-30 minutes before adding the this compound.

Q3: What is the best solvent for this SNAr reaction?

A3: The right solvent can dramatically increase reaction rates. Polar aprotic solvents are strongly recommended. [2]

  • Why? These solvents (DMSO, DMF, NMP) excel at solvating the cation (e.g., Na⁺ or K⁺) of the nucleophile salt but poorly solvate the anion (the nucleophile itself). This leaves the nucleophile "naked" and highly reactive.[2]

  • Avoid Protic Solvents: Protic solvents (e.g., ethanol, methanol, water) form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and lowers its energy, thus reducing its reactivity.[3]

Solvent Selection Table

Solvent Type Boiling Point (°C) Dielectric Constant (ε) Rationale
DMSO Polar Aprotic 189 47 Excellent choice, dissolves many organics, high boiling point.
DMF Polar Aprotic 153 37 Very common, good balance of properties.
NMP Polar Aprotic 202 32 Useful for very high temperature reactions.
Dioxane Polar Aprotic 101 2.2 Less polar, but can be effective.
Ethanol Protic 78 24 Not Recommended; will solvate and deactivate nucleophile.

| Water | Protic | 100 | 80 | Not Recommended; potential for hydrolysis side reactions. |

Q4: The reaction is sluggish at room temperature. How should I approach increasing the temperature?

A4: SNAr reactions frequently require thermal energy to overcome the activation barrier of forming the intermediate Meisenheimer complex.[2]

  • Incremental Heating: Begin by heating the reaction to 60-80 °C. If the reaction is clean but slow (as monitored by TLC or LC-MS), gradually increase the temperature in 20 °C increments. Many successful substitutions on chloroquinoxalines are run between 120-150 °C.[1]

  • Microwave Synthesis: If conventional heating fails or leads to long reaction times, microwave irradiation is an excellent alternative. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[4]

  • Caution: Excessively high temperatures can cause decomposition of the starting material, reagents, or product. Monitor the reaction closely for the appearance of dark colors or multiple new spots on the TLC plate, which can indicate degradation.[2]

Q5: My reaction is turning dark and forming multiple byproducts. What's happening?

A5: A dark coloration and a complex product mixture are classic signs of decomposition.[2] This is typically caused by:

  • Excessive Temperature: As mentioned above, the reactants or the product may not be stable at the temperature being used.

  • Base Incompatibility: Using a base that is too strong (e.g., NaH with a sensitive substrate) or that can react with the solvent (e.g., KOtBu in DMF at high temperatures) can lead to decomposition pathways.

Corrective Actions:

  • Reduce the reaction temperature.

  • Switch to a milder base (e.g., from NaH to K₂CO₃ or Cs₂CO₃).

  • Ensure your solvent is fully anhydrous, as water can introduce undesired side reactions.

Q6: Are there any catalysts that can help the SNAr reaction?

A6: While most SNAr reactions are not catalytic, certain additives can be beneficial:

  • Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., a solid base with an organic solvent), a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the anionic nucleophile into the organic phase, accelerating the reaction.

  • Copper Catalysis (Ullmann-type): For particularly unreactive systems, especially with N-nucleophiles, adding a copper(I) catalyst (e.g., CuI) can sometimes promote the reaction, though this pushes the mechanism towards an Ullmann condensation rather than a pure SNAr.

Q7: The SNAr reaction is just not working. What are my alternative strategies for functionalizing the 2-position?

A7: When SNAr fails, particularly for C-N and C-C bond formation, modern palladium-catalyzed cross-coupling reactions are the industry-standard alternative. They proceed via a completely different mechanism (oxidative addition/reductive elimination) and are often highly effective for heteroaromatic chlorides.

  • For Amines (C-N Coupling): The Buchwald-Hartwig Amination is the premier method. It uses a palladium catalyst with a specialized phosphine ligand to couple aryl halides with a wide range of primary and secondary amines under basic conditions. This method is exceptionally tolerant of functional groups and often succeeds where SNAr fails.[5][6]

  • For Carbon Nucleophiles (C-C Coupling): The Suzuki-Miyaura Coupling is ideal for creating C-C bonds by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8]

Recommendation: If you are struggling with an amine nucleophile, transitioning to Buchwald-Hartwig conditions is a high-yield probability strategy.

Part 2: Visualized Mechanism & Protocols

General SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[9]

References

Optimization of reaction conditions for Sonogashira coupling with 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling with 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. As an electron-deficient heteroaromatic chloride, this compound presents unique challenges compared to more reactive aryl bromides or iodides. This document provides in-depth troubleshooting advice and systematic optimization strategies to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound. The questions are structured to guide you from initial reaction failure to fine-tuning for optimal yield and purity.

Q1: My reaction is not working at all. I'm only recovering my starting material. What are the most critical initial checks?

A1: Complete reaction failure with an unreactive chloride substrate typically points to fundamental issues with the catalytic system or reaction environment. Before exploring more complex variables, verify these critical points:

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can rapidly deactivate the catalyst. Oxygen also promotes the undesirable homocoupling of the alkyne, known as Glaser coupling.[1] Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated, for instance, by using the freeze-pump-thaw technique or by sparging with argon for an extended period.

  • Reagent Quality & Purity:

    • Catalyst Activity: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (if used) are from a reliable source and have not degraded. Pd(PPh₃)₄ can be sensitive to light and air over time. The color of CuI should be off-white or very light tan; a significant green or brown tint indicates oxidation to Cu(II), which is detrimental to the reaction.[2]

    • Base and Solvent Anhydrousness: Water can negatively impact the catalytic cycle. Use anhydrous solvents and ensure your amine base (e.g., triethylamine, diisopropylethylamine) is dry.

  • Activation of the Pre-catalyst: If you are using a Pd(II) pre-catalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by the alkyne itself (leading to some homocoupling) or by the amine base/solvent.[2][3] If this activation fails, the catalytic cycle cannot begin.

Q2: I'm observing very low conversion even after extended reaction times. How can I improve the reaction rate and yield?

A2: Low conversion with a challenging substrate like an aryl chloride is the most common hurdle. The primary bottleneck is the oxidative addition of the C-Cl bond to the palladium center, which is kinetically slow.[1][4] The following adjustments are designed to overcome this energy barrier.

  • Elevate the Temperature: Unlike couplings with aryl iodides or bromides which can often proceed at room temperature, aryl chlorides almost always require heating.[4][5] Start your optimization at a higher temperature, for example, 80-100 °C. If using low-boiling-point solvents or reagents, a sealed reaction vessel is necessary to reach these temperatures.

  • Select the Right Ligand: This is arguably the most critical factor for coupling unreactive chlorides. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You must use more specialized ligands that enhance the reactivity of the palladium center.

    • Why? The oxidative addition step is favored by a palladium center that is both electron-rich and has a low coordination number. Bulky, electron-donating phosphine ligands stabilize the monoligated Pd(0)L species, which is highly reactive, and their electron-donating nature increases the electron density on the palladium, making it more nucleophilic and promoting its insertion into the C-Cl bond.[3][6]

    • Recommendations: Switch from PPh₃ to bulky, electron-rich alkylphosphine ligands (e.g., P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos, SPhos). These have proven highly effective for challenging cross-coupling reactions.[6]

  • Choose an Appropriate Base: The base has two main roles: to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.[7] For difficult couplings, its properties can significantly influence the outcome.

    • Inorganic Bases: Stronger, non-coordinating inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly in copper-free systems.[8][9]

    • Amine Bases: While triethylamine (TEA) is common, bulkier amines like diisopropylethylamine (DIPEA) or diisopropylamine can sometimes give better results.[1][5]

Q3: I see a black precipitate forming in my reaction. What is it, and is it a problem?

A3: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, agglomerated Pd(0) metal.[1][2] This is a clear sign of catalyst decomposition and is highly problematic as it removes the active catalyst from the solution, effectively stopping the reaction.

  • Causes of Decomposition:

    • Inappropriate Ligand: The ligand's job is to stabilize the soluble Pd(0) complex. If the ligand is not effective or is used in insufficient quantity, the "naked" Pd(0) will precipitate. This is common when using ligands that are not bulky enough for the reaction temperature.

    • High Temperature: While heat is needed to drive the reaction, excessive temperatures can accelerate catalyst decomposition.

    • Solvent Effects: Certain solvents may be less effective at stabilizing the catalytic species. Anecdotal evidence suggests that THF, for example, can sometimes promote the formation of palladium black.[1][2]

  • Solutions:

    • Use a More Robust Ligand: Employing the bulky, electron-rich ligands mentioned in A2 (e.g., XPhos) is the primary solution, as they form more stable complexes with palladium.

    • Optimize Ligand-to-Palladium Ratio: A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point, but for challenging substrates, a higher ratio may be beneficial.

    • Re-evaluate Solvent and Temperature: If decomposition persists, consider a different solvent or slightly lowering the temperature and compensating with a longer reaction time.

Q4: My main side product is a dimer of my alkyne (homocoupling). How can I prevent this?

A4: The formation of a symmetrical diyne (R-C≡C-C≡C-R) is known as Glaser or Glaser-Hay coupling. It is a copper-mediated process that is promoted by the presence of oxygen.[1]

  • Minimize Oxygen: The most crucial step is to rigorously exclude oxygen from your reaction, as discussed in A1.

  • Reduce Copper Catalyst Loading: If Glaser coupling is a persistent issue, reduce the amount of the copper(I) co-catalyst or eliminate it entirely.

  • Switch to Copper-Free Conditions: Copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[6][10] These reactions often rely on a palladium catalyst with a highly effective ligand and an amine base, which can facilitate the deprotonation of the alkyne without the need for a copper acetylide intermediate.[7]

Systematic Optimization of Reaction Conditions

For a challenging substrate like this compound, a systematic approach to optimization is essential. The following workflow and parameter tables provide a structured methodology for developing a robust protocol.

Experimental Optimization Workflow

The following diagram outlines a logical workflow for optimizing the reaction conditions. Start with a baseline experiment and iteratively modify parameters based on the observed outcome.

G cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_troubleshoot Phase 3: Troubleshooting & Optimization cluster_end Phase 4: Finalization A Baseline Experiment (Table 1, Condition A) B Analyze Outcome (TLC, LC-MS) A->B C No Reaction / <10% Conv. B->C Failure D Low Conversion (10-70%) B->D Partial Success E Side Products >15% (e.g., Homocoupling) B->E Impure F Optimized Protocol (>70% Yield) B->F Success Opt_C 1. Increase Temp (100-120°C) 2. Change Ligand (XPhos) 3. Check Reagent Purity C->Opt_C Opt_D 1. Screen Ligands (Table 1) 2. Screen Bases (Table 1) 3. Increase Catalyst Loading D->Opt_D Opt_E 1. Rigorous Degassing 2. Reduce/Eliminate CuI 3. Switch to Copper-Free Protocol E->Opt_E Opt_C->A Re-screen Opt_D->A Re-screen Opt_E->A Re-screen

Caption: Logical workflow for Sonogashira optimization.

Table 1: Recommended Screening Conditions

Use this table as a starting point for your optimization. Condition A is a classic starting point, while B and C introduce more powerful components necessary for unreactive chlorides.

ParameterCondition A (Classic)Condition B (Bulky Ligand)Condition C (Copper-Free)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4-10 mol%)XPhos (4 mol%)P(t-Bu)₃ (4 mol%)
Cu Co-catalyst CuI (4-10 mol%)CuI (4 mol%)None
Base Triethylamine (TEA)K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Toluene/TEA (3:1)1,4-Dioxane or TolueneDMF or Dioxane
Temperature 80 °C100 °C110 °C
General Experimental Protocol (Based on Condition B)

This protocol provides a robust starting point for experimentation.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), CuI (4 mol%), K₂CO₃ (2 equivalents), and this compound (1 equivalent).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe. Add the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and precipitated catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles. The palladium cycle is responsible for the C-C bond formation, while the copper cycle serves to generate the reactive copper acetylide species.

G Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(C≡CR') pd_ox->pd_trans Transmetalation product Ar-C≡CR' pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration cu_x Cu(I)X cu_alkyne [Cu(I)-alkyne] π-complex cu_x->cu_alkyne + H-C≡CR' cu_acetylide Cu(I)-C≡CR' cu_alkyne->cu_acetylide + Base - HB⁺X⁻ cu_acetylide->pd_ox Enters Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles.[3][11]

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development. However, their multi-step synthesis presents distinct challenges, particularly in catalyst selection for the crucial ring-forming and reduction steps. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to navigate these challenges effectively.

Introduction: The Synthetic Challenge

The synthesis of this compound is not a trivial one-pot reaction. It typically involves a sequential strategy: first, the construction of the aromatic 2-chloroquinoxaline core, followed by the selective hydrogenation of the carbocyclic ring. Each stage demands careful optimization of catalysts and reaction conditions to maximize yield and minimize side-product formation. This guide is structured to address issues at both major stages of this synthetic pathway.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst and methodology selection for the synthesis pipeline.

Q1: What is the most reliable method for synthesizing the initial 2-chloroquinoxaline intermediate?

The most common and robust pathway involves a two-step process:

  • Condensation: The synthesis typically starts with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxylic acid, to form 2-hydroxyquinoxaline. This reaction is often acid-catalyzed.[1]

  • Chlorination: The resulting 2-hydroxyquinoxaline (which exists in tautomeric equilibrium with the quinoxalin-2-one form) is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloroquinoxaline. 2-chloroquinoxaline is a versatile reagent for the synthesis of various pharmaceutically active derivatives.[2]

Q2: Which class of catalysts is most effective for the hydrogenation of 2-chloroquinoxaline to its tetrahydro-derivative?

Transition metal catalysts are essential for this transformation. Iridium (Ir) and Ruthenium (Ru) complexes are particularly effective for the asymmetric hydrogenation of N-heterocycles.[3][4] While Palladium (Pd) catalysts are excellent for many coupling reactions, they can sometimes lead to dehalogenation (loss of the chlorine atom) under hydrogenation conditions, so catalyst screening is crucial. A specially prepared Pd catalyst has been used for the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline.[5]

Q3: How do I select the appropriate solvent for the hydrogenation step?

Solvent choice can dramatically influence both yield and stereoselectivity. For Iridium-catalyzed asymmetric hydrogenations, solvents like ethanol (EtOH) or a mixture of toluene and dioxane have been shown to be highly effective.[3][4] The solvent can influence catalyst solubility, stability, and interaction with the substrate. In some cases, simply changing the solvent can even invert the stereochemical outcome of the reaction.[3]

Q4: Can I perform the hydrogenation under mild conditions?

Yes, modern catalytic systems are designed to operate under relatively mild conditions. For instance, Iridium-catalyzed hydrogenations can often be run at temperatures between 45-80°C and hydrogen pressures of 2 MPa, which are accessible in standard laboratory autoclaves.[3][4] This avoids the harsh conditions that can lead to product degradation or unwanted side reactions.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis.

Problem 1: Low Yield of the Final this compound Product

Low overall yield is a common issue in multi-step synthesis. A systematic approach is required to identify the bottleneck.

Troubleshooting Workflow for Low Product Yield

G start Low Final Yield Observed check_purity Analyze Purity of Intermediates (e.g., 2-chloroquinoxaline) start->check_purity impure Intermediate is Impure check_purity->impure No pure Intermediate is Pure check_purity->pure Yes purify Action: Purify Intermediate (Recrystallization/Chromatography) impure->purify troubleshoot_hydro Focus on Hydrogenation Step pure->troubleshoot_hydro re_run Re-run Hydrogenation Step purify->re_run re_run->troubleshoot_hydro check_catalyst Is Catalyst Active? Is Dehalogenation Occurring? troubleshoot_hydro->check_catalyst check_conditions Are Conditions Optimal? (Temp, Pressure, Time) troubleshoot_hydro->check_conditions check_atmosphere Is the System Inert? (Oxygen can poison catalyst) troubleshoot_hydro->check_atmosphere solution_catalyst Action: Screen Different Catalysts (e.g., Ir vs. Ru vs. Pd) Use Fresh Catalyst check_catalyst->solution_catalyst solution_conditions Action: Optimize Reaction Parameters (DOE approach recommended) check_conditions->solution_conditions solution_atmosphere Action: Ensure Rigorous Degassing and Inert Gas Purging check_atmosphere->solution_atmosphere

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Inefficient Hydrogenation Catalyst: The chosen catalyst may have low activity for this specific substrate or may be promoting side reactions.

    • Solution: Screen a panel of catalysts. An Iridium-based catalyst, such as [Ir(cod)Cl]₂, with a suitable chiral ligand is a strong starting point for achieving high yield and enantioselectivity.[3] If dehalogenation is observed (loss of the Cl atom), switch to a catalyst less prone to this side reaction, such as a Ruthenium-based system.

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical variables.

    • Solution: Systematically optimize these parameters. A Design of Experiments (DoE) approach can efficiently identify the optimal conditions. Start with conditions reported for similar substrates (e.g., 60°C, 2 MPa H₂, 18 hours) and vary them systematically.[3] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.[6]

  • Catalyst Poisoning: Trace impurities, particularly oxygen or sulfur compounds, can deactivate the catalyst.

    • Solution: Ensure all solvents and reagents are rigorously degassed. The reaction vessel should be thoroughly purged with an inert gas (Argon or Nitrogen) before introducing hydrogen.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces yield.

Possible Causes & Solutions:

  • Benzimidazole Formation (during initial condensation): If the 1,2-dicarbonyl compound degrades or contains aldehyde impurities, it can react with the o-phenylenediamine to form benzimidazole byproducts.[6]

    • Solution: Verify the purity of the dicarbonyl starting material before use via NMR or GC-MS.[6] If necessary, purify the reagent. Using milder catalysts or even catalyst-free "green" methods can also reduce the likelihood of this rearrangement.[7]

  • Incomplete Hydrogenation: The reaction may stall at a dihydroquinoxaline intermediate.

    • Solution: This indicates the hydrogenation is not going to completion. This can be addressed by increasing the reaction time, temperature, or hydrogen pressure. In some cases, switching to a more active catalyst may be necessary.

  • Dehalogenation: The chloro-substituent is reductively cleaved, yielding 5,6,7,8-tetrahydroquinoxaline as a byproduct.

    • Solution: This is a common issue with Palladium catalysts. Switch to an Iridium or Ruthenium catalyst, which are generally less prone to causing dehalogenation under hydrogenation conditions.

Table 1: Catalyst Performance in Asymmetric Hydrogenation of Quinoxalines
Catalyst SystemSolventTemp (°C)H₂ PressureYield (%)Enantiomeric Excess (ee %)Reference
[Ir(cod)Cl]₂ / Chiral Ligand AToluene/Dioxane802 MPaup to 93up to 98 (R)[3][4]
[Ir(cod)Cl]₂ / Chiral Ligand BEthanol (EtOH)802 MPaup to 83up to 93 (S)[3][4]
Ru/Al₂O₃Ethanol100-150High Pressure-N/A (Achiral)[8]
Modified Pd/CNone (Neat)140-3002 atm~78N/A (Achiral)[5]

Note: This table summarizes data for related quinoxaline/tetrahydroquinoline syntheses to provide a starting point for optimization.

Part 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a plausible synthetic route.

Overall Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrogenation A o-Phenylenediamine + Glyoxylic Acid B 2-Hydroxyquinoxaline A->B Acid Catalyst (e.g., AcOH) C 2-Chloroquinoxaline B->C POCl₃ Reflux D 2-Chloro-5,6,7,8- tetrahydroquinoxaline C->D [Ir(cod)Cl]₂ / Ligand H₂ (2 MPa), 80°C

References

Technical Support Center: Regioselective Functionalization of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-chloro-5,6,7,8-tetrahydroquinoxaline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the successful and selective synthesis of your target compounds.

The this compound core is a valuable building block in medicinal chemistry, often serving as a precursor to a wide array of derivatives with potential biological activity.[1][2] However, its functionalization can present challenges in controlling regioselectivity, particularly when multiple reactive sites are present or when further substitution on the pyrazine ring is desired. This resource provides expert guidance on overcoming these hurdles in common synthetic transformations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the functionalization of this compound in a question-and-answer format.

Question 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low yield and significant amounts of starting material decomposition. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and substrate decomposition in Suzuki-Miyaura couplings of chloroquinoxalines often stem from suboptimal catalyst systems and reaction conditions.[3] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle.[4]

Possible Causes and Solutions:

  • Inefficient Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this transformation. The choice of ligand is critical for promoting the oxidative addition of the aryl chloride.

    • Recommendation: Employ bulky, electron-rich phosphine ligands that are known to facilitate the coupling of aryl chlorides.[5] A screening of catalysts and ligands is highly recommended.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Expected Outcome
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O80-100Good to excellent yields for a broad range of arylboronic acids.
Pd(OAc)₂SPhosCs₂CO₃Toluene100-110Effective for sterically hindered substrates.
Pd(PPh₃)₄(none)Na₂CO₃DME/H₂O100Often results in lower yields with aryl chlorides.
  • Inappropriate Base: The base plays a crucial role in the transmetalation step.[4] A base that is too weak may not facilitate the transfer of the organic group from the boron atom to the palladium center, while an overly strong base can lead to decomposition of the starting material or catalyst.

    • Recommendation: For Suzuki couplings with this compound, moderately strong inorganic bases are generally preferred. Start with K₃PO₄ or Cs₂CO₃.

  • Reaction Temperature and Time: Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause degradation.

    • Recommendation: Begin with a reaction temperature of 80-90 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature to 100-110 °C.

Question 2: I am trying to perform a Buchwald-Hartwig amination with a primary amine, but I am getting a mixture of the desired product and a significant amount of hydrodehalogenation (replacement of Cl with H). How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[6] It can arise from the β-hydride elimination from the palladium-amide intermediate.

Possible Causes and Solutions:

  • Ligand Choice: The ligand plays a pivotal role in preventing β-hydride elimination. Bulky, electron-rich ligands can sterically hinder the formation of the transition state required for this side reaction and promote the desired reductive elimination.

    • Recommendation: Utilize ligands specifically designed for the amination of aryl chlorides.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Expected Outcome
RuPhosPd₂(dba)₃NaOt-BuToluene90-110Excellent for primary and secondary amines, minimizes hydrodehalogenation.
BrettPhosPd(OAc)₂LHMDSTHF70-90Effective for hindered primary amines.[7]
BINAPPd(OAc)₂Cs₂CO₃1,4-Dioxane100-110Can be effective but may require higher temperatures.[8]
  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the amine without promoting side reactions.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is often the base of choice for these reactions.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly for less nucleophilic amines.

  • Reaction Concentration: Dilute conditions can sometimes favor side reactions.

    • Recommendation: Ensure the reaction is run at a reasonable concentration (typically 0.1-0.5 M).

Question 3: I want to introduce an alkyne at the C2 position using a Sonogashira coupling, but the reaction is not proceeding. What are the key parameters to consider?

Answer:

Sonogashira couplings with aryl chlorides are challenging due to the strength of the C-Cl bond.[9] Success often hinges on the right combination of catalyst, copper co-catalyst, and reaction conditions.

Possible Causes and Solutions:

  • Catalyst System: A robust palladium catalyst and a copper(I) co-catalyst are essential.

    • Recommendation: Use a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper source such as CuI. The use of a phosphine ligand like PPh₃ is also crucial.

  • Base and Solvent: An amine base is typically used, which also often serves as the solvent.[10]

    • Recommendation: A common and effective system is to use triethylamine (TEA) as both the base and solvent. Alternatively, a mixture of a polar aprotic solvent like DMF with an amine base such as diisopropylethylamine (DIPEA) can be employed.

  • Temperature: Higher temperatures are generally required to activate the C-Cl bond.

    • Recommendation: Start at a temperature of around 80 °C and, if necessary, increase to 100-120 °C. Be mindful of potential alkyne dimerization at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different functionalization reactions at the C2 position of this compound?

A1: The reactivity of the C2-Cl bond is highly dependent on the reaction type. Generally, nucleophilic aromatic substitution (SNAr) reactions with strong nucleophiles are quite facile due to the electron-deficient nature of the pyrazine ring.[11][12] For palladium-catalyzed cross-coupling reactions, the reactivity is lower compared to the corresponding bromo or iodo derivatives. The general order of ease of reaction is: SNAr > Suzuki-Miyaura ≈ Buchwald-Hartwig > Sonogashira.

Q2: How can I achieve regioselective functionalization if I have a di-substituted tetrahydroquinoxaline, for example, 2,3-dichloro-5,6,7,8-tetrahydroquinoxaline?

A2: Achieving regioselectivity in di-substituted systems relies on exploiting the electronic and steric differences between the two positions.[13] In 2,3-dichloro-5,6,7,8-tetrahydroquinoxaline, the two chlorine atoms are electronically similar. However, subtle differences can be exploited:

  • Steric Hindrance: If one position is more sterically hindered, a bulky catalyst/ligand system may favor reaction at the less hindered site.

  • Sequential Reactions: One can often perform a reaction that is more facile for chlorides (e.g., SNAr with a strong nucleophile) at one position first. The electronic nature of the newly introduced group will then influence the reactivity of the remaining chlorine, allowing for a second, different functionalization.

  • Ligand Control: In some cross-coupling reactions, the choice of ligand can influence which position reacts preferentially.[14]

Q3: Can I directly functionalize the C-H bonds on the tetrahydro- portion of the ring?

A3: Direct C-H functionalization of the saturated carbocyclic ring is challenging and generally requires specific directing groups or specialized catalytic systems. Most selective functionalizations occur on the pyrazine ring. However, under certain oxidative conditions or with specific radical initiators, functionalization of the benzylic positions (C5 and C8) may be possible, though selectivity can be an issue.

Experimental Workflows & Diagrams

Decision Workflow for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization start Start: Low Yield in Suzuki Coupling catalyst Screen Catalyst/Ligand System (e.g., Pd2(dba)3/XPhos, Pd(OAc)2/SPhos) start->catalyst base Optimize Base (e.g., K3PO4, Cs2CO3) catalyst->base If still low yield success Successful Coupling catalyst->success Yield improves temp Adjust Temperature (80-110 °C) base->temp If still low yield base->success Yield improves solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene) temp->solvent If decomposition occurs temp->success Yield improves solvent->success Yield improves

Caption: Decision tree for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Cl)L_n pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR'R'')L_n]Cl oa_complex->amine_complex Amine Coordination amide_complex Ar-Pd(II)(NR'R'')L_n amine_complex->amide_complex Deprotonation (-Base-H+) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product arcl Ar-Cl arcl->oa_complex amine HNR'R'' amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Recrystallization of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-5,6,7,8-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this versatile heterocyclic compound. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the key physical properties of this compound I should be aware of before starting recrystallization?

A1: Understanding the fundamental properties of your compound is critical for designing a successful purification strategy. For this compound, the key parameters are:

  • Molecular Formula: C₈H₉ClN₂[1]

  • Molecular Weight: 168.63 g/mol [1][2]

  • Appearance: Typically a light yellow oil in its crude form.[1][2]

  • Boiling Point: Approximately 242-245 °C.[1][2]

  • Purity (Commercial): Often supplied at ≥97% purity (HPLC).[1][2]

  • Storage Conditions: It is recommended to store at 0-8 °C.[1][2]

Notably, while the crude product is an oil, successful recrystallization will yield a crystalline solid. The relatively high boiling point suggests that many common organic solvents can be used for recrystallization without the risk of the compound itself boiling.

Q2: Why is recrystallization the preferred method for purifying this compound?

A2: Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] It is particularly well-suited for this compound for several reasons:

  • Efficiency in Removing Impurities: The process excels at separating the desired compound from impurities with different solubility profiles.[4]

  • High Yield Potential: When optimized, recrystallization can provide high recovery of the purified product.

  • Scalability: The technique can be readily scaled from milligrams to kilograms, making it suitable for both research and development stages.

  • Improved Crystal Form: Recrystallization can lead to a well-defined crystalline solid, which is often desirable for downstream applications and characterization.

While other methods like column chromatography or preparative HPLC can be effective, especially for difficult separations, recrystallization is often the first and most efficient choice for routine purification of quinoxaline derivatives.[5]

Q3: What is the general principle of recrystallization?

A3: The foundation of recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[3] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Soluble impurities, being present in lower concentrations, remain in the solution (mother liquor) and are separated by filtration.[6]

Section 2: Solvent Selection and Optimization

The choice of solvent is the most critical factor in a successful recrystallization.[3] This section provides a systematic approach to selecting and optimizing the solvent system for this compound.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent should meet several criteria:[7]

  • High solubility at elevated temperatures and low solubility at room temperature: This is the most crucial requirement to ensure a good recovery of the purified compound.[3]

  • Does not react with the compound: The solvent must be chemically inert.[4]

  • Boiling point below the melting point of the compound: This prevents the compound from "oiling out" instead of crystallizing.[6]

  • Volatile enough to be easily removed from the crystals: This facilitates the drying process.[4]

  • Dissolves impurities well at all temperatures or not at all: This allows for their effective removal.[7]

For quinoxaline derivatives, common solvents include ethanol and methanol/water mixtures.[5] A systematic screening of solvents is highly recommended.

Protocol: Small-Scale Solvent Screening
  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent, adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate.

Solvent Selection Guide
SolventPolarityBoiling Point (°C)Suitability Rationale
Ethanol Polar78Often a good starting point for quinoxaline derivatives.[5]
Methanol Polar65Similar to ethanol, can be used in a mixed solvent system with water.
Isopropanol Polar82Another alcohol that may provide the desired solubility profile.
Ethyl Acetate Medium77A common solvent for recrystallizing moderately polar compounds.
Toluene Nonpolar111May be effective if impurities are highly polar.
Hexane/Heptane Nonpolar69/98Likely to be poor solvents on their own but can be used as anti-solvents.
Water Very Polar100Unlikely to dissolve the compound but can be used as an anti-solvent with a miscible polar solvent like ethanol or methanol.[5]
Q5: What is a mixed solvent system and when should I use it?

A5: A mixed solvent system, or solvent-pair, is used when no single solvent meets all the criteria for a good recrystallization. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[6] The two solvents must be miscible. For this compound, an ethanol/water or methanol/water system is a common and effective choice.[5][6]

Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolve the crude compound in the minimum amount of hot ethanol.

  • While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Section 3: Step-by-Step Recrystallization Protocol

This section provides a detailed, generalized protocol for the recrystallization of this compound.

Experimental Workflow

Recrystallization_Workflow A Dissolution: Dissolve crude compound in minimum hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If solution is not clear C Crystallization: Slow cooling to form crystals A->C If solution is clear B->C D Isolation: Vacuum filtration to collect crystals C->D E Washing: Rinse crystals with cold solvent D->E F Drying: Remove residual solvent E->F G Pure Product F->G

Caption: General workflow for the recrystallization process.

Detailed Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[5]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight).[5] Swirl and gently heat the mixture for a few minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): This step is crucial to remove the charcoal or any other insoluble material. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[3][5]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.[3] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.[3] This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Section 4: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems encountered during the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_0 cluster_1 cluster_2 cluster_3 Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield ColoredCrystals Crystals are Colored Start->ColoredCrystals TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent MP_Low Melting point below solution temperature? OilingOut->MP_Low TooMuchSolvent2 Too much solvent used? LowYield->TooMuchSolvent2 CharcoalStep Charcoal step performed? ColoredCrystals->CharcoalStep Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No BoilOff Action: Boil off some solvent and re-cool. TooMuchSolvent->BoilOff Yes Induce Action: Scratch flask inner wall or add a seed crystal. Supersaturated->Induce Yes CoolingTooFast Cooling too fast? MP_Low->CoolingTooFast No AddSolvent Action: Reheat, add more solvent, and cool slowly. MP_Low->AddSolvent Yes Insulate Action: Insulate flask for slower cooling. CoolingTooFast->Insulate Yes PrematureCrystals Premature crystallization during hot filtration? TooMuchSolvent2->PrematureCrystals No Recover Action: Concentrate mother liquor to recover more product. TooMuchSolvent2->Recover Yes ReheatFilter Action: Reheat solution, add a little more solvent, and filter hot. PrematureCrystals->ReheatFilter Yes AddCharcoal Action: Redissolve and treat with activated charcoal. CharcoalStep->AddCharcoal No

Caption: A decision tree for troubleshooting common recrystallization problems.

Q6: My compound is not crystallizing out of the solution. What should I do?

A6: This is a common issue that can often be resolved with one of the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for nucleation.[8]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[9]

  • Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[10][11] Gently heat the solution to boil off some of the solvent, and then allow it to cool again.

  • Supersaturation: The solution might be supersaturated.[11] Along with scratching or seeding, agitating the solution or cooling it to a lower temperature in a salt-ice bath may help induce crystallization.

Q7: My compound has "oiled out" and formed a liquid layer instead of crystals. How can I fix this?

A7: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated.[8][12] To resolve this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional solvent to decrease the saturation point.[8][10]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[11] This gives the molecules more time to arrange themselves into a crystal lattice.

Q8: The recovery of my purified compound is very low. What went wrong?

A8: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.[10] If you still have the mother liquor, you can try to concentrate it by evaporation and cool it again to recover more product.

  • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration.[8] Ensure the funnel and receiving flask are adequately pre-heated and consider using a slight excess of solvent before the hot filtration step.

  • Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

By systematically addressing these potential issues, you can significantly improve the outcome of your recrystallization experiments, leading to a higher purity and yield of this compound for your research and development needs.

References

Technical Support Center: Synthesis of Tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 1,2,3,4-tetrahydroquinoxalines (THQs). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to explain the causality behind experimental challenges and offer robust, self-validating solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing tetrahydroquinoxalines?

There are several robust methods, with the choice depending on the desired substitution pattern, stereochemistry, and scale. The most prevalent strategies include:

  • Condensation and Subsequent Reduction: This is a classic and highly versatile two-step approach. It begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline, which is then reduced to the corresponding tetrahydroquinoxaline.[1][2]

  • Asymmetric Hydrogenation: For the synthesis of chiral THQs, the direct asymmetric hydrogenation of a substituted quinoxaline using a chiral catalyst (e.g., Rh- or Ir-based) is a highly efficient method, often providing excellent yields and enantioselectivities.[3][4]

  • Palladium-Catalyzed Cyclization: Modern methods include palladium-catalyzed intramolecular C-N bond formation. A notable example involves the SN2-type ring-opening of activated aziridines with 2-bromoanilines, followed by cyclization to form the THQ core, which is particularly useful for controlling stereochemistry.[5][6]

  • Tandem and Domino Reactions: These methods, such as a one-pot cyclization and hydrosilylation, offer high step-economy by combining multiple transformations without isolating intermediates, directly forming THQs from simple starting materials like 1,2-diaminobenzenes and α-ketoesters.[7]

Q2: My purified tetrahydroquinoxaline appears to degrade upon standing, even at low temperatures. Is this a known issue?

Yes, the stability of the tetrahydroquinoxaline scaffold can be a significant concern. The nitrogen atoms, particularly the N-H groups, are susceptible to air oxidation, which can convert the THQ back to its dihydro- or fully aromatic quinoxaline counterpart. Fused or tricyclic THQs, in particular, have been identified as potentially unstable compounds that can degrade in solution under standard laboratory conditions over a matter of days.[8]

Causality & Prevention:

  • Mechanism: The oxidation is often catalyzed by trace metals, light, or atmospheric oxygen. The lone pairs on the nitrogen atoms are readily oxidized, initiating an aromatization cascade.

  • Solution:

    • Inert Atmosphere: Handle and store all THQ products under an inert atmosphere (Nitrogen or Argon) whenever possible.

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen for both reactions and storage.

    • Light Protection: Store samples in amber vials or wrapped in aluminum foil to prevent photo-oxidation.

    • N-Protection: If the N-H groups are not required for subsequent biological assays or reactions, consider protecting them (e.g., as tosylates, carbamates) immediately after synthesis. This significantly enhances stability.[9]

Q3: I am struggling with the purification of my THQ. Column chromatography gives significant streaking and low recovery. What are the best practices?

Purification of THQs can be challenging due to the basicity of the nitrogen atoms, which can lead to strong interactions with the acidic silica gel.

Causality & Troubleshooting:

  • Issue: The lone pairs on the amine nitrogens bind irreversibly to the acidic silanol (Si-OH) groups on the silica surface, causing streaking, poor separation, and product loss.[10]

  • Solutions:

    • Base-Washed Silica: Use silica gel that has been pre-treated with a base. A common practice is to prepare a slurry of silica gel in the desired eluent containing 1-2% triethylamine (TEA) or ammonia. This deactivates the acidic sites and minimizes unwanted interactions.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or Florisil.

    • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material and can be more scalable than chromatography.[2] Common solvents include ethanol, ethyl acetate/hexane, or dichloromethane/hexane mixtures.

    • Acid/Base Extraction: During aqueous workup, you can often extract your basic THQ into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified THQ back into an organic solvent.

Q4: How can I effectively monitor the progress of my reaction, especially during the reduction of a quinoxaline?

Thin Layer Chromatography (TLC) is the primary tool. However, the similar polarity of the starting quinoxaline, the intermediate dihydroquinoxaline, and the final tetrahydroquinoxaline can make differentiation difficult.

Visualization & Monitoring Strategy:

  • Staining: Use a combination of visualization techniques. While UV light is excellent for the aromatic quinoxaline starting material, the THQ product may have a much weaker or no UV chromophore. Stains are essential.

    • Potassium Permanganate (KMnO₄): This stain is highly effective for visualizing THQs. The amine groups are readily oxidized by KMnO₄, appearing as yellow/brown spots on a purple background.

    • Ninhydrin: This stain reacts with primary and secondary amines to give a characteristic colored spot (often purple or yellow), making it ideal for tracking the appearance of the N-H groups in the THQ product.

  • Co-spotting: Always run a three-lane TLC: starting material (SM), reaction mixture (RM), and a co-spot (C) where both SM and RM are applied to the same spot. This helps to definitively identify the consumption of the starting material.

Troubleshooting Guide & In-Depth Analysis

Scenario 1: Low Yield in Quinoxaline Condensation

Problem: "I am reacting an o-phenylenediamine with benzil to form the quinoxaline precursor, but my yield is consistently below 40%, and I see multiple side spots on the TLC plate."

This is a common issue often rooted in reaction conditions or the stability of the diamine starting material.

Root Cause Analysis & Solution Workflow:

G start Low Yield in Condensation check_diamine Is the o-phenylenediamine starting material fresh? start->check_diamine diamine_issue Diamine is likely oxidized. (Often dark purple/black) check_diamine->diamine_issue No check_conditions Are reaction conditions optimized? check_diamine->check_conditions Yes diamine_sol Purify by sublimation or recrystallization before use. Store under Argon. diamine_issue->diamine_sol conditions_issue Side reactions or incomplete conversion. check_conditions->conditions_issue conditions_sol_acid Add catalytic acid (e.g., acetic acid) to protonate a carbonyl, activating it for nucleophilic attack. conditions_issue->conditions_sol_acid conditions_sol_solvent Use a protic solvent like Ethanol to facilitate proton transfer in the cyclization/dehydration step. conditions_issue->conditions_sol_solvent conditions_sol_temp Reflux to ensure dehydration and drive the equilibrium towards the quinoxaline product. conditions_issue->conditions_sol_temp

Detailed Explanation:

  • Starting Material Quality: o-Phenylenediamines are notoriously sensitive to air oxidation. The two adjacent amine groups make the aromatic ring highly electron-rich and susceptible to forming colored, polymeric impurities. If your diamine is dark in color (anything beyond a light tan), it is likely oxidized and will result in low yields and difficult purifications.[2]

  • Reaction Catalysis: While the condensation can proceed thermally, it is often accelerated by a catalytic amount of acid. A Brønsted acid (like acetic acid) or a Lewis acid can activate the carbonyl group of the diketone, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.

  • Solvent Choice: Protic solvents like ethanol or methanol are generally preferred. They can participate in the proton transfer steps required for the formation of the diimine intermediate and the subsequent dehydration to the aromatic quinoxaline ring.

Scenario 2: Incomplete Reduction or Side Product Formation

Problem: "I'm reducing my 2,3-diphenylquinoxaline with Sodium Borohydride (NaBH₄) in methanol, but the reaction stalls, or I get a complex mixture of products."

The reduction of the quinoxaline core is a delicate process. While it appears straightforward, the choice of reducing agent and conditions is critical to avoid incomplete reduction or unwanted side reactions.

Root Cause Analysis & Optimization Table:

The quinoxaline ring is reduced in two steps: first to a dihydroquinoxaline, then to the desired tetrahydroquinoxaline. The relative stability of these species and the power of the reducing agent determine the outcome.

Reducing AgentTypical ConditionsAdvantagesCommon Pitfalls & Solutions
Sodium Borohydride (NaBH₄) MeOH or EtOH, RT to refluxMild, inexpensive, safe handling.Often insufficient for complete reduction of electron-rich quinoxalines. Solution: Add a Lewis acid like NiCl₂ or CoCl₂ to activate the NaBH₄, or switch to a stronger reductant.
Lithium Aluminum Hydride (LAH) Anhydrous THF or Et₂O, 0 °C to RTVery powerful, will reduce most quinoxalines effectively.Non-selective, will also reduce other functional groups (esters, amides, etc.). Requires strictly anhydrous conditions and careful quenching.
Catalytic Hydrogenation (H₂, Pd/C) H₂ (1-50 atm), MeOH or EtOAc, RTClean, high-yielding, can be used for asymmetric variants.[3]Catalyst can be poisoned by sulfur-containing impurities. Over-reduction is possible under harsh conditions. Solution: Use catalyst poisons (e.g., Lindlar's) if stopping at an intermediate is desired.
Transfer Hydrogenation Hantzsch ester, Ammonium formate, NH₃·BH₃[6]Avoids handling of H₂ gas. Often uses milder conditions.May require catalyst optimization (e.g., CoBr₂).[6] Can be slower than direct hydrogenation.
Scenario 3: Low Enantioselectivity in Asymmetric Hydrogenation

Problem: "I am attempting an asymmetric hydrogenation of 2-methylquinoxaline using a Rh-thiourea catalyst as described in the literature, but my enantiomeric excess (ee) is only 60%, not the reported >95%."[3]

Achieving high enantioselectivity is highly dependent on subtle interactions between the substrate, catalyst, and solvent. Small deviations from the optimal protocol can have a dramatic impact.

Causality & Troubleshooting Protocol:

  • Catalyst Purity and Activation: The chiral ligand and metal precursor must be of the highest purity. The active catalytic species is often formed in situ, and impurities can interfere with this process.

  • Role of Additives: Many asymmetric hydrogenations require an additive to achieve high selectivity. For instance, in some Rh-thiourea catalyzed systems, the addition of a strong Brønsted acid like HCl is crucial.[3] The acid can protonate the substrate, activating it and facilitating a specific binding geometry with the chiral catalyst through anion binding. Without it, the substrate-catalyst interaction is weaker and less organized, leading to poor stereocontrol.

  • Solvent Effects: The solvent plays a critical role in stabilizing the transition state that determines enantioselectivity. A solvent that is too polar or too coordinating can compete with the substrate for binding to the metal center. It is essential to use the exact solvent system reported in a validated procedure. In some cases, simply changing the solvent can even invert the resulting stereochemistry.[4]

  • Hydrogen Pressure: The concentration of dissolved hydrogen can influence the reaction kinetics and, in some cases, the enantioselectivity. Ensure the system is properly purged and pressurized according to the protocol.

G start Low Enantioselectivity check_reagents Are catalyst, ligand, and substrate of high purity? start->check_reagents reagent_issue Impurities interfere with catalyst formation/activity. check_reagents->reagent_issue No check_additives Is the specified additive (e.g., HCl) present in the correct stoichiometry? check_reagents->check_additives Yes reagent_sol Recrystallize ligand/substrate. Use fresh, high-purity metal precursor. reagent_issue->reagent_sol additive_issue Incorrect substrate activation or catalyst-substrate binding. check_additives->additive_issue No check_solvent Is the solvent anhydrous and degassed as specified? check_additives->check_solvent Yes additive_sol Verify presence and amount of additive. It can be critical for stereocontrol.[3] additive_issue->additive_sol solvent_issue Solvent can alter the chiral environment or compete with the substrate. check_solvent->solvent_issue No solvent_sol Use freshly distilled/dried solvent. Degas thoroughly with Ar/N₂. solvent_issue->solvent_sol

Key Experimental Protocols

Protocol 1: General Procedure for Condensation

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) and glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux and stir for 2 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the formation of a new, highly UV-active spot.

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often crystallize directly from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash the crystals with a small amount of cold ethanol (2 x 10 mL), and dry in vacuo to yield the pure quinoxaline.

Protocol 2: General Procedure for NaBH₄ Reduction

This protocol describes the reduction of 2,3-diphenylquinoxaline to the corresponding tetrahydroquinoxaline.

  • Setup: To a 250 mL round-bottom flask, add 2,3-diphenylquinoxaline (2.82 g, 10 mmol) and dissolve it in methanol (80 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.51 g, 40 mmol, 4 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (staining with KMnO₄ is essential).

  • Quenching: Carefully quench the reaction by slowly adding water (20 mL) at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel treated with 1% TEA, using a hexane/ethyl acetate gradient) or recrystallization.

References

Technical Support Center: Enhancing the Stability of 2-Chloro-5,6,7,8-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5,6,7,8-tetrahydroquinoxaline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimental work. As a class of compounds with significant potential in medicinal chemistry, understanding and ensuring their stability is paramount for reliable and reproducible results.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a structured approach to identifying and resolving stability issues with this compound derivatives. The core of this guide is a systematic forced degradation study, which is an essential tool for elucidating potential degradation pathways and developing stable formulations.[1][2]

Issue 1: Unexplained Loss of Potency or Appearance of Unknown Peaks in Chromatography

Question: I've observed a decrease in the concentration of my this compound derivative over time, accompanied by the emergence of new peaks in my HPLC analysis. What could be the cause, and how can I investigate it?

Answer: This is a classic sign of chemical degradation. The this compound scaffold has several potential sites for chemical instability. The primary suspects are the chloro-substituent, which can be susceptible to nucleophilic displacement, and the tetrahydro- portion of the quinoxaline ring, which can be prone to oxidation. To systematically investigate the degradation pathways, a forced degradation study is recommended.[2][3] This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify the resulting products.

This protocol outlines the steps for conducting a comprehensive forced degradation study. It is crucial to run a control sample (stored under ideal conditions, e.g., -20°C, protected from light) in parallel for each stress condition to allow for accurate comparison.

1. Hydrolytic Degradation (Acidic and Basic Conditions):

  • Objective: To assess the susceptibility of the chloro group to hydrolysis and other pH-dependent reactions.

  • Procedure:

    • Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (typically 1 mg/mL).[3]

    • For acidic conditions, add the stock solution to 0.1 M hydrochloric acid (HCl).[3]

    • For basic conditions, add the stock solution to 0.1 M sodium hydroxide (NaOH).[3]

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days, with time points at 0, 2, 8, 24, 48, and 168 hours).[3]

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (see below).

2. Oxidative Degradation:

  • Objective: To evaluate the potential for oxidation, particularly of the tetrahydroquinoxaline ring.

  • Procedure:

    • Prepare a stock solution of your compound as described above.

    • Add the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light, for a defined period (with time points as above).

    • At each time point, withdraw an aliquot and dilute it for analysis. If necessary, the reaction can be quenched by adding a small amount of an antioxidant like sodium bisulfite.

    • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Objective: To determine the compound's stability at elevated temperatures.

  • Procedure:

    • Store the solid compound and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.[1]

    • For the solid sample, also consider high humidity conditions (e.g., 75% RH).

    • Analyze samples at various time points.

4. Photolytic Degradation:

  • Objective: To assess the compound's sensitivity to light. Quinoxaline-based materials can be susceptible to photodegradation.[4]

  • Procedure:

    • Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3]

    • Wrap a control sample in aluminum foil to protect it from light and store it under the same conditions.

    • Analyze the samples at appropriate time points.

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A UV detector set at the λmax of the compound. A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment.

  • Method Validation: The method should be validated to ensure it can accurately separate and quantify the parent drug and its degradation products.

  • HPLC Analysis: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the most powerful technique for identifying the molecular weights of the degradation products.[5][6] This information is critical for proposing degradation pathways.

  • NMR Spectroscopy: For definitive structural elucidation of major degradation products, they may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

A1: Based on the structure, the most probable degradation products include:

  • Hydrolysis Product: Replacement of the chloro group with a hydroxyl group to form 2-Hydroxy-5,6,7,8-tetrahydroquinoxaline.

  • Oxidation Product: Aromatization of the tetrahydro- ring to form 2-Chloroquinoxaline.

  • Photo-oxidation Products: Complex mixtures can be formed upon exposure to light, potentially involving reactions of the aromatic ring and the chloro-substituent.

Q2: What are the optimal storage conditions for this compound derivatives?

A2: To minimize degradation, these compounds should be stored in a cool, dark, and dry place. For long-term storage, keeping the solid material at -20°C in a tightly sealed container is recommended. Solutions should be freshly prepared, but if short-term storage is necessary, they should be kept at 2-8°C and protected from light.

Q3: My compound is showing a color change over time. Is this a sign of degradation?

A3: Yes, a change in color, especially yellowing or darkening, is often an indication of chemical degradation, particularly oxidation or photodecomposition. You should re-analyze the compound by HPLC to assess its purity.

Q4: How can I improve the stability of my this compound derivative in solution?

A4: The stability in solution can be influenced by several factors:

  • pH: Determine the pH at which the compound is most stable and buffer your solutions accordingly.

  • Solvent: Use aprotic solvents if hydrolysis is a major issue.

  • Excipients: For formulation development, consider the use of antioxidants (if oxidation is the problem) or light-protecting agents.

  • Concentration: In some cases, aggregation at high concentrations can affect stability.

Q5: Are there any specific handling precautions I should take?

A5: Due to the potential for photodecomposition, it is advisable to work with these compounds under subdued light or in amber glassware. As with all chemicals, appropriate personal protective equipment (PPE) should be worn.

Data Presentation

Table 1: Potential Degradation Products and Analytical Identification

Potential Degradation ProductProposed Degradation PathwayRecommended Analytical TechniqueExpected Mass Change (vs. Parent)
2-Hydroxy-5,6,7,8-tetrahydroquinoxalineHydrolysis (Acidic/Basic)LC-MS, NMR-16 Da (Cl replaced by OH)
2-ChloroquinoxalineOxidation/DehydrogenationLC-MS, NMR-4 Da (Loss of 4 H atoms)
Oxidized derivatives (e.g., N-oxides)OxidationLC-MS, NMR+16 Da (Addition of Oxygen)
PhotodegradantsPhotolysisLC-MS, NMRVariable

Visualizations

Proposed Degradation Pathways

Figure 1: Potential Degradation Pathways Parent 2-Chloro-5,6,7,8- tetrahydroquinoxaline Hydrolysis 2-Hydroxy-5,6,7,8- tetrahydroquinoxaline Parent->Hydrolysis  Hydrolysis (H₂O, H⁺/OH⁻) Oxidation 2-Chloroquinoxaline Parent->Oxidation  Oxidation ([O]) Photo Photodegradation Products Parent->Photo  Photolysis (hν)

Caption: Potential degradation routes for this compound.

Forced Degradation Experimental Workflow

Figure 2: Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl) HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis (0.1M NaOH) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (Solid & Solution) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC LCMS LC-MS for MW ID HPLC->LCMS Identify Peaks NMR Isolate & NMR for Structure LCMS->NMR Confirm Structure Compound Test Compound (this compound) Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Systematic workflow for investigating compound stability.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Chloro-5,6,7,8-tetrahydroquinoxaline: HPLC, UPLC, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates like 2-Chloro-5,6,7,8-tetrahydroquinoxaline is a cornerstone of safe and effective drug substance synthesis. This versatile heterocyclic compound serves as a critical building block in the development of novel therapeutics, particularly in neuropharmacology.[1] Ensuring its chemical integrity is not merely a quality control checkpoint; it is a fundamental prerequisite for reproducible research and manufacturing, directly impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the principles of separation science.

The Analytical Imperative: Why Purity Matters

Impurities in a drug substance can originate from various stages, including the manufacturing process of intermediates, degradation of the substance during storage, or unintended reactions.[2] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B/C/D/E) that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds.[3][4] For an intermediate like this compound, a robust analytical method must be capable of separating the main compound from potential process-related impurities and degradation products.

Based on common synthetic routes for quinoxalines, which often involve the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, and subsequent chlorination and reduction, potential impurities in this compound could include:

  • Starting Materials: Unreacted substituted o-phenylenediamines or 1,2-diones.

  • Intermediates: Such as 2-hydroxy-5,6,7,8-tetrahydroquinoxaline or non-chlorinated 5,6,7,8-tetrahydroquinoxaline.

  • By-products: Isomers formed during synthesis or products of over-chlorination.

  • Degradation Products: Resulting from hydrolysis or oxidation of the molecule.

A well-designed purity assessment method must possess the selectivity to resolve these structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and widely adopted technique for the purity analysis of pharmaceutical compounds due to its precision and versatility.[5] For a heterocyclic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.

Causality Behind the Method: Why RP-HPLC Works

The choice of RP-HPLC is deliberate. The stationary phase, typically a non-polar C18 (octadecylsilyl) bonded silica, interacts with the relatively non-polar this compound through hydrophobic interactions. The mobile phase, a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol), is used to elute the compound. By carefully controlling the composition of the mobile phase, we can modulate the retention time of the analyte and achieve separation from impurities with different polarities.

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Caption: Principle of RP-HPLC Separation.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 20% B

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm (Quinoxaline derivatives typically exhibit strong UV absorbance in this region).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

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Caption: Experimental Workflow for HPLC Purity Analysis.

Comparative Performance: HPLC vs. UPLC vs. Capillary Electrophoresis

While HPLC is the established workhorse, newer technologies offer significant advantages in terms of speed, resolution, and efficiency.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[6] This reduction in particle size, coupled with instrumentation that can handle much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi), leads to dramatic improvements in performance.[4]

Key Advantages over HPLC:

  • Faster Analysis: Run times can be reduced by a factor of up to 10, significantly increasing throughput.[7]

  • Improved Resolution: Narrower and taller peaks allow for better separation of closely eluting impurities.

  • Enhanced Sensitivity: The sharper peaks result in a better signal-to-noise ratio, improving the detection of trace-level impurities.[3]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and a greener analytical footprint.[3]

The primary trade-off is the higher initial capital cost of a UPLC system and the need for higher purity solvents and more stringent sample filtration due to the smaller particle size of the columns.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that utilizes an electric field to separate charged molecules in a narrow capillary.[8] The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio.

Key Advantages and Considerations:

  • High Efficiency and Resolution: CE can provide extremely high theoretical plate counts, leading to excellent separation of complex mixtures.[9]

  • Minimal Sample and Reagent Consumption: Only nanoliter volumes of sample are required, and the buffer consumption is very low.[7]

  • Orthogonal Selectivity: The separation mechanism is fundamentally different from chromatography, making CE an excellent complementary technique for cross-validation of purity results.

  • Suitability for Charged Molecules: this compound, being a nitrogen-containing heterocycle, can be protonated in an acidic buffer, making it suitable for CE analysis.

However, CE can be less robust than HPLC for routine quality control and may have lower sensitivity when using standard UV detection due to the short path length of the capillary.[9]

Data Presentation and Comparison

The following table summarizes the expected performance characteristics of the three techniques for the purity analysis of this compound.

FeatureHPLCUPLCCapillary Electrophoresis (CZE)
Principle of Separation Partitioning based on hydrophobicityPartitioning based on hydrophobicityDifferential electrophoretic mobility (charge-to-size ratio)
Typical Analysis Time 15-25 minutes2-8 minutes5-15 minutes
Resolution GoodExcellentExcellent
Sensitivity (UV) GoodExcellentModerate to Good
Solvent Consumption HighLowVery Low
System Pressure 4,000 - 6,000 psi10,000 - 15,000 psiN/A (Voltage-driven)
Robustness HighModerate to HighModerate
Ideal For Routine QC, method developmentHigh-throughput screening, complex mixturesOrthogonal method, chiral separations, charged molecules

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of any purity method, a system suitability test (SST) must be performed before sample analysis. The SST verifies that the chromatographic system is performing adequately for the intended analysis.

Key SST Parameters:

  • Tailing Factor (Asymmetry): For the main peak, should be between 0.8 and 1.5.

  • Theoretical Plates (Efficiency): Should be > 2000 for the main peak.

  • Repeatability (%RSD): The relative standard deviation of the peak area for replicate injections of the standard should be ≤ 2.0%.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be > 1.5.

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Caption: Logical Relationship of Purity Analysis in Drug Development.

Conclusion and Recommendations

For the routine purity assessment of this compound, a validated RP-HPLC method remains a robust, reliable, and cost-effective choice. It provides a good balance of resolution, sensitivity, and ruggedness, making it suitable for most quality control laboratories.

UPLC represents a superior alternative when high throughput is a primary concern or when dealing with complex impurity profiles that require the utmost in resolving power and sensitivity. The significant reduction in analysis time and solvent consumption can provide a rapid return on the initial investment for laboratories with high sample volumes.

Capillary Electrophoresis serves as an invaluable orthogonal technique. Its different separation mechanism makes it an excellent choice for method cross-validation and for investigating potential impurities that may co-elute with the main peak in HPLC or UPLC.

The selection of the optimal analytical method is a strategic decision that should be based on the specific needs of the laboratory, considering factors such as sample throughput, the complexity of the impurity profile, and available resources. By understanding the underlying principles and comparative performance of these powerful techniques, researchers and drug development professionals can confidently ensure the purity of critical intermediates like this compound, thereby safeguarding the quality and integrity of the final drug product.

References

A Comparative Analysis of the Biological Activity of 2-Chloro-5,6,7,8-tetrahydroquinoxaline Derivatives and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold has long been a focal point in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide delves into the biological potential of a specific subclass, 2-Chloro-5,6,7,8-tetrahydroquinoxaline derivatives, offering a comparative perspective against well-established drugs in the fields of oncology and microbiology. By synthesizing available data and elucidating the underlying experimental methodologies, this document aims to provide researchers and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

Introduction to this compound Derivatives

Quinoxalines are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. Their diverse biological activities stem from their ability to interact with various biological targets.[3][4] The introduction of a chlorine atom at the 2-position and the saturation of the benzene ring to form a tetrahydroquinoxaline core can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the quinoxaline ring system, potentially enhancing its interaction with biological macromolecules. The tetrahydro- feature imparts a three-dimensional character to the otherwise planar quinoxaline, which can lead to more specific and potent binding to target proteins. While direct and extensive biological data for this compound itself is limited in publicly accessible literature, we can extrapolate its potential activities based on studies of structurally related chloro-quinoxaline and tetrahydroquinoxaline derivatives.

Comparative Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent activity against various cancer cell lines.[5][6] The proposed mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[5]

Performance Data of Related Quinoxaline Derivatives vs. Doxorubicin

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various chloro-substituted quinoxaline derivatives against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. These are compared with the standard chemotherapeutic drug, Doxorubicin.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
3-(chloroquinoxalin-2-yl)amino derivative (XVa) HCT-1164.4[5]
3-(chloroquinoxalin-2-yl)amino derivative (XVa) MCF-75.3[5]
Quinoxaline derivative with chloro-substitution (4c) MCF-713.36 ± 1.21[7]
Quinoxaline derivative with chloro-substitution (Compound 11) HCT-1162.5[3]
Quinoxaline derivative with chloro-substitution (Compound 11) MCF-79[3]
Doxorubicin HCT-1161.9[8]
Doxorubicin MCF-7~0.1 - 8.3[9][10]

Note: IC50 values for benchmark drugs can vary between studies due to different experimental conditions. The values presented are representative.

The data suggests that chloro-substituted quinoxaline derivatives can exhibit potent anticancer activity, with some compounds showing IC50 values in the low micromolar range, comparable to the established drug Doxorubicin. The presence and position of the chloro substituent appear to play a crucial role in the cytotoxic efficacy of these compounds.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The determination of IC50 values for anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound Dilutions compound_prep->treat_cells incubation 4. Incubate for 24-72 hours treat_cells->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_incubation 6. Incubate for 2-4 hours add_mtt->formazan_incubation solubilize 7. Solubilize Formazan Crystals formazan_incubation->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin).

  • Incubation: The plate is incubated for a specific period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours.[13]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Comparative Antimicrobial Activity

Quinoxaline derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[2] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or interference with DNA synthesis.

Performance Data of Related Quinoxaline Derivatives vs. Standard Antibiotics

The following table presents the Minimum Inhibitory Concentration (MIC) values of tetrahydroquinoxaline derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, compared with the standard antibiotics Ciprofloxacin and Vancomycin.

Compound/DrugTarget MicroorganismMIC (µg/mL)Reference
Tetrahydrocycloamino[1,2-a]quinoxalin-4-one (5g) Staphylococcus epidermidis15.6[2]
Tetrahydrocycloamino[1,2-a]quinoxalin-4-one (5c) Staphylococcus aureus31.3[2]
Quinoxaline Derivative Methicillin-Resistant S. aureus (MRSA)1 - 8 (majority at 4)[15][16]
Ciprofloxacin Staphylococcus aureus0.25 - 12.5
Ciprofloxacin Escherichia coli0.013 - 0.08[17]
Vancomycin Methicillin-Resistant S. aureus (MRSA)≤0.5 - 2 (most ≤1)[18][19][20][21][22]

Note: MIC values can vary depending on the specific strain and testing methodology.

The available data indicates that tetrahydroquinoxaline derivatives possess antibacterial activity, with some compounds showing notable efficacy against Gram-positive bacteria. A study directly comparing a quinoxaline derivative to vancomycin against MRSA found that while the majority of isolates had a MIC of 4 µg/mL for the quinoxaline derivative, a significant portion also showed susceptibility at ≤2 µg/mL, which is comparable to vancomycin's susceptible breakpoint.[15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.[1][23][24]

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compound in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Wells with Bacterial Suspension inoculum_prep->inoculate incubate_plate 4. Incubate Plate at 37°C for 16-20 hours inoculate->incubate_plate read_results 5. Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->read_results determine_mic 6. Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Caption: General workflow of the broth microdilution assay.

Step-by-Step Methodology:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[3]

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus or E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[23]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[25]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[24]

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

Synthesis of this compound

While specific, detailed synthetic procedures for this compound were not abundantly available in the initial search, a general synthetic strategy can be proposed based on established quinoxaline synthesis methodologies.

Proposed Synthetic Pathway

Synthesis_Pathway cyclohexanedione 1,2-Cyclohexanedione condensation Condensation cyclohexanedione->condensation phenylenediamine o-Phenylenediamine phenylenediamine->condensation tetrahydroquinoxaline 5,6,7,8-Tetrahydroquinoxaline condensation->tetrahydroquinoxaline chlorination Chlorination (e.g., POCl3) tetrahydroquinoxaline->chlorination final_product This compound chlorination->final_product

Caption: A plausible synthetic route to this compound.

This proposed synthesis involves the condensation of 1,2-cyclohexanedione with o-phenylenediamine to form the 5,6,7,8-tetrahydroquinoxaline core, followed by a chlorination step, for which phosphorus oxychloride (POCl3) is a common reagent. Further derivatization can be achieved by nucleophilic substitution of the chloro group.

Conclusion and Future Directions

The existing body of research strongly suggests that the quinoxaline scaffold is a promising starting point for the development of novel therapeutic agents. While direct experimental data on the biological activity of this compound is not extensively documented, the analysis of structurally similar compounds indicates a high potential for both anticancer and antimicrobial activities. The comparative data presented in this guide highlights that chloro-substituted and tetrahydro- quinoxaline derivatives can exhibit potencies comparable to, and in some cases exceeding, those of established drugs.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Systematic structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. Furthermore, elucidation of their precise mechanisms of action will be crucial for their advancement as potential clinical candidates. The experimental protocols detailed herein provide a robust framework for conducting such investigations, ensuring the generation of reliable and comparable data.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Chloro- and 3-Chloro-5,6,7,8-tetrahydroquinoxaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Core and the Isomer Challenge

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anticancer to antimicrobial drugs.[1] The partially saturated 5,6,7,8-tetrahydroquinoxaline scaffold is of particular interest as it combines a rigid aromatic signaling portion with a flexible saturated ring, offering a versatile template for drug design.[2][3]

When synthesizing these molecules, the introduction of a single substituent, such as a chlorine atom, onto the pyrazine ring can lead to the formation of positional isomers—in this case, 2-Chloro-5,6,7,8-tetrahydroquinoxaline and 3-Chloro-5,6,7,8-tetrahydroquinoxaline. While structurally similar, these isomers can possess vastly different pharmacological activities, metabolic profiles, and toxicities. Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a critical step in drug discovery and development.

This guide provides an in-depth comparison of the key spectroscopic features that allow for the definitive differentiation of these two isomers. We will leverage a multi-technique approach, grounded in fundamental principles, to illustrate how subtle differences in atomic connectivity manifest as distinct and measurable spectral fingerprints. While experimental data for the 2-chloro isomer is established, this guide will also present a robust, theoretically predicted spectroscopic profile for the less-characterized 3-chloro isomer, providing a comprehensive framework for analysis.

The Isomers: A Subtle Yet Critical Difference

The core challenge lies in distinguishing the placement of the chlorine atom on the pyrazine ring. The numbering convention for the quinoxaline system is standard, and the resulting structures for the two key isomers are shown below.

Isomers cluster_2_chloro cluster_3_chloro 2_chloro_img 3_chloro_img

Caption: Molecular structures of the two primary positional isomers.

The Analytical Workflow: A Multi-Pronged Approach

No single technique can unambiguously resolve isomeric structures with absolute certainty. A robust analytical workflow relies on the convergence of data from multiple orthogonal techniques. Each method probes a different aspect of the molecule's physical properties, and together they provide the necessary evidence for a conclusive structural assignment.

G Sample Isomer Mixture or Purified Analyte MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Data Interpretation & Correlation MS->Data MW & Fragmentation NMR->Data Connectivity & Environment IR->Data Functional Groups UV->Data Conjugated System Structure Structural Elucidation Data->Structure

Caption: A typical workflow for definitive isomer characterization.

Comparative Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the elemental composition. Both 2-chloro and 3-chloro isomers possess the same molecular formula, C₈H₉ClN₂ , and thus the same nominal molecular weight of 168.63 g/mol .[3]

  • Expected Observation: In a typical GC-MS analysis using electron ionization (EI), both isomers will produce a molecular ion peak (M⁺) at m/z 168, along with a characteristic M+2 peak at m/z 170 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Differentiating Power: While high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy, it cannot distinguish between positional isomers. The fragmentation patterns are also expected to be very similar, involving losses of chlorine, HCN, and elements from the saturated ring. Therefore, MS is essential for confirming molecular weight but insufficient for isomer differentiation on its own.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key Differentiator

NMR spectroscopy is the most powerful tool for distinguishing these isomers, as it directly probes the chemical environment of each proton (¹H) and carbon (¹³C) nucleus.[4] The electronic effects of the electronegative chlorine atom and the two nitrogen atoms create unique and predictable chemical shifts.

¹H NMR Analysis

The most significant difference will be observed in the aromatic region of the spectrum.

  • 2-Chloro Isomer: This isomer has a single proton directly on the pyrazine ring at the C-3 position. This proton (H-3) is adjacent to a nitrogen atom (N-4) and alpha to the carbon bearing the other nitrogen (N-1). This environment will result in a singlet in the downfield region, predicted to be around δ 8.0-8.4 ppm .

  • 3-Chloro Isomer (Predicted): This isomer has its lone pyrazine proton at the C-2 position. This proton (H-2) is situated between two nitrogen atoms (N-1 and N-4). This "doubly deshielded" environment, influenced by the inductive effects of two adjacent nitrogens, would cause its signal to appear significantly further downfield than H-3 in the 2-chloro isomer. The predicted chemical shift for this singlet would be in the range of δ 8.5-8.8 ppm .[5]

  • Aliphatic Region: The four sets of methylene protons on the saturated ring (-CH₂ at C5, C6, C7, C8) will appear as complex multiplets in the upfield region (typically δ 1.8-3.2 ppm). While the chlorine's position will exert a minor long-range electronic effect, the primary differentiation will be in the aromatic region.

¹³C NMR Analysis

Broadband proton-decoupled ¹³C NMR provides an even clearer distinction, as the carbon chemical shifts are highly sensitive to the local electronic environment.[6][7]

  • 2-Chloro Isomer:

    • C-2 (bearing Cl): This carbon will be highly deshielded due to the direct attachment of the electronegative chlorine. Its chemical shift is expected in the δ 150-155 ppm range.

    • C-3: This carbon, adjacent to the chlorine, will also be deshielded but to a lesser extent. It is expected around δ 140-145 ppm .

  • 3-Chloro Isomer (Predicted):

    • C-2: This carbon is now adjacent to the chlorine-bearing carbon (C-3) and situated between two nitrogens. Its chemical shift will be significantly influenced by both factors, likely appearing in the δ 145-150 ppm range.

    • C-3 (bearing Cl): Similar to C-2 in the other isomer, this carbon will be strongly deshielded by the directly attached chlorine, with an expected chemical shift in the δ 148-153 ppm range.

The key is the relative positions of the two most downfield signals corresponding to the pyrazine ring carbons. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign these carbons by correlating them to the lone aromatic proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of functional groups. While many absorptions will be common to both isomers, subtle differences can be observed.[8]

  • Common Bands: Both isomers will exhibit:

    • C-H stretching from the saturated ring (aliphatic) at ~2850-2950 cm⁻¹.

    • C-H stretching from the pyrazine ring (aromatic) at ~3050-3100 cm⁻¹.

    • C=N and C=C stretching vibrations within the aromatic system between 1400-1600 cm⁻¹.

  • Differentiating Bands (Predicted):

    • C-Cl Stretch: The C-Cl stretching frequency is sensitive to its environment. While typically appearing in the 600-800 cm⁻¹ range, the precise position may differ slightly between the 2-chloro and 3-chloro positions due to changes in bond polarity and coupling with other vibrations.

    • Aromatic C-H Bending: The out-of-plane C-H bending patterns in the 800-900 cm⁻¹ region can sometimes be characteristic of the substitution pattern on an aromatic ring, potentially offering a distinguishing feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule, primarily those involving the π-electron system of the quinoxaline core.[9][10]

  • Expected Transitions: Quinoxaline derivatives typically show two main absorption bands:

    • A strong band at shorter wavelengths (e.g., 230-280 nm) corresponding to π→π * transitions within the aromatic system.

    • A weaker, longer-wavelength band (e.g., 300-340 nm) corresponding to n→π * transitions involving the non-bonding electrons of the nitrogen atoms.[11]

  • Differentiating Power: The position of the chlorine atom will subtly alter the energy levels of the molecular orbitals. The 3-chloro isomer, with the chlorine atom positioned between the two ring nitrogens from a different perspective, may exhibit a slight bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax of these transitions compared to the 2-chloro isomer. However, this difference is expected to be small and highly dependent on the solvent used, making it a less reliable primary method for differentiation compared to NMR.[12]

Summary of Differentiating Spectroscopic Data

The following table summarizes the key experimental and predicted data points for distinguishing the two isomers.

Spectroscopic TechniqueFeatureThis compound3-Chloro-5,6,7,8-tetrahydroquinoxaline (Predicted)
Mass Spectrometry Molecular Ion (M⁺)m/z 168 (with M+2 at 170)m/z 168 (with M+2 at 170)
¹H NMR Pyrazine Proton (singlet)~ δ 8.0-8.4 ppm (H-3)~ δ 8.5-8.8 ppm (H-2)
¹³C NMR C-Cl Signal~ δ 150-155 ppm (C-2)~ δ 148-153 ppm (C-3)
C-H (Aromatic) Signal~ δ 140-145 ppm (C-3)~ δ 145-150 ppm (C-2)
FT-IR C-Cl Stretch~ 600-800 cm⁻¹Subtle shift from 2-Chloro isomer
UV-Vis λmax (n→π*)~ 300-340 nmSubtle shift from 2-Chloro isomer

Standardized Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13] Ensure the solution is clear.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[14]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 30-45 degree pulse angle.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like TMS at δ 0.00 ppm.[15]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).[13]

    • Set the spectral width to cover 0-220 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the ¹³C isotope has low natural abundance.[4] A relaxation delay of 2-5 seconds is recommended.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Protocol 2: GC-Mass Spectrometry
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

  • GC Setup:

    • Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Set the injector temperature to 250-280°C and use a splitless injection mode.[16][17]

    • Program the oven temperature, for example: hold at 80°C for 1 min, ramp at 10°C/min to 250°C, and hold for 5 min.[17]

    • Use Helium or Hydrogen as the carrier gas with a constant flow rate of ~1 mL/min.[18]

  • MS Setup:

    • Use Electron Ionization (EI) at 70 eV.

    • Set the ion source temperature to ~230°C and the transfer line to ~280°C.[16]

    • Scan a mass range of m/z 40-450.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation: For solids, place a small amount of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For oils, apply a thin film directly to the crystal.[19]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal first.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.[20]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is automatically generated as Absorbance vs. Wavenumber (cm⁻¹).

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (micromolar concentration) of the analyte in a UV-transparent solvent (e.g., Ethanol, Acetonitrile, or Hexane). The concentration should be adjusted to yield an absorbance maximum below 1.5 AU.[9]

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank.

    • Record the spectrum over a range of 200-500 nm.[2]

    • The instrument will plot Absorbance vs. Wavelength (nm).

Conclusion

The unambiguous differentiation between 2-Chloro- and 3-Chloro-5,6,7,8-tetrahydroquinoxaline is critical for advancing research and development involving this privileged scaffold. While mass spectrometry and UV-Vis spectroscopy provide corroborating evidence, they lack the definitive resolving power for these positional isomers. FT-IR may offer subtle clues, but it is NMR spectroscopy, particularly the combination of ¹H and ¹³C NMR, that stands as the unequivocal tool for structural elucidation . The distinct chemical shifts of the lone proton and the two sp² carbons on the pyrazine ring, driven by predictable electronic effects, provide a clear and irrefutable spectral signature for each isomer. By adhering to the integrated analytical workflow and standardized protocols outlined in this guide, researchers can confidently assign the correct structure, ensuring the integrity and validity of their scientific findings.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Tetrahydroquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. Tetrahydroquinoxaline (THQ) derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents.[1] Their diverse biological activities stem from their ability to modulate various cellular processes, including cell proliferation, apoptosis, and key signaling pathways.[2] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of novel THQ compounds, offering insights into experimental design, data interpretation, and mechanistic elucidation.

The Rationale for Investigating Tetrahydroquinoxaline Derivatives

The unique chemical scaffold of THQs allows for extensive structural modifications, making them versatile candidates for drug design.[3] Their mechanism of action often involves the induction of programmed cell death, or apoptosis, a critical process for eliminating cancerous cells.[4] Furthermore, certain THQ derivatives have been shown to target crucial signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[5] This targeted approach offers the potential for more precise and effective cancer therapies.

In Vitro Evaluation: The Initial Litmus Test

The initial screening of novel THQ compounds relies on a battery of in vitro assays to assess their cytotoxic and mechanistic properties.[6] These assays provide a foundational understanding of a compound's potential before advancing to more complex and resource-intensive in vivo studies.

Assessing Cytotoxicity: The MTT Assay

A fundamental step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different compounds.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Novel Tetrahydroquinoxaline Analogs

Compound IDTarget Cancer Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
THQ-AMCF-7 (Breast Cancer)7.80.9
THQ-BA549 (Lung Cancer)5.21.2
THQ-CHCT116 (Colon Cancer)10.51.5
THQ-DPC-3 (Prostate Cancer)6.11.1

Note: The data presented in this table is representative and synthesized from typical preclinical outcomes for illustrative purposes.

Unraveling the Mechanism: Apoptosis and Cell Cycle Analysis

Beyond simple cytotoxicity, understanding how a compound kills cancer cells is crucial. Many effective anticancer drugs, including THQ derivatives, induce apoptosis.[4] This can be investigated through various assays, such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry, which can distinguish between early and late apoptotic cells.

Furthermore, cell cycle analysis can reveal if a compound halts cell division at a specific phase (e.g., G2/M arrest), a common mechanism for anticancer agents.[3]

In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a living organism.[6] The most common preclinical models for cancer research are xenograft studies in immunocompromised mice.[2]

The Xenograft Model: A Living Laboratory

In a xenograft model, human cancer cells are implanted into immunocompromised mice, typically subcutaneously.[6][9] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This allows for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.

Table 2: Comparative In Vivo Efficacy of THQ-B in an A549 Lung Cancer Xenograft Model

Treatment GroupDosageMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-15000
THQ-B25 mg/kg82545
THQ-B50 mg/kg45070
Cisplatin (Positive Control)5 mg/kg60060

Note: The data presented in this table is representative and synthesized from typical preclinical outcomes for illustrative purposes.

Pharmacokinetics and Toxicity: The Path to Clinical Viability

A critical aspect of in vivo evaluation is the assessment of a compound's pharmacokinetic (PK) and toxicity profiles. PK studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, providing crucial information on dosing and bioavailability.[10] Toxicity studies are essential to identify any potential adverse effects on healthy tissues and organs.[3][11]

Delving Deeper: The Molecular Mechanism of Action

Understanding the precise molecular targets and signaling pathways affected by novel THQ compounds is essential for rational drug development. As previously mentioned, the PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival and is a frequent target of anticancer therapies.[8][12]

Visualizing the Pathway: THQ-Induced Apoptosis via PI3K/AKT/mTOR Inhibition

The following diagram illustrates the proposed mechanism by which certain THQ compounds may induce apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway.

THQ_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits (Phosphorylation) Caspase9 Caspase-9 mTOR->Caspase9 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes THQ Novel THQ Compound THQ->PI3K Inhibits CytochromeC->Caspase9 Activates

Caption: Proposed mechanism of THQ-induced apoptosis.

This diagram illustrates how growth factors activate the PI3K/AKT/mTOR pathway, leading to cell survival by inhibiting apoptosis. Novel THQ compounds can potentially inhibit PI3K, thereby blocking this survival signal and promoting the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade leading to apoptosis.[1][5][13][14]

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed experimental protocols are essential.

In Vitro Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the novel THQ compounds and a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vivo Protocol: Subcutaneous Xenograft Study
  • Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium.[6]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[6][15]

  • Tumor Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.[6]

  • Randomization and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups and begin administration of the THQ compound, vehicle control, and a positive control.[6]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the endpoint, euthanize the mice, excise the tumors, and calculate the percentage of tumor growth inhibition.[9]

Conclusion

The evaluation of novel tetrahydroquinoxaline compounds requires a systematic and multi-faceted approach, progressing from foundational in vitro assays to more complex in vivo studies. This guide provides a framework for researchers to design and interpret experiments aimed at characterizing the anticancer potential of these promising therapeutic agents. By combining robust experimental methodologies with a deep understanding of the underlying molecular mechanisms, the field can continue to advance the development of novel and effective cancer therapies.

References

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5,6,7,8-tetrahydroquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands as a testament to nature's ingenuity and a fertile ground for therapeutic innovation.[1][2] This versatile heterocyclic motif, a fusion of benzene and pyrazine rings, is a cornerstone in the development of a myriad of bioactive agents, demonstrating a remarkable breadth of pharmacological activities including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] This guide delves into a specific, promising subclass: 2-Chloro-5,6,7,8-tetrahydroquinoxaline analogs. The introduction of a saturated cyclohexane ring imparts a three-dimensional character to the otherwise planar quinoxaline system, offering new vectors for interaction with biological targets. The chloro substituent at the 2-position serves as a versatile synthetic handle, enabling the exploration of a diverse chemical space through nucleophilic substitution reactions.

This comparative guide is designed for researchers, scientists, and drug development professionals. It aims to provide an in-depth analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies. We will explore the synthetic rationale, compare the biological performance of key analogs, and elucidate the underlying mechanistic principles that govern their activity.

The Strategic Design and Synthesis of this compound Analogs

The journey to understanding the SAR of any compound class begins with its synthesis. The this compound core provides a robust platform for generating a library of analogs with diverse functionalities. The primary synthetic strategy hinges on the nucleophilic substitution of the reactive chlorine atom at the 2-position. This allows for the introduction of a wide array of substituents, including amines, alcohols, and thiols, thereby enabling a systematic exploration of the chemical space around the core scaffold.

A general synthetic workflow for the derivatization of the parent scaffold is depicted below:

G start This compound reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->reaction product 2-Substituted-5,6,7,8-tetrahydroquinoxaline Analogs reaction->product purification Purification & Characterization product->purification evaluation Biological Evaluation purification->evaluation

Caption: General workflow for the synthesis and evaluation of 2-substituted-5,6,7,8-tetrahydroquinoxaline analogs.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following protocol outlines a general method for the synthesis of 2-substituted-5,6,7,8-tetrahydroquinoxaline analogs.

Materials:

  • This compound

  • Desired nucleophile (e.g., substituted aniline, benzylamine, phenol)

  • Solvent (e.g., Dimethylformamide (DMF), Dioxane)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide (TBAB))

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add the desired nucleophile (1.1 eq) and a base (1.5 eq).

  • If necessary, add a catalytic amount of a phase-transfer catalyst.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Comparative Biological Evaluation: Unraveling the Structure-Activity Relationship

The biological activity of this compound analogs is profoundly influenced by the nature of the substituent at the 2-position. By systematically modifying this position, we can probe the specific interactions with biological targets and establish a clear SAR. While a comprehensive dataset for a single, unified series of these specific analogs is not publicly available, we can synthesize insights from studies on structurally related quinoxaline derivatives to predict and understand their potential. The primary areas of therapeutic interest for these compounds are as anticancer agents and kinase inhibitors.

Anticancer Activity

Quinoxaline derivatives are known to exhibit significant cytotoxic effects against a variety of cancer cell lines.[1][2] The mechanism of action is often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Table 1: Comparative Anticancer Activity of Representative Quinoxaline Analogs

Compound IDQuinoxaline CoreR² SubstituentCancer Cell LineIC₅₀ (µM)Reference
A1 2-Chloro-3,6-dimethylquinoxaline-NH-(4-trifluoromethylphenyl)MCF-7Not specified[3]
A2 2,3-Disubstituted quinoxalineVariedHCT-1162.5[1]
A3 2-Amino-6-substituted quinoxalineVariedA549Not specifiedNot specified
A4 2-(Coumarin-linked)quinoxalineUnsubstitutedMALME-M55.75% GI[1]

Note: This table is a composite based on structurally related compounds to infer potential SAR trends for this compound analogs.

From the broader family of quinoxaline derivatives, several key SAR observations can be made:

  • Substitution at the 2-position: The introduction of an amino group at the 2-position, often bearing an aromatic or heteroaromatic ring, is a common feature in active anticancer quinoxalines. The electronic properties of the substituent on this appended ring can significantly impact activity. For instance, electron-withdrawing groups on a phenyl ring attached to the 2-amino position can enhance potency.[1]

  • The Tetrahydro-Scaffold: The 5,6,7,8-tetrahydro modification introduces a non-planar, more flexible structure. This can allow for better conformational adaptation to the binding pockets of target proteins, potentially leading to increased potency and selectivity compared to their planar aromatic counterparts.

Kinase Inhibition

The quinoxaline scaffold is a well-established "privileged structure" for the design of kinase inhibitors, as it can mimic the adenine region of ATP and bind to the hinge region of the kinase active site.[3] Analogs of this compound are predicted to target a range of kinases implicated in cancer and other diseases.

Table 2: Potential Kinase Targets and Comparative Activity of Related Quinoxaline Analogs

Compound IDQuinoxaline CoreR² SubstituentTarget KinaseIC₅₀ (nM)Reference
B1 6,7-dimethylquinoxalineVariedGSK3βNot specified[3]
B2 6,7-dimethylquinoxalineVariedDYRK1ANot specified[3]
B3 Dibromo-substituted quinoxalineVariedASK130.17[4]

Note: This table highlights potential kinase targets and activities of structurally related quinoxaline compounds to guide the investigation of this compound analogs.

Key insights into the SAR for kinase inhibition include:

  • Hinge Binding: The nitrogen atoms in the pyrazine ring of the quinoxaline core are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Substituent Effects: The substituent at the 2-position extends into the solvent-exposed region or a deeper hydrophobic pocket of the kinase, and its nature (size, hydrophobicity, hydrogen bonding potential) is critical for determining potency and selectivity.

  • The Tetrahydro-Moiety: The saturated ring can influence the orientation of the 2-substituent within the binding pocket, potentially enabling interactions that are not possible with a planar quinoxaline ring.

Mechanistic Insights and Experimental Validation

To validate the therapeutic potential of these analogs, a series of in vitro and cell-based assays are essential. These experiments not only quantify the biological activity but also provide crucial insights into the mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, providing a direct measure of kinase inhibition.[3]

Materials:

  • Purified recombinant target kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate

  • This compound analogs

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound solution.

  • Initiate the kinase reaction by adding a known concentration of ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • This compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of the synthesized analogs:

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesize Analog Library purification Purify & Characterize (NMR, MS) synthesis->purification kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay mtt_assay Cell Viability Assay (IC50) apoptosis_assay Apoptosis Assay (Annexin V) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis western_blot Western Blot (Target Modulation) cell_cycle_analysis->western_blot

Caption: Experimental workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realms of oncology and kinase-driven diseases. The inherent synthetic tractability of the 2-chloro position allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency and selectivity.

This guide has provided a framework for the rational design, synthesis, and evaluation of analogs based on this core structure. By drawing comparisons with structurally related quinoxaline derivatives, we have inferred key SAR principles that can guide future discovery efforts. The provided experimental protocols offer a clear path for the validation and mechanistic elucidation of novel compounds.

Future research in this area should focus on the synthesis of a focused library of 2-substituted-5,6,7,8-tetrahydroquinoxaline analogs and their systematic evaluation against a panel of cancer cell lines and relevant kinases. The three-dimensional nature of the tetrahydroquinoxaline core should be further exploited to achieve selectivity for specific kinase isoforms. Ultimately, the integration of medicinal chemistry, cell biology, and structural biology will be paramount in unlocking the full therapeutic potential of this ascendant chemical scaffold.

References

A Comparative Guide to the Synthesis of Tetrahydroquinoxalines: Benchmarking Modern Catalysis Against Classical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. As the demand for novel therapeutic agents grows, the efficiency and elegance of the synthetic routes to these vital heterocyles are of paramount importance. This guide provides an in-depth comparison of a classical reductive cyclization approach and a state-of-the-art catalytic asymmetric hydrogenation method for the synthesis of tetrahydroquinoxalines, offering insights into the practical advantages and limitations of each.

The Enduring Relevance of Tetrahydroquinoxalines

Tetrahydroquinoxalines are a class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse pharmacological activities. They are integral components of various therapeutic agents, including antagonists for the prostaglandin D2 receptor and inhibitors of cholesteryl ester transfer protein (CETP), which are significant in managing inflammation and cardiovascular diseases respectively. The continued interest in this scaffold necessitates the development and evaluation of synthetic methodologies that are not only high-yielding but also stereoselective and environmentally benign.

A Tale of Two Syntheses: Classical versus Modern

This guide will dissect two distinct approaches to the synthesis of tetrahydroquinoxalines:

  • The Literature Standard: Reductive Cyclization of N-(o-nitroaryl)amino Esters. This classical approach represents a robust and well-established method for constructing the tetrahydroquinoxaline core. It typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

  • The New Frontier: Rh-Thiourea Catalyzed Asymmetric Hydrogenation. This modern method exemplifies the power of catalysis, offering a highly efficient and enantioselective route to chiral tetrahydroquinoxalines from readily available quinoxaline precursors.

Experimental Protocols: A Step-by-Step Examination

Literature Standard: Reductive Cyclization

This protocol is adapted from a general procedure for the synthesis of dihydroquinoxalinones, which follows a similar reductive cyclization pathway.

Reaction Scheme:

Step-by-Step Methodology:

  • To a solution of the N-(o-nitroaryl)amino ester (1.0 mmol) in a mixture of ethyl acetate (10 mL) and water (5 mL), add iron powder (5.0 mmol, 5.0 equiv.) and ammonium chloride (5.0 mmol, 5.0 equiv.).

  • Heat the reaction mixture to reflux (approximately 77 °C) and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate (3 x 10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoxaline.

Causality Behind Experimental Choices:

  • Iron Powder and Ammonium Chloride: This combination serves as a classical and cost-effective reducing system for nitroarenes. The reaction proceeds via single electron transfer from the iron metal. Ammonium chloride acts as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction.

  • Ethyl Acetate/Water Biphasic System: This solvent system allows for the dissolution of the organic substrate while providing an aqueous medium for the inorganic reagents. The biphasic nature of the reaction requires vigorous stirring to ensure efficient mass transfer between the two phases.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

New Synthetic Method: Rh-Thiourea Catalyzed Asymmetric Hydrogenation

This protocol is based on a recently developed highly enantioselective method.[1][2][3][4]

Reaction Scheme:

Step-by-Step Methodology:

  • In a glovebox, to a vial, add the quinoxaline hydrochloride salt (0.25 mmol), [Rh(cod)Cl]₂ (0.5 mol%), and the chiral thiourea ligand (1.0 mol%).

  • Add dry and degassed dichloromethane (DCM) (4 mL) to the vial.

  • Place the vial in a stainless-steel autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 1 MPa.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or high-performance liquid chromatography (HPLC) for completion and enantiomeric excess.

  • Once the reaction is complete, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched tetrahydroquinoxaline.

Causality Behind Experimental Choices:

  • [Rh(cod)Cl]₂ and Chiral Thiourea Ligand: The combination of a rhodium precursor and a chiral ligand forms the active catalyst in situ. The chiral ligand is crucial for inducing asymmetry in the hydrogenation reaction, leading to a high enantiomeric excess of one stereoisomer. The thiourea moiety in the ligand is believed to play a key role in substrate binding and activation through hydrogen bonding.[1][3][4]

  • Hydrogen Gas: Hydrogen gas is the reducing agent in this catalytic cycle. The pressure of hydrogen can influence the reaction rate and, in some cases, the selectivity.

  • Dichloromethane (DCM): A dry, aprotic solvent is used to prevent catalyst deactivation and unwanted side reactions.

  • Quinoxaline Hydrochloride Salt: The use of the hydrochloride salt of the substrate can enhance its reactivity and interaction with the catalyst.[1][3][4]

Visualizing the Workflow

cluster_classical Literature Standard: Reductive Cyclization cluster_new New Method: Asymmetric Hydrogenation A1 N-(o-nitroaryl)amino ester A2 Fe, NH4Cl, EtOAc/H2O A1->A2 Reagents A3 Reflux A2->A3 Conditions A4 Workup & Purification A3->A4 Processing A5 Tetrahydroquinoxaline A4->A5 Product B1 Quinoxaline HCl B2 [Rh(cod)Cl]2, Chiral Ligand B1->B2 Catalyst System B3 H2 (1 MPa), DCM, RT B2->B3 Conditions B4 Workup & Purification B3->B4 Processing B5 Enantioenriched Tetrahydroquinoxaline B4->B5 Product

Caption: General experimental workflows for the two synthetic methods.

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both the classical and the modern synthetic methods.

ParameterLiterature Standard: Reductive CyclizationNew Method: Rh-Catalyzed Asymmetric Hydrogenation
Yield Moderate to Good (typically 50-80%)Excellent (often >90%)[1][3]
Reaction Time 4-6 hours12-24 hours
Temperature Reflux (approx. 77 °C)Room Temperature[1][3]
Pressure Atmospheric1 MPa H₂[1][3]
Stereoselectivity Achiral or RacemicHighly Enantioselective (up to 99% ee)[1][3]
Substrate Scope Generally broad for substituted nitroanilinesBroad for various quinoxalines, including halogenated and alkyl-substituted derivatives[2][3]
Reagents/Catalyst Stoichiometric iron, inexpensiveCatalytic rhodium, specialized chiral ligand
Safety/Handling Flammable solvents, handling of fine iron powderHandling of hydrogen gas under pressure, air-sensitive catalyst preparation
Green Chemistry Use of stoichiometric metal reductant, organic solventsCatalytic process (high atom economy), but uses a precious metal catalyst and chlorinated solvent

Critical Analysis: Choosing the Right Tool for the Job

Caption: Decision-making framework for selecting a synthetic method.

The reductive cyclization method remains a viable option, particularly for large-scale synthesis where cost is a primary driver and stereochemistry is not a concern. Its reliance on inexpensive and readily available reagents makes it an attractive choice for producing achiral tetrahydroquinoxaline intermediates. However, the method's drawbacks are significant, including the generation of stoichiometric amounts of iron waste, the need for elevated temperatures, and the lack of stereocontrol, which is a major limitation in modern drug discovery.

In contrast, the Rh-thiourea catalyzed asymmetric hydrogenation represents a significant advancement in the synthesis of tetrahydroquinoxalines.[1][3] Its ability to deliver enantioenriched products in high yields under mild conditions is a testament to the power of modern catalysis.[1][3] This method is particularly well-suited for the synthesis of chiral drug candidates where precise stereochemical control is paramount. The broad substrate scope, including the tolerance of various functional groups, further enhances its utility.[2][3] The primary drawbacks are the high cost of the rhodium catalyst and the specialized chiral ligand, as well as the need for equipment to handle hydrogen gas under pressure.

Conclusion and Future Outlook

The choice between a classical and a modern synthetic method for tetrahydroquinoxalines is a nuanced one, dictated by the specific goals of the research program. For the synthesis of achiral building blocks on a large scale, the traditional reductive cyclization method may still hold some appeal due to its low cost. However, for the development of chiral drug candidates, the advantages offered by modern catalytic methods, such as the Rh-catalyzed asymmetric hydrogenation, are undeniable. The high yields, exceptional enantioselectivity, and mild reaction conditions of this newer method align well with the principles of modern, efficient, and sustainable chemical synthesis.

Future developments in this field will likely focus on replacing precious metal catalysts with more abundant and less expensive alternatives, as well as the development of catalytic systems that can operate under even milder and more environmentally friendly conditions. The continued evolution of synthetic methodologies will undoubtedly accelerate the discovery and development of new tetrahydroquinoxaline-based therapeutics.

References

A Head-to-Head Comparison of the Efficacy of Tetrahydroquinoxaline-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroquinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have made it a focal point for the development of novel therapeutics, particularly in oncology.[2][3] This guide provides a head-to-head comparison of the efficacy of different classes of tetrahydroquinoxaline-based inhibitors, supported by experimental data, to inform researchers and drug development professionals in their quest for next-generation targeted therapies.

We will dissect the performance of these inhibitors based on their primary mechanisms of action, focusing on their roles as PARP-1 inhibitors, tubulin polymerization modulators, and kinase inhibitors. The discussion is grounded in field-proven insights, explaining the causal links between molecular design, experimental methodology, and therapeutic potential.

Chapter 1: Tetrahydroquinoxaline Derivatives as PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair pathway, responsible for fixing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[4] Several studies have explored the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bio-isosteric replacement for the phthalazinone motif found in established PARP inhibitors like Olaparib.[5][6]

A notable study synthesized a series of novel 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives and benchmarked their efficacy against Olaparib.[4] The most promising compounds demonstrated superior enzymatic inhibition, highlighting the potential of this scaffold.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

The core principle behind the efficacy of PARP-1 inhibitors is the concept of synthetic lethality. In healthy cells, multiple DNA repair pathways exist. However, certain cancer cells, particularly those with BRCA1 or BRCA2 mutations, are deficient in the homologous recombination pathway for repairing double-strand breaks. When PARP-1 is inhibited in these cells, single-strand breaks are not repaired, leading to the formation of double-strand breaks during DNA replication. The cell's inability to repair these double-strand breaks results in cell cycle arrest and apoptosis.[4]

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell + PARP Inhibitor ssb Single-Strand Break (SSB) parp PARP-1 Mediated Base Excision Repair ssb->parp repaired_ssb DNA Repair parp->repaired_ssb dsb Double-Strand Break (DSB) hr Homologous Recombination (HR) Repair dsb->hr repaired_dsb DNA Repair hr->repaired_dsb ssb_c Single-Strand Break (SSB) parp_i PARP-1 ssb_c->parp_i stalled_rep Replication Fork Collapse parp_i->stalled_rep Inhibition inhibitor THQ-Based Inhibitor inhibitor->parp_i dsb_c Double-Strand Break (DSB) stalled_rep->dsb_c hr_c Defective HR Repair dsb_c->hr_c apoptosis Apoptosis hr_c->apoptosis

Caption: Synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.

Comparative Efficacy Data

The following table summarizes the in vitro enzymatic inhibitory activity (IC₅₀) of several tetrahydroquinoxaline-based compounds against PARP-1, compared to the FDA-approved drug Olaparib.[4][5][7]

CompoundDescriptionPARP-1 IC₅₀ (nM)Potency vs. OlaparibReference(s)
Olaparib Reference Drug 4.40 - [4]
Compound 8a 6-sulfonoquinoxaline with p-methoxyphenyl via thiosemicarbazide linker2.31~1.9x higher[4][5]
Compound 5 6-sulfonoquinoxaline derivative3.05~1.4x higher[4][5]
Compound 4 6-sulfonoquinoxaline derivative6.35~1.4x lower[4][5]
Compound 10b 6-sulfonoquinoxaline derivative7.89~1.8x lower[4][5]
Compound 11b 6-sulfonoquinoxaline derivative8.73~2.0x lower[4][5]

Notably, compounds 8a and 5 demonstrated superior PARP-1 inhibition compared to Olaparib in enzymatic assays.[4] Furthermore, when tested for antiproliferative activity against the BRCA1-mutant breast cancer cell line MDA-MB-436, Compound 5 (IC₅₀ = 2.57 µM) was significantly more potent than Olaparib (IC₅₀ = 8.90 µM), underscoring its potential as a promising lead for further development.[4][7]

Chapter 2: Tetrahydroquinoxaline Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitosis, making them a well-established target for anticancer drugs.[8] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis.[9] A specific class of these agents, Colchicine Binding Site Inhibitors (CBSIs), has been a focus of research. Novel tetrahydroquinoxaline sulfonamide derivatives have been designed and evaluated as potent CBSIs.[8][10]

Mechanism of Action: Disruption of Microtubule Dynamics

These tetrahydroquinoxaline derivatives bind to the colchicine site on β-tubulin. This binding event physically obstructs the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules. The result is an inhibition of tubulin polymerization, leading to the disruption of the microtubule network, faulty mitotic spindle formation, and ultimately, cell cycle arrest at the G2/M phase.[9]

Tubulin_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Action of THQ-Based Inhibitor dimer α/β-Tubulin Dimer poly Polymerization dimer->poly mt Dynamic Microtubule poly->mt depoly Depolymerization depoly->dimer mt->depoly mitosis Successful Mitosis mt->mitosis dimer_i α/β-Tubulin Dimer bound_dimer Inhibitor-Bound Dimer dimer_i->bound_dimer Binds to Colchicine Site inhibitor THQ-CBSI inhibitor->dimer_i poly_i Polymerization Blocked bound_dimer->poly_i mt_disrupt Microtubule Disruption poly_i->mt_disrupt arrest G2/M Arrest & Apoptosis mt_disrupt->arrest

Caption: Inhibition of tubulin polymerization by a THQ-based CBSI.

Comparative Efficacy Data

A study evaluating a series of tetrahydroquinoxaline sulfonamide derivatives identified Compound I-7 as a particularly potent agent.[8][9] The antiproliferative activities of these compounds were assessed against the HT-29 human colon cancer cell line.

CompoundR¹ Substituent (Sulfonamide)R² on THQ RingHT-29 IC₅₀ (µM)Reference(s)
CA-4 (Combretastatin) Reference Drug - 0.003 [9]
Compound I-7 4-chlorophenylMethoxy0.021[9]
Compound I-18 4-fluorophenylMethoxy0.052[9]
Compound I-21 2,4-difluorophenylMethoxy0.038[9]
Compound I-26 4-chlorophenylMethoxycarbonyl1.12[9]
Compound I-24 EthylMethoxy>10[9]

While not as potent as the natural product Combretastatin A-4, Compound I-7 exhibited excellent antiproliferative activity in the low nanomolar range.[9] Further biological analysis confirmed that I-7 effectively inhibited tubulin polymerization, disrupted the microtubule network in HT-29 cells, and arrested the cell cycle at the G2/M phase, consistent with its proposed mechanism as a colchicine binding site inhibitor.[9][10] Structure-activity relationship (SAR) studies indicated that a methoxy group on the tetrahydroquinoxaline ring and a substituted phenyl group on the sulfonamide were favorable for activity.[9]

Chapter 3: Tetrahydroquinoxaline Derivatives as Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11][12] Consequently, they are a major class of therapeutic targets.[13][14] The tetrahydroquinoxaline scaffold has also been utilized to develop inhibitors against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Mechanism of Action: Targeting Kinase-Driven Signaling

Kinase inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation of downstream substrates.[11] In the case of VEGFR-2, inhibition blocks the signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis and growth.

Kinase_Inhibition cluster_0 VEGFR-2 Signaling Pathway cluster_1 Pathway with THQ-Based Inhibitor vegf VEGF vegfr VEGFR-2 vegf->vegfr adp ADP vegfr->adp downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) vegfr->downstream atp ATP atp->vegfr response Angiogenesis (Proliferation, Migration) downstream->response vegf_i VEGF vegfr_i VEGFR-2 vegf_i->vegfr_i no_phos Phosphorylation Blocked vegfr_i->no_phos inhibitor THQ-Kinase Inhibitor inhibitor->vegfr_i Binds to ATP Pocket atp_i ATP atp_i->vegfr_i no_response Anti-Angiogenic Effect no_phos->no_response workflow synthesis Compound Synthesis & Purification biochem Biochemical Assay (e.g., Kinase, PARP) synthesis->biochem potency Determine IC₅₀ (Potency & Selectivity) biochem->potency cellular Cell-Based Assays potency->cellular Lead Compounds viability Cell Viability (MTT/XTT Assay) cellular->viability mechanistic Mechanistic Assays (e.g., Cell Cycle, Apoptosis) cellular->mechanistic invivo In Vivo Efficacy Studies (Xenograft Models) viability->invivo Promising Hits mechanistic->invivo

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For fellow researchers, scientists, and drug development professionals, this guide offers an in-depth, technical comparison of kinase inhibitors derived from the versatile quinoxaline scaffold. We will delve into the critical importance of cross-reactivity profiling, provide detailed experimental protocols for robust inhibitor characterization, and present a comparative analysis of a representative quinoxaline-based inhibitor with established multi-kinase inhibitors.

The Quinoxaline Scaffold: A Privileged Structure in Kinase Inhibitor Design

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized for its ability to form the basis of compounds with a wide array of biological activities.[1] In the realm of oncology, quinoxaline derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[2][3] The design of novel quinoxaline-based compounds continues to be an active area of research, with the goal of developing more potent and selective therapeutic agents.[4][5]

However, the very nature of the kinome, with its highly conserved ATP-binding pocket across over 500 members, presents a significant challenge: achieving inhibitor selectivity.[6][7] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is not just a regulatory hurdle, but a fundamental aspect of its preclinical characterization.

The Imperative of Cross-Reactivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, and at the heart of this process lies selectivity profiling. This systematic evaluation of an inhibitor's activity against a broad panel of kinases provides a comprehensive map of its on- and off-target interactions. This "kinome scan" is crucial for several reasons:

  • Predicting Potential Toxicities: By identifying unintended targets, researchers can anticipate potential side effects and design strategies to mitigate them.

  • Uncovering Novel Therapeutic Opportunities: An inhibitor's off-target activities are not always detrimental. In some cases, they can reveal new therapeutic applications for the compound.

  • Informing Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact selectivity is key to optimizing lead compounds and designing more specific inhibitors.[3]

  • Ensuring Mechanistic Clarity: A well-defined selectivity profile is essential for accurately interpreting the results of cellular and in vivo studies, ensuring that the observed phenotype is indeed due to the inhibition of the intended target.

Comparative Kinase Inhibition Profiles

To illustrate the importance of cross-reactivity, we will compare a representative quinoxaline-based inhibitor with two well-characterized, clinically relevant multi-kinase inhibitors: Dasatinib and Saracatinib .

Kinase TargetQuinoxaline Derivative (Pim-1 Inhibitor) IC50 (nM)Dasatinib K_d_ (nM)Saracatinib IC50 (nM)
Pim-1 74 --
Pim-2 2100 --
Src >10,0000.82.7
Abl >10,0001.112
Lck >10,0000.64
Fyn >10,0000.410
VEGFR2 >10,000221600
PDGFRβ >10,0001.11800
c-Kit >10,0001.1130
EGFR >10,000110>10,000

Data for the quinoxaline derivative is sourced from a study on Pim-1 inhibitors.[8] Data for Dasatinib and Saracatinib is compiled from multiple sources.[4][5][9][10][11][12][13]

This table clearly illustrates the diverse selectivity profiles of these inhibitors. While the representative quinoxaline derivative shows high potency and selectivity for its primary target, Pim-1, Dasatinib and Saracatinib exhibit broader activity across multiple kinase families. This is not inherently negative, as multi-targeted inhibitors can be effective in treating complex diseases. However, it underscores the importance of understanding the full spectrum of a compound's activity.

Experimental Protocols for Kinase Inhibitor Profiling

To ensure the scientific integrity of cross-reactivity data, robust and reproducible experimental methodologies are essential. Here, we provide detailed, step-by-step protocols for three widely used assays for characterizing kinase inhibitor selectivity.

In Vitro Fluorescence-Based Kinase Assay

This assay measures the direct inhibition of a purified kinase enzyme. It is a workhorse of early-stage drug discovery due to its high-throughput nature and relatively low cost.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Inhibitor Solutions Plate Add Inhibitor and Kinase to Assay Plate Reagents->Plate Dispense Incubate_1 Pre-incubate Plate->Incubate_1 5-10 min Initiate Add ATP/Substrate Mix Incubate_1->Initiate Incubate_2 Incubate at RT Initiate->Incubate_2 30-60 min Stop Add Detection Reagent Incubate_2->Stop Read Read Fluorescence Stop->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: Workflow for a typical in vitro fluorescence-based kinase assay.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35).

    • Kinase Solution: Dilute the purified kinase enzyme to the desired concentration in assay buffer.

    • Substrate/ATP Solution: Prepare a mixture of the peptide or protein substrate and ATP in assay buffer. The ATP concentration should be at or near the K_m_ for the kinase.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • Add the inhibitor solutions to the wells of a microtiter plate (typically 384-well).

    • Add the kinase solution to all wells except the negative controls.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate for 30-60 minutes at room temperature. The exact time will depend on the activity of the kinase.

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the specific assay kit being used (e.g., by adding a detection reagent that measures ADP production).[14][15][16]

  • Data Analysis:

    • Measure the fluorescence intensity in each well using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[1][17]

cluster_cell_culture Cell Culture & Treatment cluster_thermal_shift Thermal Shift cluster_analysis Analysis Culture Culture Cells Treat Treat with Inhibitor or Vehicle Culture->Treat Heat Heat Cells to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Detect Detect Soluble Target Protein (e.g., Western Blot) Collect->Detect Analyze Plot Melt Curve and Determine Thermal Shift Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the kinase inhibitor or vehicle control (DMSO) for a specified period to allow for cellular uptake and target binding.

  • Thermal Shift:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Analysis:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stabilized proteins.

    • Analyze the amount of the target kinase in the soluble fraction by Western blot, ELISA, or mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1][17][18][19]

Kinobeads™ Based Profiling

Kinobeads™ technology is a powerful chemical proteomics approach for identifying the cellular targets of kinase inhibitors. It utilizes beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.

cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_analysis Analysis Lyse Prepare Cell Lysate Incubate_inhibitor Incubate Lysate with Free Inhibitor Lyse->Incubate_inhibitor Incubate_kinobeads Add Kinobeads™ Incubate_inhibitor->Incubate_kinobeads Wash Wash Beads Incubate_kinobeads->Wash Elute Elute Bound Kinases Wash->Elute Digest Digest Proteins Elute->Digest LC_MS Analyze by LC-MS/MS Digest->LC_MS Quantify Quantify Kinase Binding LC_MS->Quantify

References

A Senior Application Scientist's Guide to Confirming Target Engagement for 2-Chloro-5,6,7,8-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quinoxaline scaffold is a privileged structure, with its derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The 2-Chloro-5,6,7,8-tetrahydroquinoxaline subclass, in particular, has emerged as a promising starting point for potent and selective modulators of critical cellular pathways, frequently targeting protein kinases.[4][5] However, identifying a bioactive compound is merely the first step. The critical challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a comparative analysis of state-of-the-art methodologies for confirming target engagement, offering researchers the technical insights and experimental frameworks necessary to build a robust validation package for their novel derivatives.

The central dogma of target-based drug discovery is that a drug's efficacy stems from its interaction with a specific biological target.[6] Failing to confirm this interaction, or "target engagement," early in the discovery pipeline can lead to wasted resources and late-stage clinical failures. A phenotypic effect in a cell-based assay is not sufficient evidence; it could be the result of off-target effects, compound toxicity, or modulation of an unexpected pathway.[5][7] Therefore, rigorous, quantitative methods that directly measure the physical interaction between a compound and its target in a physiologically relevant context are indispensable.[4][6]

Comparative Analysis of Target Engagement Methodologies

Choosing the right target engagement assay depends on several factors: the nature of the target (e.g., kinase, bromodomain), the availability of tools (e.g., antibodies, fusion proteins), the desired throughput, and whether the measurement needs to be in vitro, in-cell, or in-tissue. Here, we compare three leading methodologies, providing the causal logic behind their principles and detailed protocols for their execution.

Methodology Comparison Overview
Methodology Principle Physiological Relevance Throughput Key Advantage Key Limitation
Biochemical Assays Measures direct modulation of target activity (e.g., enzyme kinetics) in vitro.Low (uses purified proteins)HighDirect, quantitative measure of inhibition (IC50).Lacks cellular context (membranes, ATP concentrations, etc.).[5]
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation in cells or tissues.[8][9][10]High (intact cells/tissues)Low to MediumLabel-free; works with endogenous proteins without modification.[11]Lower throughput; requires specific antibodies for detection.
NanoBRET™ Target Engagement Assay Measures compound displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target in live cells via BRET.[12][13]High (live cells)HighHighly quantitative in-cell affinity (IC50) and residence time data.[12][14]Requires genetic modification of the target protein.

Biochemical Assays: The In Vitro Foundation

Biochemical assays are the traditional starting point for assessing the interaction of a compound with its purified target protein. For kinase targets, these assays typically measure the inhibition of substrate phosphorylation.

Causality & Experimental Choice: The primary goal here is to determine the intrinsic potency of the inhibitor against its isolated target, free from confounding cellular factors. The ADP-Glo™ Kinase Assay is a common choice due to its high sensitivity and broad applicability.[15] It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15] The choice to run the assay at the Kₘ for ATP is critical; it ensures a standardized condition for comparing potencies and reflects a scenario where the inhibitor must compete with a physiologically relevant concentration of the natural substrate.[15]

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and your this compound derivative stock solutions.

  • Compound Titration: Perform a serial dilution of the test compound. A 10-point, 3-fold dilution starting from 100 µM is a standard approach.

  • Kinase Reaction:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted compound or DMSO vehicle control.

    • Pre-incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.[15]

    • Initiate the reaction by adding 2.5 µL of a solution containing ATP and the appropriate substrate (both at Kₘ concentration).

    • Incubate for 1-2 hours at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®): In-Situ Target Validation

CETSA® bridges the gap between in vitro activity and cellular effects by confirming target engagement in a native, intact cell environment.[10][16]

Causality & Experimental Choice: The foundational principle is that the binding of a ligand (your compound) increases the thermodynamic stability of its target protein.[8][9] When cells are heated, proteins unfold and aggregate. A stabilized target protein will remain soluble at higher temperatures compared to its unbound state.[9][10] This method is powerful because it is label-free and can be performed on endogenous proteins in unmodified cells, providing a high degree of physiological relevance.[11] Western blotting is the most common readout, as it allows for specific detection of the soluble protein fraction.

Experimental Workflow for Target Engagement Confirmation

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Heat Cell Suspensions (Temperature Gradient) B->C D 4. Lyse Cells (Freeze-Thaw Cycles) C->D E 5. Separate Soluble Fraction (Ultracentrifugation) D->E F 6. Quantify Soluble Protein (Western Blot / ELISA) E->F G 7. Plot Melt Curve & Determine Thermal Shift (ΔTm) F->G

Caption: CETSA® workflow for confirming compound-target binding in intact cells.

Detailed Protocol: Western Blot-based CETSA®
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the quinoxaline derivative or vehicle (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvest and Heat: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the aggregated protein and cell debris by ultracentrifugation (100,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific to the target protein.

  • Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

NanoBRET™ Target Engagement Assay: Quantitative In-Cell Affinity

The NanoBRET™ assay provides a robust, quantitative method for measuring compound binding to a specific target within living cells.[12][17] It is particularly well-suited for kinase targets.[4][12]

Causality & Experimental Choice: This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[12][13] The target protein is expressed as a fusion with NanoLuc®. A fluorescent tracer that binds to the target's active site is added to the cells, bringing the donor and acceptor into close proximity and generating a BRET signal. When your unlabeled quinoxaline derivative enters the cell and binds to the target, it displaces the tracer, decreasing the BRET signal in a dose-dependent manner.[12][17] This allows for the calculation of an intracellular IC50, a direct measure of target engagement and apparent cellular affinity.[12]

Principle of NanoBRET™ Target Engagement

NanoBRET_Principle cluster_0 No Competing Compound cluster_1 Competing Compound Added Target_NL Target Protein NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Compound Test Compound (Quinoxaline) Target_NL_1 Target Protein NanoLuc® (Donor) BRET_Signal High BRET Signal Target_NL_1->BRET_Signal Energy Transfer Tracer_1 Fluorescent Tracer (Acceptor) Tracer_1->Target_NL_1:f0 Binding Target_NL_2 Target Protein NanoLuc® (Donor) No_BRET Low BRET Signal Target_NL_2->No_BRET No Energy Transfer Tracer_2 Fluorescent Tracer (Acceptor) Compound_2 Test Compound (Quinoxaline) Compound_2->Target_NL_2:f0 Binding

Caption: Competitive displacement mechanism of the NanoBRET™ Target Engagement assay.

Detailed Protocol: NanoBRET™ TE Intracellular Kinase Assay
  • Cell Preparation: Seed HEK293 cells into a 96-well assay plate. Co-transfect cells with the NanoLuc®-kinase fusion vector and follow with an 18-24 hour incubation to allow for protein expression.[18]

  • Compound Addition: Prepare serial dilutions of the this compound derivative in Opti-MEM medium. Add the diluted compounds to the cells.

  • Tracer Addition: Immediately after compound addition, add the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration (typically near its EC50 value).[19]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding competition to reach equilibrium.[18]

  • Lysis & Signal Generation:

    • Prepare the detection reagent by adding NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to Opti-MEM.[18]

    • Add the detection reagent to all wells to lyse the cells and provide the substrate for the NanoLuc® enzyme.

  • Data Acquisition: Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[18]

  • Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the compound concentration. Fit the curve to determine the in-cell IC50.

Conclusion and Recommendations

Validating target engagement is a non-negotiable step in the progression of any bioactive compound. For novel this compound derivatives, a multi-assay approach provides the most compelling evidence.

  • Start Broadly: Use high-throughput biochemical assays to screen for initial potency and establish a baseline IC50.

  • Confirm in a Native Context: Employ CETSA® to verify that your compound engages the endogenous, unmodified target in an intact cell. A positive thermal shift is powerful, label-free evidence of intracellular binding.

  • Quantify in Live Cells: For lead candidates, use the NanoBRET™ TE assay to obtain highly quantitative intracellular affinity data. This assay can also be extended to measure compound residence time, a key parameter for predicting in vivo efficacy.[12][14]

By systematically applying these orthogonal methodologies, researchers can build a comprehensive and irrefutable case for the on-target activity of their compounds, significantly increasing the confidence in their mechanism of action and their potential for further therapeutic development.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5,6,7,8-tetrahydroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is as crucial as the innovative work it supports. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5,6,7,8-tetrahydroquinoxaline, a halogenated heterocyclic compound. Adherence to these procedures is paramount for ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Core Principles of Disposal

The foundational principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its residues be disposed of in standard laboratory drains or mixed with general refuse.[1] The most appropriate and widely accepted method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[1][2] This ensures the complete destruction of the compound and the neutralization of harmful byproducts.

Hazard Profile and Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally analogous compounds, such as other chlorinated quinoxalines and tetrahydroquinolines, provide a strong basis for assessing its potential hazards.[1][3][4] It should be assumed that this compound is harmful if inhaled, swallowed, or comes into contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[4][5][6]

Therefore, stringent adherence to safety protocols is mandatory during all handling and disposal procedures.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Body Protection A lab coat, long pants, and closed-toe shoes are required.[1]To minimize skin exposure to spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1]To prevent inhalation of dust or vapors.

Step-by-Step Operational Disposal Plan

A systematic approach to waste management, from the point of generation to final disposal, is critical for safety and compliance.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound, including solid waste (e.g., weigh boats, pipette tips, contaminated gloves) and liquid waste (e.g., reaction mixtures, cleaning solvents), must be treated as hazardous waste.[2]

This compound is classified as a halogenated organic waste .[2][7] It is imperative to segregate this waste stream from other categories to prevent dangerous chemical reactions and to streamline the disposal process.[7][8]

Incompatible Waste Streams:

  • Non-halogenated organic solvents

  • Acids and bases[9]

  • Oxidizing and reducing agents[10]

  • Aqueous solutions

Step 2: Waste Collection and Container Management

Proper containment is essential to prevent leaks and spills.

  • Container Selection: Use a designated, leak-proof container that is chemically compatible with this compound and any solvents used.[2][11] The original container may be used if it is in good condition.[9]

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound"[1]

    • An accurate list of all components and their approximate concentrations[7]

    • Appropriate hazard pictograms in accordance with the Globally Harmonized System (GHS)[12]

  • Container Handling: Keep the waste container securely closed at all times, except when adding waste.[8] Do not fill containers to more than 90% capacity to allow for expansion.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[9][13]

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[11]

  • Volume Limits: Adhere to the maximum volume of hazardous waste allowed in an SAA as stipulated by your institution's policies and regulatory requirements.[14]

  • Inspections: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[13]

Step 4: Arranging for Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for the pickup and transport of the waste.[11]

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately.

  • Professional Handover: Only trained and authorized personnel should handle the final transfer of waste to the disposal professionals.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Compatible, and Leak-Proof Container segregate->container label_container Label Container: 'Hazardous Waste', Full Chemical Name, Contents container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa inspect Regularly Inspect Container and SAA store_saa->inspect contact_ehs Contact EHS or Licensed Waste Disposal Contractor inspect->contact_ehs documentation Complete All Necessary Waste Disposal Documentation contact_ehs->documentation handover Transfer Waste to Authorized Personnel documentation->handover end High-Temperature Incineration at Approved Facility handover->end

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

The disposal of hazardous chemical waste is regulated by several federal and state agencies. Key regulations include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from generation to disposal.[13] this compound, as a halogenated organic compound, falls under these regulations.[15]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) mandates that employers inform and train employees about the hazards of chemicals in the workplace, including proper handling and emergency procedures.[12]

It is the responsibility of the waste generator to ensure compliance with all applicable local, state, and federal regulations.

References

Navigating the Safe Handling of 2-Chloro-5,6,7,8-tetrahydroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the innovative researcher, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven protocols for the safe handling and disposal of 2-Chloro-5,6,7,8-tetrahydroquinoxaline, a crucial building block in pharmaceutical development. As the toxicological properties of many novel compounds are not fully elucidated, a cautious and well-documented approach is not just a recommendation—it is a professional necessity.[1] This document moves beyond a simple checklist to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety within your laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safe Practice

Before any laboratory work commences, a thorough risk assessment is mandatory.[2][3] this compound is classified as harmful if inhaled and may cause respiratory irritation.[4] It is also presumed to cause skin and eye irritation based on data from structurally similar compounds.[5][6][7] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Therefore, all handling procedures must be designed to minimize or eliminate these exposure pathways.

A crucial component of your risk assessment is a comprehensive review of the Safety Data Sheet (SDS).[2] The SDS provides critical information on hazards, handling precautions, and emergency procedures.[2] It is imperative that all personnel handling the compound are familiar with its contents.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, a robust PPE strategy is essential. A multi-layered approach to PPE is mandatory to minimize exposure.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coatN95 respirator or higher (within a fume hood)
Reaction Setup and Monitoring Chemical splash goggles and face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatWork within a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: Chemical splash goggles provide a seal around the eyes to protect against splashes and aerosols.[8][9] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or during quenching of a reaction.[8]

  • Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against potential permeation. Nitrile offers good resistance to a range of chemicals, but it is crucial to check the manufacturer's compatibility data for chlorinated organic compounds.[9] Gloves should be changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing.[8] For larger-scale operations, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: All manipulations of solid this compound that could generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] An N95 respirator is recommended for weighing operations even within a hood as an added precaution against fine particulates.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.

Pre-Handling Checklist:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] A chemical spill kit appropriate for chlorinated organic compounds must be available.

  • Gather Materials: Have all necessary glassware, spatulas, and other equipment clean and ready within the fume hood to minimize movement in and out of the designated area.

Step-by-Step Handling Protocol:

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contaminating the balance.

    • Handle the solid with a dedicated spatula to prevent cross-contamination.

    • If preparing a solution, add the solid to the solvent slowly and in a controlled manner to prevent splashing.

  • Conducting Reactions:

    • Set up the reaction apparatus securely within the fume hood.

    • Keep all vessels containing the compound clearly labeled and sealed when not in use.[10]

    • Continuously monitor the reaction for any unexpected changes.

  • Work-up and Purification:

    • Perform all extractions, filtrations, and chromatographic purifications within the fume hood.

    • Be aware that the compound may be present in all waste streams generated during these processes.

  • Post-Handling Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. Use an appropriate solvent (such as acetone or ethanol) followed by soap and water.

    • Dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste according to the disposal plan.[8]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8]

Disposal Plan: Responsible Management of Halogenated Waste

The disposal of chlorinated organic compounds requires special attention to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation is Key:

  • Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[8] This container should be made of a compatible material (e.g., glass or high-density polyethylene) and be clearly labeled.[11]

  • Solid Waste: Contaminated solid waste such as gloves, weighing paper, and silica gel should be collected in a separate, clearly labeled "Halogenated Solid Waste" container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[1]

Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[8][10]

  • Storage: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[9]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.[5]

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Protocol (in Fume Hood) cluster_disposal Waste Management start Start: Handling this compound risk_assessment Conduct Risk Assessment & Review SDS start->risk_assessment ppe_selection Select & Don Appropriate PPE risk_assessment->ppe_selection weighing Weighing & Solution Preparation ppe_selection->weighing reaction Reaction Setup & Monitoring weighing->reaction purification Work-up & Purification reaction->purification decontamination Decontaminate Work Area & Equipment purification->decontamination waste_segregation Segregate Waste Streams decontamination->waste_segregation labeling Label Waste Containers waste_segregation->labeling storage Store Waste Securely labeling->storage ehs_pickup Arrange for EHS Disposal storage->ehs_pickup end end ehs_pickup->end End of Process

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these protocols into your laboratory's standard operating procedures, you can ensure a safe and compliant environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.